molecular formula C9H11N3 B1374631 5-Amino-1-ethyl-1H-indazole CAS No. 511249-17-5

5-Amino-1-ethyl-1H-indazole

Cat. No.: B1374631
CAS No.: 511249-17-5
M. Wt: 161.2 g/mol
InChI Key: CCQKLBKIVZTVQH-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-indazole is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQKLBKIVZTVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-indazole

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive technical overview of a robust and scalable two-step synthesis for this compound, a key building block for drug discovery and development. We will delve into the strategic considerations behind the chosen synthetic pathway, explore the underlying reaction mechanisms, and present detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important intermediate.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are of immense interest due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities.[1][3] Their structural similarity to purines and indoles allows them to function as effective bioisosteres, modulating the activity of various biological targets. Specifically, functionalized amino-indazoles serve as critical starting materials for constructing complex molecules in pharmaceutical research.[4][5] this compound (CAS 511249-17-5) is a valuable synthon, offering a primary amine for further derivatization and an N-ethyl group that can influence solubility, metabolic stability, and target engagement of the final active pharmaceutical ingredient (API).

This guide focuses on a reliable and well-documented synthetic route commencing from the commercially available 5-nitro-1H-indazole, outlining the N-alkylation and subsequent nitro group reduction.

Retrosynthetic Analysis and Strategic Rationale

The is most efficiently approached via a two-step sequence starting from 5-nitro-1H-indazole. This strategy is predicated on the following expert considerations:

  • Starting Material Availability: 5-Nitro-1H-indazole is a readily available and relatively inexpensive commercial starting material, making the process economically viable.[6]

  • Robust Transformations: The two key transformations—N-alkylation and nitro group reduction—are classic, high-yielding, and well-understood reactions in organic synthesis.

  • Chemoselectivity: Introducing the amino group via reduction of a nitro precursor in the final step avoids potential side reactions that a free amine might undergo during the N-alkylation step. The nitro group is a robust, electron-withdrawing group that directs the reaction chemistry predictably.

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_reagents Key Reagents Start 5-Nitro-1H-indazole Step1 Step 1: N-Ethylation Start->Step1 Intermediate 1-Ethyl-5-nitro-1H-indazole Step1->Intermediate Reagent1 Bromoethane (EtBr) K2CO3, TBAI, DMF Step1->Reagent1 Step2 Step 2: Nitro Reduction Intermediate->Step2 Product This compound Step2->Product Reagent2 Tin(II) Chloride Dihydrate (SnCl2·2H2O) Concentrated HCl, EtOAc Step2->Reagent2

Caption: High-level workflow for the .

Mechanistic Deep Dive and Protocol Validation

A thorough understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and scaling up the synthesis.

Step 1: N-Ethylation of 5-Nitro-1H-indazole

The first step involves the regioselective alkylation of the indazole nitrogen. While indazole has two nitrogen atoms (N1 and N2) that can potentially be alkylated, the N1 position is generally favored under the conditions described.

Mechanism:

  • Deprotonation: The weakly acidic N-H proton of the indazole ring is removed by the base, potassium carbonate (K₂CO₃), to form the indazolide anion. This anion is a resonance-stabilized nucleophile.

  • Nucleophilic Attack: The indazolide anion then acts as a nucleophile, attacking the electrophilic carbon of bromoethane in a classic Sₙ2 reaction.

  • Role of Phase-Transfer Catalyst: Tetra-n-butylammonium iodide (TBAI) is employed as a phase-transfer catalyst. The potassium indazolide salt has limited solubility in the DMF solvent. The TBAI facilitates the reaction by exchanging the potassium cation for the more organic-soluble tetra-n-butylammonium cation, bringing the nucleophile into the organic phase where it can readily react with bromoethane.[7][8]

EthylationMechanism cluster_catalyst Indazole 5-Nitro-1H-indazole Anion Indazolide Anion (Nucleophile) Indazole->Anion Deprotonation Base K₂CO₃ Product 1-Ethyl-5-nitro-1H-indazole Anion->Product SN2 Attack EtBr Bromoethane (EtBr) (Electrophile) Catalyst TBAI (Phase-Transfer Catalyst)

Caption: Simplified mechanism of the N-ethylation reaction.

Experimental Protocol: Synthesis of 1-Ethyl-5-nitro-1H-indazole [7][9]

  • To a solution of 5-nitro-1H-indazole (3.0 mmol, 1.0 eq) in 15 mL of dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (6.0 mmol, 2.0 eq).

  • Add a catalytic quantity of tetra-n-butylammonium iodide (TBAI) (approx. 0.1 eq).

  • To this stirred suspension, add bromoethane (3.0 mmol, 1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solution to remove inorganic salts.

  • Remove the DMF solvent from the filtrate under reduced pressure.

  • The resulting solid residue can be purified by recrystallization from ethanol to afford the pure product, 1-ethyl-5-nitro-1H-indazole.

Step 2: Reduction of 1-Ethyl-5-nitro-1H-indazole

The conversion of the aryl nitro group to a primary amine is a fundamental transformation. The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly effective method for this purpose.

Mechanism:

The reduction of a nitro group by SnCl₂ is a complex process involving a series of single-electron transfers from Sn(II) to the nitro group. The acidic medium (HCl) provides the protons required for the formation of water molecules from the oxygen atoms of the nitro group. The overall stoichiometry involves the transfer of six electrons to reduce the nitro group completely to an amine.

Experimental Protocol: Synthesis of this compound (Adapted from a general procedure[10])

  • In a round-bottom flask, suspend 1-ethyl-5-nitro-1H-indazole (1.0 eq) in ethyl acetate (EtOAc).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to 60°C.

  • Stir the reaction at 60°C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). Caution: This neutralization is exothermic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Characterization

The following table summarizes key quantitative data for the synthetic sequence.

CompoundFormulaMW ( g/mol )Typical YieldM.P. (°C)Physical Form
Intermediate: 1-Ethyl-5-nitro-1H-indazoleC₉H₉N₃O₂191.19[11]70%[7][9]119-121[7][9]Pale-pink/Yellow Solid[7]
Final Product: this compoundC₉H₁₁N₃161.21[12]>85% (typical)N/ASolid

Conclusion

The presented two-step synthesis provides a reliable, scalable, and efficient pathway to this compound.[13] By starting with the commercially available 5-nitro-1H-indazole, this method leverages robust and well-understood chemical transformations. The detailed protocols and mechanistic insights within this guide offer drug development professionals a validated system for producing this valuable heterocyclic building block, thereby facilitating the rapid advancement of medicinal chemistry programs.

References

An In-depth Technical Guide to 5-Amino-1-ethyl-1H-indazole: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Cornerstone in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to form key hydrogen bond interactions allow it to serve as an effective bioisostere for the native indole nucleus, engaging with a wide array of biological targets.[1] Consequently, indazole-containing molecules have been successfully developed into therapeutics for numerous diseases, including cancer, inflammation, and central nervous system disorders.[2][3] Marketed drugs such as the kinase inhibitor Pazopanib and the antiemetic Granisetron feature this core structure, underscoring its therapeutic relevance.[2]

Within this important class of molecules, functionalized aminoindazoles are particularly valuable as versatile building blocks. The amino group provides a reactive handle for a variety of chemical transformations, enabling the exploration of chemical space and the optimization of drug-like properties. This guide focuses on the specific chemical properties of 5-Amino-1-ethyl-1H-indazole , a key intermediate for researchers, scientists, and drug development professionals aiming to leverage the power of the indazole scaffold. We will provide an in-depth examination of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications.

Section 1: Molecular Profile and Physicochemical Properties

This compound (CAS: 511249-17-5) is a functionalized indazole derivative. The introduction of an ethyl group at the N-1 position prevents tautomerization and provides a fixed vector for substitution, which is crucial for designing molecules with specific binding orientations in protein active sites.[4]

Core Chemical Identifiers
PropertyValueSource
CAS Number 511249-17-5[5]
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol [5]
IUPAC Name 1-ethyl-1H-indazol-5-amine
Canonical SMILES CCN1C2=C(C=C(C=C2)N)C=N1-
InChI Key CCQKLBKIVZTVQH-UHFFFAOYSA-N
Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, key properties can be summarized from supplier data and inferred from related compounds.

PropertyValue / ObservationSource / Note
Physical Form Solid, crystalline powder or lumps.
Appearance White to red, brown, or purple solid.-
Melting Point Data not available. Expected to be higher than related liquid alkylindazoles.-
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. The parent, 5-amino-1H-indazole, has a measured water solubility of 17.9 µg/mL.[6]Inferred
Storage Store at 2-8°C in a dark, dry place under an inert atmosphere.
Purity Commercially available at ≥97-98% purity.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a public database of spectra for this specific compound is not available, its expected spectroscopic signature can be reliably predicted based on its structure and data from its precursors, such as 5-amino-1H-indazole.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative for structural confirmation. Key expected signals include:

    • Ethyl Group: A triplet integrating to 3H (for the -CH₃) around 1.4-1.6 ppm and a quartet integrating to 2H (for the -CH₂-) around 4.2-4.4 ppm.

    • Aromatic Protons: The indazole ring protons will appear in the aromatic region (approx. 6.5-8.0 ppm). The proton at the C3 position typically appears as a singlet around 7.8-8.0 ppm. The protons at C4, C6, and C7 will show characteristic doublet or doublet of doublets splitting patterns.

    • Amine Protons: A broad singlet corresponding to the two -NH₂ protons, typically in the range of 3.5-5.5 ppm, the chemical shift of which can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework.

    • Ethyl Group: Two signals are expected in the aliphatic region: one around 15 ppm (-CH₃) and another around 40-45 ppm (-CH₂-).

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 100-150 ppm), corresponding to the carbons of the bicyclic indazole core.[9]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of the parent 5-amino-1H-indazole shows a prominent molecular ion peak (M⁺) at m/z = 133, which is also the base peak.[7] For this compound, the molecular ion peak is expected at m/z = 161 , corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the ethyl group or components of the pyrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • N-H Stretch: A pair of characteristic sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

  • C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the ethyl group.

  • C=C and C=N Stretch: Aromatic ring and pyrazole ring stretching vibrations typically appear in the 1450-1650 cm⁻¹ region.

  • N-H Bend: A scissoring vibration for the primary amine around 1600-1650 cm⁻¹.

Section 3: Synthesis and Manufacturing

The synthesis of this compound is typically achieved via a two-step process starting from the commercially available 5-nitro-1H-indazole. This pathway involves the reduction of the nitro group followed by a regioselective N-alkylation.

Synthetic Workflow

The overall transformation is outlined below. The critical step is the regioselective ethylation at the N-1 position, as alkylation can also occur at N-2.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-1 Ethylation Start 5-Nitro-1H-indazole Step1_Reagents Reagents: Fe / NH₄Cl in EtOH/H₂O or H₂, Pd/C in MeOH Start->Step1_Reagents Product1 5-Amino-1H-indazole Step1_Reagents->Product1 Step2_Reagents Reagents: 1. NaH in THF 2. Ethyl Bromide (EtBr) Product1->Step2_Reagents FinalProduct This compound Step2_Reagents->FinalProduct

Synthetic workflow for this compound.
Experimental Protocol: A Self-Validating System

This protocol is based on well-established methods for nitro group reduction and regioselective N-alkylation of indazoles.[4][10]

Step 1: Synthesis of 5-Amino-1H-indazole (from 5-Nitro-1H-indazole)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-nitro-1H-indazole (1.0 eq). Suspend it in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Reagents: Add iron powder (Fe, ~3-5 eq) and ammonium chloride (NH₄Cl, ~3-5 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Once complete, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be basified with a solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield 5-amino-1H-indazole, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (N-1 Ethylation)

Causality Behind Experimental Choice: The choice of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent is critical for achieving high N-1 regioselectivity.[4] NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen, forming a sodium salt. In a less polar, coordinating solvent like THF, the sodium cation is thought to chelate between the N-1 and N-2 atoms, sterically hindering the approach of the electrophile to the N-2 position and thereby directing alkylation to the more thermodynamically favored N-1 position.[4]

  • Reaction Setup: To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, ~1.1-1.2 eq) in anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Indazole Addition: Dissolve 5-amino-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30-60 minutes, during which hydrogen gas will evolve as the indazole anion is formed.

  • Alkylation: Add ethyl bromide (EtBr) or ethyl iodide (EtI) (~1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material (typically 2-16 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield pure this compound.

Section 4: Chemical Reactivity and Derivatization Potential

This compound possesses two primary sites of reactivity: the nucleophilic 5-amino group and the C3 position of the indazole ring, which is susceptible to metallation and subsequent functionalization.

G cluster_0 Reactions at the 5-Amino Group cluster_1 Reactions at the Indazole Core center_node This compound Amide Amide Formation (Acylation) center_node->Amide RCOCl, Base Sulfonamide Sulfonamide Formation center_node->Sulfonamide RSO₂Cl, Base Buchwald Buchwald-Hartwig Coupling (Arylation) center_node->Buchwald Ar-Br, Pd cat. Halogenation C3-Halogenation center_node->Halogenation NBS / NCS Vilsmeier C3-Formylation (Vilsmeier-Haack) center_node->Vilsmeier POCl₃, DMF

References

An In-depth Technical Guide on the Mechanism of Action of 5-Amino-1-ethyl-1H-indazole as a Scaffold for IRAK-4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanism of action of compounds derived from the 5-Amino-1-ethyl-1H-indazole scaffold. The focus is on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical regulator of innate immunity and inflammatory signaling. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry.

Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of potent and selective inhibitors of various protein kinases.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[3] Consequently, kinase inhibitors have become a major focus of therapeutic development.

This guide will specifically delve into the therapeutic potential of the this compound scaffold as a foundation for the development of IRAK-4 inhibitors.

IRAK-4: A Master Regulator of Innate Immune Signaling

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] These receptors are essential components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 to form a complex known as the Myddosome.[6] The kinase activity of IRAK-4 is indispensable for the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7][8] These pathways orchestrate the production of pro-inflammatory cytokines and chemokines, leading to an inflammatory response.[3][4] Given its critical upstream position, the inhibition of IRAK-4 kinase activity presents an attractive therapeutic strategy for a wide range of inflammatory and autoimmune diseases, as well as certain cancers where these signaling pathways are aberrantly activated.[3][8][9]

The IRAK-4 Signaling Pathway

The signaling cascade initiated by TLR/IL-1R activation and mediated by IRAK-4 is a well-defined pathway. The following diagram illustrates the key molecular events:

IRAK4_Signaling_Pathway TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_complex p50/p65-IκBα IKK_complex->NFkB_complex IκBα Phosphorylation NFkB p50/p65 NFkB_complex->NFkB IκBα Degradation Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Nuclear Translocation

Figure 1: Simplified IRAK-4 signaling pathway.

Mechanism of Action: this compound Derivatives as IRAK-4 Kinase Inhibitors

Compounds based on the this compound scaffold are designed to be competitive inhibitors of IRAK-4, targeting the ATP-binding pocket of the kinase domain. The indazole core acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. The amino group at the 5-position and the ethyl group at the 1-position are crucial for orienting the molecule within the active site and can be further functionalized to enhance potency and selectivity.

The inhibitory action of these compounds blocks the autophosphorylation of IRAK-4 and the subsequent phosphorylation of its substrate, IRAK-1.[10] This disruption of the signaling cascade prevents the activation of downstream effectors like TRAF6, ultimately leading to the suppression of NF-κB and MAPK activation and a reduction in the production of inflammatory mediators.[3][8]

Experimental Validation of IRAK-4 Inhibition

The characterization of this compound derivatives as IRAK-4 inhibitors involves a series of in vitro and cell-based assays.

In Vitro Biochemical Kinase Assay

A primary method to determine the direct inhibitory activity of a compound on IRAK-4 is through a biochemical kinase assay. This assay measures the transfer of a phosphate group from ATP to a substrate by the purified IRAK-4 enzyme.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents and Materials:

    • Recombinant human IRAK-4 enzyme

    • Biotinylated peptide substrate (e.g., a peptide derived from IRAK-1)

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (solubilized in DMSO)

    • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

    • In a 384-well low-volume microplate, add the test compound, recombinant IRAK-4 enzyme, and the biotinylated peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the HTRF detection reagents and incubate in the dark to allow for antibody-antigen binding.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

HTRF_Assay_Workflow cluster_workflow HTRF Kinase Assay Workflow A 1. Add Reagents (Enzyme, Substrate, Inhibitor) B 2. Initiate Reaction (Add ATP) A->B C 3. Incubate B->C D 4. Stop Reaction (Add EDTA) C->D E 5. Add Detection Reagents D->E F 6. Incubate (Dark) E->F G 7. Read Plate (HTRF Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Figure 2: Workflow for a typical HTRF-based IRAK-4 kinase assay.

Cell-Based Functional Assays

To assess the activity of the compounds in a more physiologically relevant context, cell-based assays are employed. These assays typically measure the inhibition of downstream events in the IRAK-4 signaling pathway, such as cytokine production.

Example: LPS-Induced TNF-α Production in THP-1 Cells

  • Cell Line: Human monocytic THP-1 cells.

  • Procedure:

    • Plate THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS), a TLR4 agonist.

    • Incubate for 4-6 hours.

    • Collect the cell supernatant.

    • Quantify the concentration of TNF-α in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of TNF-α production.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for indazole-based IRAK-4 inhibitors. Note that the specific values for this compound itself may vary and would need to be determined experimentally. The data presented here is for illustrative purposes based on publicly available information for analogous compounds.

Compound ClassAssay TypeTargetIC₅₀ (nM)Reference
Indazole DerivativesHTRF Kinase AssayIRAK-42.4[11]
Indazole-basedBiochemical AssayIRAK-4212[6]
Indazole-basedTHP-1 Cell Assay (TNF-α)IRAK-4 Pathway2300[6]

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective IRAK-4 inhibitors. By targeting the ATP-binding site of IRAK-4, these compounds can effectively block the TLR/IL-1R signaling cascade, a pathway implicated in numerous inflammatory and autoimmune diseases, as well as cancer. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such compounds, from direct enzyme inhibition to cellular functional responses. Further optimization of this scaffold holds significant potential for the discovery of novel therapeutics.

References

An In-Depth Technical Guide to the Biological Activity of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of the synthetic compound 5-Amino-1-ethyl-1H-indazole. Drawing upon current research and established principles in medicinal chemistry, this document will explore its synthesis, potential therapeutic targets, and the methodologies for evaluating its biological effects.

Introduction: The Indazole Scaffold and the Significance of this compound

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural similarity to endogenous molecules like purines and indoles allows it to interact with a wide array of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects.[3][4]

The subject of this guide, this compound, is a specific derivative that has garnered interest due to its structural features. The presence of an amino group at the 5-position and an ethyl group at the 1-position of the indazole ring can significantly influence its physicochemical properties and biological target interactions. While direct research on this specific molecule is emerging, its structural relationship to other well-studied compounds provides a strong basis for hypothesizing its potential biological activities.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 5-nitro-1H-indazole.

Step 1: N-Ethylation of 5-Nitro-1H-indazole

The first step involves the regioselective alkylation of the indazole ring at the N1 position. A common and effective method is the reaction of 5-nitro-1H-indazole with an ethylating agent, such as bromoethane, in the presence of a base and a phase-transfer catalyst.[5]

Protocol for the Synthesis of 1-Ethyl-5-nitro-1H-indazole:

  • Dissolve 5-nitro-1H-indazole (3 mmol) in N,N-dimethylformamide (DMF, 15 ml).

  • Add bromoethane (3 mmol), potassium carbonate (6 mmol), and a catalytic amount of tetra-n-butylammonium iodide.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Filter the solution to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield 1-Ethyl-5-nitro-1H-indazole.[5]

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group at the 5-position to an amino group. This is a standard transformation in organic synthesis.

Protocol for the Synthesis of this compound:

  • Dissolve 1-Ethyl-5-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., iron powder in the presence of an acid like ammonium chloride).

  • For chemical reduction, add iron powder and ammonium chloride to a solution of 1-Ethyl-5-nitro-1H-indazole in a mixture of ethanol and water.[6]

  • Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by thin-layer chromatography.[6]

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Extract the product with an organic solvent and purify by column chromatography or recrystallization to obtain this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to possess several biological activities.

Anti-inflammatory Activity

The indazole scaffold is present in several known anti-inflammatory agents.[3] Furthermore, the closely related compound 5-aminoindazole (lacking the 1-ethyl group) has been shown to exhibit anti-inflammatory properties.[7]

Hypothesized Mechanism of Action:

The anti-inflammatory effects of 5-aminoindazole have been attributed to the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] It is plausible that this compound shares this mechanism.

Experimental Workflow for Assessing Anti-inflammatory Activity:

G cluster_0 In Vitro Assays cluster_1 In Vivo Models COX-2_Inhibition_Assay COX-2 Inhibition Assay Data_Analysis_IC50 Data Analysis (IC50 determination) COX-2_Inhibition_Assay->Data_Analysis_IC50 Cytokine_Release_Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine_Release_Assay->Data_Analysis_IC50 Carrageenan_Induced_Paw_Edema Carrageenan-Induced Paw Edema in Rodents Measurement_of_Paw_Volume Measurement of Paw Volume Carrageenan_Induced_Paw_Edema->Measurement_of_Paw_Volume Compound This compound Compound->COX-2_Inhibition_Assay Compound->Cytokine_Release_Assay Compound->Carrageenan_Induced_Paw_Edema

Caption: Workflow for evaluating the anti-inflammatory activity.

Nicotinamide N-methyltransferase (NNMT) Inhibition

A compelling hypothesis for the biological activity of this compound is the inhibition of nicotinamide N-methyltransferase (NNMT). This is based on the well-documented activity of the structurally analogous compound, 5-amino-1-methylquinolinium (5-Amino-1MQ), which is a potent NNMT inhibitor with demonstrated anti-obesity effects in preclinical models.[5][8] NNMT is a cytosolic enzyme that plays a key role in cellular metabolism and energy homeostasis.[1][9]

Hypothesized Mechanism of Action:

Inhibition of NNMT by this compound would lead to an increase in the intracellular levels of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for sirtuins, which are involved in metabolic regulation.[9] This can lead to increased energy expenditure and reduced fat storage.

Signaling Pathway of NNMT Inhibition:

G Compound This compound NNMT NNMT Compound->NNMT Inhibits NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Regulates Sirtuins Sirtuins NAD_Salvage->Sirtuins Activates Energy_Expenditure Increased Energy Expenditure Sirtuins->Energy_Expenditure Fat_Storage Decreased Fat Storage Sirtuins->Fat_Storage

Caption: Hypothesized signaling pathway for NNMT inhibition.

Kinase Inhibition

The amino-indazole scaffold is a common feature in many kinase inhibitors.[10][11] Various derivatives have shown potent and selective inhibition of a range of kinases, making this a promising area of investigation for this compound.

Hypothesized Targets:

Given the diversity of kinases targeted by amino-indazoles, potential targets for this compound could include receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases (e.g., p38 MAP kinase, JNK).[12]

Experimental Workflow for Kinase Inhibition Profiling:

G Compound This compound Kinase_Panel_Screening Broad Kinase Panel Screening Compound->Kinase_Panel_Screening Hit_Identification Hit Identification Kinase_Panel_Screening->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Cell-Based_Assays Cell-Based Assays (e.g., proliferation, apoptosis) IC50_Determination->Cell-Based_Assays Mechanism_of_Action_Studies Mechanism of Action Studies (e.g., Western Blot for downstream targets) Cell-Based_Assays->Mechanism_of_Action_Studies

Caption: Workflow for kinase inhibitor profiling.

Serotonin Receptor Modulation

The indazole ring is a known bioisostere of the indole ring, which is the core structure of the neurotransmitter serotonin (5-hydroxytryptamine).[13] This structural similarity suggests that this compound could interact with serotonin receptors.

Hypothesized Targets:

Potential targets include various serotonin receptor subtypes, such as the 5-HT1, 5-HT2, or 5-HT7 receptors, which are involved in a wide range of physiological and pathological processes in the central nervous system.[14]

Experimental Workflow for Serotonin Receptor Binding and Functional Assays:

  • Radioligand Binding Assays: To determine the affinity of this compound for various serotonin receptor subtypes.

  • Functional Assays: To characterize the compound as an agonist, antagonist, or inverse agonist at specific serotonin receptors. This can be done using cell lines expressing the receptor of interest and measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization).

Data Presentation

As direct experimental data for this compound is not yet widely available in the public domain, the following tables present representative data for structurally related compounds to provide a benchmark for potential activity.

Table 1: Anti-inflammatory Activity of 5-Aminoindazole

AssayIC₅₀ (µM)Reference
COX-2 Inhibition12.32[7]
TNF-α Inhibition230.19[7]

Table 2: NNMT Inhibitory Activity of 5-Amino-1-methylquinolinium (5-Amino-1MQ)

AssayEC₅₀ (µM)Reference
NNMT Inhibition (in adipocytes)2.3[8]

Conclusion and Future Directions

This compound is a synthetic compound with significant potential for biological activity, primarily based on the well-established pharmacology of the indazole scaffold and its structural analogs. The most promising avenues for investigation appear to be its potential roles as an anti-inflammatory agent, an inhibitor of NNMT for metabolic disorders, a kinase inhibitor for oncology applications, and a modulator of serotonin receptors for neurological conditions.

Future research should focus on the systematic evaluation of these potential activities through the experimental workflows outlined in this guide. The synthesis of a focused library of related 1-alkyl-5-aminoindazoles could also provide valuable structure-activity relationship (SAR) data to optimize potency and selectivity for specific biological targets. As a compound with a straightforward synthesis and multiple plausible mechanisms of action, this compound represents a valuable lead structure for further drug discovery and development efforts.

References

Foreword: The Indazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-1H-indazole Derivatives

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] These nitrogen-containing heterocycles are bioisosteres of indoles and are adept at forming key interactions with biological targets, leading to their use in developing treatments for a wide range of diseases, including cancer and inflammatory conditions.[2][3][4][5] Among the various indazole derivatives, the 5-aminoindazole framework serves as a particularly versatile building block, offering a reactive handle for further molecular elaboration.[4][5][6]

The strategic functionalization of the indazole core, specifically through N-alkylation, is a critical step in modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of an ethyl group at the N1 position can significantly impact solubility, metabolic stability, and target binding affinity. However, the synthesis is not without its challenges, primarily the control of regioselectivity between the N1 and N2 positions of the pyrazole ring.[7][8]

This guide provides a comprehensive exploration of the synthesis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategy, mechanistic causality, and detailed, reproducible protocols. We will dissect the synthesis into two core stages: the construction of the 5-amino-1H-indazole scaffold and its subsequent regioselective N1-ethylation.

Part 1: Core Synthetic Strategy - A Two-Stage Approach

The most logical and efficient pathway to this compound involves a two-part strategy. First, the assembly of the foundational 5-amino-1H-indazole core, followed by the selective introduction of the ethyl group at the N1 position.

Assembly of the 5-Amino-1H-indazole Core

A robust and scalable method for constructing the indazole ring often begins with readily available substituted nitroaromatics. The nitro group serves a dual purpose: it acts as a precursor to the desired 5-amino group and as an activating group for nucleophilic aromatic substitution (SNAr) reactions that facilitate ring closure.[9]

A common and effective route starts from a substituted o-fluorobenzonitrile. The synthesis proceeds through an initial SNAr reaction with hydrazine to form a hydrazinylbenzonitrile intermediate, which then undergoes intramolecular cyclization to yield the indazole ring. The final step in forming the core is the reduction of the nitro group.

The causality behind this choice is rooted in efficiency and predictability. Using a nitro-substituted precursor allows for the late-stage introduction of the highly reactive amino group, which could otherwise interfere with the cyclization conditions or require cumbersome protection/deprotection steps.

The Challenge of N1-Ethylation: Regioselectivity

With the 5-amino-1H-indazole core in hand, the critical step is the introduction of the ethyl group. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 nitrogen, leading to a mixture of regioisomers.[7] Achieving high selectivity for the N1 isomer is paramount for any scalable synthesis.

The outcome of this reaction is governed by a delicate interplay of factors:

  • Tautomeric Equilibrium: In solution, 1H-indazole is the thermodynamically more stable tautomer compared to 2H-indazole.[2][8] This inherent stability can be leveraged to favor the N1 product under conditions that allow for thermodynamic equilibrium.

  • Kinetic vs. Thermodynamic Control: The N2 position is often more sterically accessible and electronically richer, making it the site of faster attack (the kinetic product). In contrast, the N1-alkylated product is typically the more thermodynamically stable isomer.[7][8] Therefore, reaction conditions can be tuned to favor one over the other. Higher temperatures, longer reaction times, and specific base/solvent combinations can promote the formation of the thermodynamic N1 product.[7]

  • Reaction Parameters:

    • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) fully deprotonate the indazole, creating a more reactive "naked" anion. Weaker bases such as potassium carbonate (K₂CO₃) establish an equilibrium, which can be manipulated.[10]

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are essential. They effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the indazole anion and promoting the SN2 reaction.

    • Alkylating Agent: The choice of the ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate) can also influence reactivity and selectivity.

By carefully controlling these parameters, the reaction can be steered to selectively yield the desired this compound.

Part 2: Visualization of Synthetic Pathways

Overall Synthetic Pathway Diagram

The following diagram illustrates a common and effective synthetic route from a commercially available starting material to the final target compound.

G A 2-Fluoro-5-nitrobenzonitrile B 5-Nitro-1H-indazole A->B  Hydrazine Hydrate,  n-Butanol, Reflux   C 5-Amino-1H-indazole B->C  H₂, Pd/C,  Ethanol   D This compound C->D  Ethyl Iodide, NaH,  DMF, 0°C to RT  

Caption: Synthetic route to this compound.

Part 3: Detailed Experimental Protocols

The following protocols are self-validating systems, providing detailed, step-by-step methodologies.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride is highly reactive and pyrophoric; it must be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 3.1: Synthesis of 5-Nitro-1H-indazole

This protocol is adapted from established methods for indazole synthesis from ortho-halobenzonitriles.[11]

  • Materials & Reagents:

    • 2-Fluoro-5-nitrobenzonitrile (1.0 eq)

    • Hydrazine hydrate (~65% solution, 1.5 eq)

    • n-Butanol (solvent, ~5 mL per gram of starting material)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile and n-butanol.

    • Stir the mixture to achieve a clear solution or a fine suspension.

    • Slowly add hydrazine hydrate to the mixture at room temperature. The addition may be exothermic.

    • Heat the reaction mixture to reflux (approx. 117°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold n-butanol, followed by a non-polar solvent like hexanes, to remove impurities.

    • Dry the product under vacuum to yield 5-Nitro-1H-indazole as a yellow solid. The product is often of sufficient purity for the next step without further purification.

Protocol 3.2: Synthesis of 5-Amino-1H-indazole

This step involves the catalytic hydrogenation of the nitro group.

  • Materials & Reagents:

    • 5-Nitro-1H-indazole (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Ethanol or Methanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Place 5-Nitro-1H-indazole in a hydrogenation flask or a suitable pressure vessel.

    • Add ethanol as the solvent.

    • Carefully add the 10% Pd/C catalyst under a stream of nitrogen to prevent ignition.

    • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is consumed (typically 2-4 hours).

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

    • Combine the filtrates and concentrate under reduced pressure to yield 5-Amino-1H-indazole, typically as a light brown or off-white solid.

Protocol 3.3: N1-Ethylation of 5-Amino-1H-indazole

This protocol is designed to favor the formation of the N1-alkylated thermodynamic product.[7]

  • Materials & Reagents:

    • 5-Amino-1H-indazole (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

    • Ethyl iodide (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, three-neck round-bottom flask under an inert atmosphere of nitrogen, add the 60% NaH dispersion.

    • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMF to the washed NaH and cool the suspension to 0°C in an ice bath.

    • Dissolve the 5-Amino-1H-indazole in a separate portion of anhydrous DMF.

    • Add the solution of 5-Amino-1H-indazole dropwise to the stirred NaH suspension at 0°C. Effervescence (H₂ gas evolution) will be observed.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete deprotonation, forming the sodium indazolide salt.

    • Add ethyl iodide dropwise to the reaction mixture at 0°C.

    • After the addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

    • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N1 and N2 isomers and afford pure this compound.

Part 4: Data Summary and Workflow Visualization

Table 1: Influence of Reaction Conditions on N1:N2 Regioselectivity

The following table summarizes expected outcomes from varying the conditions for the N-ethylation of 5-Amino-1H-indazole, based on established principles of kinetic and thermodynamic control.[7][8]

EntryBase (eq)SolventTemperatureTime (h)Expected Major ProductRationale
1NaH (1.1)DMF0°C → RT16N1-ethyl Thermodynamic control favored by longer reaction time allowing for equilibration.
2K₂CO₃ (2.0)AcetonitrileReflux24N1-ethyl Weaker base and higher temperature promote thermodynamic control.
3NaH (1.1)THF-78°C → 0°C2N2-ethyl Low temperature and short time favor the kinetically controlled N2 product.
4Cs₂CO₃ (1.5)DMF80°C8N1-ethyl Cesium effect and higher temperature strongly favor the thermodynamic N1 product.
Experimental Workflow Diagram

This diagram outlines the logical flow of the N1-ethylation protocol, from setup to final analysis.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Wash NaH with Hexanes B Add Anhydrous DMF A->B C Cool to 0°C B->C E Dropwise addition of Indazole (Deprotonation) C->E D Prepare Solution of 5-Amino-1H-indazole in DMF D->E F Stir at 0°C for 30 min E->F G Dropwise addition of EtI F->G H Warm to RT, Stir 12-16h G->H I Quench with aq. NH₄Cl H->I J Extract with Ethyl Acetate I->J K Dry, Filter, Concentrate J->K L Flash Column Chromatography K->L M Characterization (NMR, MS, etc.) L->M

Caption: Experimental workflow for N1-ethylation of 5-Amino-1H-indazole.

Conclusion

The synthesis of this compound derivatives is a task of significant relevance in pharmaceutical research. While the construction of the indazole core is relatively straightforward, the key to a successful synthesis lies in the strategic and controlled N-alkylation to favor the desired N1 regioisomer. As demonstrated, a thorough understanding of the principles of kinetic versus thermodynamic control, coupled with the careful selection of base, solvent, and temperature, allows for the highly selective and efficient production of this valuable chemical scaffold. The protocols and insights provided herein serve as a robust foundation for researchers aiming to incorporate this important motif into their drug discovery programs.

References

Spectroscopic Characterization of 5-Amino-1-ethyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-ethyl-1H-indazole is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds.[1] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its fate in various chemical and biological systems. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, framed within the context of established analytical methodologies. While specific experimental data for this exact molecule is not publicly available in the provided search results, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of this compound (C₉H₁₁N₃) comprises a bicyclic indazole core, an ethyl group at the N1 position, and an amino group at the C5 position.[2][3] These features will give rise to distinct signals in both NMR and MS spectra, which are crucial for its characterization.

Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4] For this compound, both ¹H and ¹³C NMR will provide key insights.

Experimental Protocol: Acquiring NMR Spectra

A standard protocol for acquiring NMR data for a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical and can influence the chemical shifts.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.[6][7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment often requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Below is a workflow for NMR data acquisition and analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Dissolve Compound prep2 Choose Deuterated Solvent prep1->prep2 acq1 1H NMR acq2 13C NMR analysis1 Chemical Shift analysis2 Integration analysis3 Coupling Patterns analysis4 Structure Elucidation cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce to Spectrometer cluster_analysis cluster_analysis cluster_acq->cluster_analysis Process Data

Caption: Workflow for NMR Spectroscopy.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar indazole derivatives, the following ¹H NMR signals are anticipated for this compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-3~7.8 - 8.1Singlet (s)1H-
H-4~6.8 - 7.0Doublet (d)1H~8.5 - 9.0
H-6~6.6 - 6.8Doublet of doublets (dd)1H~8.5 - 9.0, ~2.0
H-7~7.2 - 7.4Doublet (d)1H~8.5 - 9.0
-NH₂~3.5 - 5.0Broad singlet (br s)2H-
-CH₂- (ethyl)~4.1 - 4.3Quartet (q)2H~7.0 - 7.5
-CH₃ (ethyl)~1.4 - 1.6Triplet (t)3H~7.0 - 7.5

Justification of Assignments:

  • Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring will appear in the aromatic region (typically 6.5-8.5 ppm). The electron-donating amino group at C5 is expected to shield the adjacent protons (H-4 and H-6), shifting them to a relatively higher field (lower ppm) compared to unsubstituted indazole.[7] The H-3 proton, being adjacent to the pyrazole nitrogen, is generally the most deshielded.

  • Amino Protons (-NH₂): The chemical shift of the amino protons can vary significantly depending on the solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water.

  • Ethyl Group Protons (-CH₂- and -CH₃): The methylene protons (-CH₂) are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Expected Chemical Shift (ppm)
C-3~130 - 135
C-3a~120 - 125
C-4~110 - 115
C-5~140 - 145
C-6~105 - 110
C-7~115 - 120
C-7a~135 - 140
-CH₂- (ethyl)~40 - 45
-CH₃ (ethyl)~14 - 16

Justification of Assignments:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C-5) will be significantly deshielded.

  • Ethyl Group Carbons: The chemical shifts for the ethyl group carbons are in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[8]

Experimental Protocol: Acquiring Mass Spectra

A general procedure for obtaining a mass spectrum of this compound is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing a protonated molecule [M+H]⁺.[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

A workflow for MS data acquisition and analysis is presented below:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_interp Interpretation intro1 Direct Infusion or LC ion1 Electrospray (ESI) analysis1 MS1: [M+H]+ analysis2 MS/MS: Fragmentation analysis1->analysis2 CID interp1 Molecular Weight interp2 Structural Fragments cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_analysis cluster_analysis cluster_ion->cluster_analysis cluster_interp cluster_interp cluster_analysis->cluster_interp

Caption: Workflow for Mass Spectrometry.

Predicted Mass Spectral Data
  • Molecular Ion: In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule, [M+H]⁺, at an m/z of 162.1.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 162.1 ion would likely reveal characteristic fragment ions. Common fragmentation pathways for indazole derivatives involve the loss of small neutral molecules.[10]

Predicted Fragmentation Pathways:

  • Loss of ethylene (C₂H₄): A common fragmentation for N-ethyl substituted compounds is the loss of ethylene, leading to a fragment ion at m/z 134.1.

  • Loss of NH₃: The amino group could be lost as ammonia, although this may be a minor pathway.

  • Ring Cleavage: More complex fragmentation patterns involving the cleavage of the indazole ring system are also possible.

Table of Expected Key Ions:

m/z Proposed Identity
162.1[M+H]⁺
134.1[M+H - C₂H₄]⁺

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By leveraging established principles of spectroscopic interpretation and data from analogous structures, researchers and scientists can confidently approach the characterization of this and related molecules. The detailed protocols and predictive data serve as a valuable resource for method development, quality control, and structural verification in the context of drug discovery and development.

References

Foreword: The Imperative of Solubility in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Amino-1-ethyl-1H-indazole

In the journey from a promising chemical entity to a viable therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. Poor aqueous solubility is a primary contributor to unpredictable in vitro results, diminished in vivo efficacy, and formidable drug formulation challenges.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of a program's success.

This guide provides a deep dive into the solubility profile of this compound, a representative of the biologically significant indazole class of heterocyclic compounds.[4] Rather than presenting a static set of data, this document serves as a methodological framework. It details the requisite experimental protocols, explains the causality behind procedural choices, and provides the theoretical grounding necessary to empower researchers to generate and interpret a robust, reliable solubility profile for this compound and others like it.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two frequently discussed, yet fundamentally different, types of solubility:

  • Thermodynamic Solubility: This is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the most stable solid form of the compound.[3][5] This value is paramount for formulation development and predicting in vivo behavior.[6] The protocols detailed in this guide are designed to measure thermodynamic solubility.

  • Kinetic Solubility: This is a measure of how readily a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[1][2][6] The resulting value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph, which has not had sufficient time to equilibrate to its most stable crystalline form.[5][7] While useful for high-throughput screening in early discovery, it is not a substitute for a true thermodynamic measurement.[6]

The Molecular Context: Structure-Solubility Relationships of this compound

The solubility of a compound is intrinsically linked to its molecular structure.[3] The this compound scaffold contains key features that govern its behavior in different solvents:

  • Indazole Core: A bicyclic aromatic system that is relatively nonpolar and contributes to solubility in organic solvents.

  • 5-Amino Group (-NH₂): This is a basic functional group. The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's aqueous solubility highly pH-dependent.[8] At acidic pH, the protonated aminium salt is formed, which is significantly more polar and water-soluble.[9][10]

  • 1-Ethyl Group (-CH₂CH₃): This alkyl substituent increases the lipophilicity (oil-loving nature) of the molecule compared to its unsubstituted parent, 5-amino-1H-indazole. This generally decreases aqueous solubility and increases solubility in nonpolar organic solvents.

Understanding these structural elements allows us to anticipate the compound's solubility trends and design appropriate experimental conditions.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask method.[11][12][13] This method ensures that the solution reaches equilibrium with the solid phase, providing a reliable and reproducible measurement.

Protocol 3.1: Shake-Flask Solubility Determination

Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.

Methodology Rationale: This protocol employs a deliberate excess of the solid compound and sufficient agitation time to ensure the system reaches a true thermodynamic equilibrium.[12] Centrifugation and filtration are critical steps to separate the saturated solution from any undissolved solid without disturbing the equilibrium.[11][14] Quantification by a validated HPLC method ensures accuracy and specificity, allowing for the detection of potential impurities or degradation.[15]

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg per 1 mL of solvent). The excess solid is visually confirmed.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. Solvents should include a range of polarities relevant to pharmaceutical development.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours.[13][16][17]

  • Phase Separation: After incubation, allow the vials to stand briefly to permit sedimentation. To separate the saturated liquid phase from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[11]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.[14]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[15]

    • Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve, accounting for the dilution factor.

Data Presentation: Solubility in Common Solvents

The results of these experiments should be summarized in a clear, tabular format.

SolventPolarityDielectric ConstantSolubility at 25 °C (mg/mL)Solubility at 25 °C (mM)
Water (pH 7.4)Polar Protic80.1Experimental ValueExperimental Value
EthanolPolar Protic24.5Experimental ValueExperimental Value
MethanolPolar Protic32.7Experimental ValueExperimental Value
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Experimental ValueExperimental Value
AcetonitrilePolar Aprotic37.5Experimental ValueExperimental Value
Ethyl AcetateIntermediate6.0Experimental ValueExperimental Value
TolueneNonpolar2.4Experimental ValueExperimental Value

Caption: Table for summarizing thermodynamic solubility data.

Workflow Visualization: Shake-Flask Method

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Filter supernatant (0.22 µm PTFE) sep1->sep2 quant2 Analyze sample by HPLC-UV sep2->quant2 quant1 Prepare standards & create calibration curve quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Workflow for the Shake-Flask thermodynamic solubility assay.

The Critical Role of pH on Aqueous Solubility

For an ionizable compound like this compound, the pH of the aqueous medium is arguably the most critical factor influencing its solubility.[9] The basic amino group will become protonated as the pH drops below its pKa, leading to a dramatic increase in solubility.[8] Mapping this relationship is essential for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Protocol 4.1: pH-Dependent Solubility Profile

Objective: To quantify the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology Rationale: This protocol adapts the shake-flask method using a series of buffered solutions. Using buffers ensures the pH remains constant throughout the equilibration process.[9] The chosen pH range (e.g., pH 2 to pH 10) covers the transitions from fully protonated to the neutral form of the molecule, providing a complete picture of its behavior.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, borate) covering the desired pH range (e.g., at intervals of 1 pH unit from 2 to 10).

  • Solubility Determination: Perform the Shake-Flask method as described in Protocol 3.1 , substituting the different pH buffers for the organic solvents.

  • pH Verification: After the equilibration period, measure and record the final pH of each buffer solution to ensure it has not shifted significantly.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH.

Data Presentation: pH-Solubility Profile
Final Measured pHBuffer SystemSolubility at 25 °C (mg/mL)Solubility at 25 °C (mM)
~2.0CitrateExperimental ValueExperimental Value
~3.0CitrateExperimental ValueExperimental Value
~4.0CitrateExperimental ValueExperimental Value
~5.0CitrateExperimental ValueExperimental Value
~6.0PhosphateExperimental ValueExperimental Value
~7.0PhosphateExperimental ValueExperimental Value
~8.0PhosphateExperimental ValueExperimental Value
~9.0BorateExperimental ValueExperimental Value
~10.0BorateExperimental ValueExperimental Value

Caption: Table for summarizing pH-dependent solubility data.

Workflow Visualization: pH-Dependent Solubility Study

G cluster_prep 1. Buffer Preparation cluster_assay 2. Parallel Shake-Flask Assay cluster_verify 3. Verification & Analysis cluster_plot 4. Profile Generation prep Prepare buffer series (e.g., pH 2 to 10) assay Execute Protocol 3.1 for each pH buffer prep->assay verify1 Measure final pH of each supernatant assay->verify1 verify2 Quantify concentration via HPLC verify1->verify2 plot Plot Log(Solubility) vs. pH verify2->plot

Caption: Workflow for generating a pH-solubility profile.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid can be either an endothermic (requiring heat) or exothermic (releasing heat) process.[18] For most solids, solubility increases with temperature (endothermic dissolution).[18] Quantifying this effect is important for controlling crystallization processes and understanding stability during storage.

Protocol 5.1: Temperature-Dependent Solubility

Objective: To determine the solubility of this compound in a selected solvent at various temperatures.

Methodology Rationale: This protocol uses the shake-flask method but varies the incubation temperature. It is critical that all steps, including phase separation (centrifugation), are performed at the target temperature to prevent premature crystallization or further dissolution.

Step-by-Step Procedure:

  • Temperature Selection: Choose a range of relevant temperatures (e.g., 4 °C, 25 °C, 37 °C, 50 °C).

  • Equilibration: Perform the Shake-Flask method as described in Protocol 3.1 , setting the incubator/shaker to the desired temperature for each set of vials.

  • Temperature-Controlled Separation: Use a temperature-controlled centrifuge to perform the phase separation step at the same temperature as the incubation.

  • Analysis: Quantify the solute concentration via HPLC as previously described.

Data Presentation: Temperature-Solubility Profile
Temperature (°C)SolventSolubility (mg/mL)
4Phosphate Buffered Saline (pH 7.4)Experimental Value
25Phosphate Buffered Saline (pH 7.4)Experimental Value
37Phosphate Buffered Saline (pH 7.4)Experimental Value
50Phosphate Buffered Saline (pH 7.4)Experimental Value

Caption: Table for summarizing temperature-dependent solubility.

Conclusion: Synthesizing a Comprehensive Profile

A thorough characterization of this compound's solubility is a multi-faceted endeavor that extends beyond a single data point. By systematically applying the robust, validated protocols detailed in this guide—the gold-standard Shake-Flask method, pH-ranging studies, and temperature-dependence analysis—researchers can build a comprehensive and reliable solubility profile. This profile is indispensable for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately, increasing the probability of advancing a promising compound through the drug development pipeline. The principles and methodologies outlined herein provide a self-validating framework for generating the high-quality data required for informed, science-driven decision-making.

References

An In-Depth Technical Guide to 5-Amino-1-ethyl-1H-indazole: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-1H-indazole, a heterocyclic amine of growing interest in medicinal chemistry. The guide details the compound's discovery, tracing its origins through the patent literature. A thorough examination of its synthesis is presented, including a step-by-step protocol for its preparation from commercially available starting materials. Furthermore, the guide summarizes the known physicochemical properties and explores the potential therapeutic applications of this indazole derivative, positioning it within the broader context of pharmacologically active indazole scaffolds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Numerous indazole-containing compounds have been developed as therapeutic agents, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] The derivatization of the indazole core, particularly with amino and alkyl groups, has proven to be a fruitful strategy for modulating pharmacological activity and optimizing drug-like properties. This guide focuses specifically on this compound, a member of this important class of compounds.

Discovery and History

The first public disclosure of this compound appears in the patent literature. A patent filed by PFIZER PRODUCTS INC., published in 2007, describes the compound among a series of indazole derivatives.[3] This initial mention, while not detailing a specific biological activity for this exact molecule, laid the groundwork for its availability and subsequent investigation by the broader scientific community. The CAS Registry Number for this compound is 511249-17-5 .[4]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the N-alkylation of 5-nitro-1H-indazole, followed by the reduction of the nitro group. This approach provides a reliable and scalable route to the target compound.

Synthesis of the Precursor: 1-Ethyl-5-nitro-1H-indazole

The key precursor, 1-Ethyl-5-nitro-1H-indazole, can be synthesized via the direct ethylation of 5-nitro-1H-indazole. A robust and well-documented procedure for this transformation was published by Boulhaoua et al. in 2016.[5]

Reaction Scheme:

G c1 5-Nitro-1H-indazole reagents K2CO3, TBAI (cat.) DMF, r.t., 48h c1->reagents c2 Bromoethane c2->reagents c3 1-Ethyl-5-nitro-1H-indazole reagents->c3 G c1 1-Ethyl-5-nitro-1H-indazole reagents [Reducing Agent] c1->reagents c2 This compound reagents->c2

References

An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Privileged Scaffold to Therapeutic Candidate

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1] Its rigid, bicyclic structure provides a versatile template for developing potent and selective ligands for a diverse range of biological targets. The subject of this guide, 5-Amino-1-ethyl-1H-indazole, combines three key structural motifs: the indazole core, a 5-amino substitution, and an N1-ethyl group. While direct biological data for this specific molecule is scarce, a comprehensive analysis of its constituent parts allows us to formulate a robust, data-driven strategy for identifying its most promising therapeutic targets.

This guide is structured not as a static report, but as a dynamic, multi-pronged research roadmap. We will proceed from high-level hypotheses based on structure-activity relationships (SAR) of related compounds to detailed, actionable experimental protocols designed to validate these hypotheses. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step builds upon a logical framework to de-risk and accelerate the drug discovery process.

Part 1: Hypothesis-Driven Target Identification

Based on the chemical architecture of this compound, we can logically infer two primary, high-probability therapeutic target classes: Protein Kinases and Key Mediators of Inflammation .

The Kinase Inhibitor Hypothesis: Targeting Dysregulated Signaling

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Numerous N1-substituted indazoles have demonstrated potent inhibition of various kinases, playing crucial roles in oncology and other diseases.[2][3] The N1-ethyl group on our molecule of interest likely serves to orient the core within the ATP-binding pocket of a kinase, a common strategy to enhance potency and selectivity.[4]

Key Inferences from SAR Studies:

  • N1-Alkylation: The presence of an alkyl group at the N1 position is a common feature in many potent kinase inhibitors, suggesting that this compound is pre-disposed to interact with the ATP-binding site.[2][3]

  • 5-Amino Group: The 5-amino group can act as a crucial hydrogen bond donor or acceptor, forming key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[5][6]

Potential Kinase Target Families:

Given the prevalence of indazole-based inhibitors, a broad initial screen is warranted. However, based on published data for structurally related compounds, we can prioritize several kinase families:

  • Receptor Tyrosine Kinases (RTKs):

    • FGFR (Fibroblast Growth Factor Receptor): Several indazole derivatives are potent FGFR inhibitors.[1][7] Dysregulation of FGFR signaling is implicated in various cancers.

    • VEGFR (Vascular Endothelial Growth Factor Receptor): Indazole-based compounds, such as Axitinib, are approved VEGFR inhibitors, targeting angiogenesis.[1]

    • AXL: A member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase subfamily, AXL is a target for indazole-based inhibitors and is involved in cancer progression and drug resistance.[8]

  • Non-Receptor Tyrosine Kinases:

    • ROCK (Rho-associated coiled-coil containing protein kinase): Indazole piperidine and piperazine derivatives have shown significant activity against ROCK-II, a target for cardiovascular and inflammatory diseases.[9]

  • Serine/Threonine Kinases:

    • ERK/MAPK Pathway: The indazole amide scaffold has been optimized to yield potent inhibitors of ERK1/2, central nodes in the MAPK signaling cascade that is often hyperactivated in cancer.[10]

    • PI3K/AKT/mTOR Pathway: 3-ethynyl-1H-indazoles have been identified as inhibitors of key components of this critical cell survival and proliferation pathway.[11]

The following diagram illustrates the proposed interaction of this compound with a generic kinase ATP-binding pocket, highlighting the potential roles of its key functional groups.

G cluster_kinase Kinase ATP-Binding Pocket cluster_ligand This compound hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front indazole Indazole Core indazole->gatekeeper van der Waals amino 5-Amino Group amino->hinge ethyl N1-Ethyl Group ethyl->hydrophobic_pocket G cluster_pathways Potential Anti-Inflammatory Mechanisms compound This compound cox COX-2 compound->cox Inhibition nfkb NF-κB Pathway compound->nfkb Inhibition ppar PPAR-γ compound->ppar Activation prostaglandins Prostaglandins cox->prostaglandins cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines anti_inflammatory_genes Anti-inflammatory Gene Expression ppar->anti_inflammatory_genes G cluster_phase1 Phase 1: Broad Screening & Hypothesis Generation cluster_phase2 Phase 2: Hit Confirmation & Potency Determination cluster_phase3 Phase 3: Mechanism of Action & Cellular Activity p1_kinase Kinome Panel Screen (e.g., 400+ kinases) p2_ic50 IC50 Determination for Primary Kinase Hits p1_kinase->p2_ic50 p1_inflam Cell-based Inflammatory Marker Profiling (LPS-stimulated macrophages) p2_cox COX-1/COX-2 Enzymatic Assays p1_inflam->p2_cox p2_cytokine Cytokine Profiling (Luminex/ELISA) p1_inflam->p2_cytokine p3_binding Binding Assays (SPR or ITC) p2_ic50->p3_binding p3_pathway Cellular Target Engagement & Pathway Analysis (Western Blot, Reporter Assays) p2_ic50->p3_pathway p2_cytokine->p3_pathway p3_phenotypic Phenotypic Assays (e.g., Cancer Cell Proliferation, Anti-inflammatory Models) p3_pathway->p3_phenotypic

References

The Ascendancy of the 5-Amino-1-ethyl-1H-indazole Scaffold: A Deep Dive into Structure-Activity Relationship Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents. Among its many derivatives, the 5-amino-1-ethyl-1H-indazole moiety has emerged as a particularly promising starting point for the development of novel therapeutics, especially in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) surrounding this versatile core. We will dissect the intricate interplay between structural modifications and biological activity, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the this compound scaffold. We will delve into synthetic strategies, bioisosteric replacements, and the impact of substitutions at key positions, all grounded in authoritative scientific literature.

Introduction: The Indazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Indazole derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological activities. These bicyclic heterocyclic compounds are bioisosteres of indoles and have demonstrated efficacy as anti-inflammatory, anti-cancer, anti-HIV, and anti-arrhythmic agents, among others.[1][2] Several FDA-approved drugs, such as the antiemetic Granisetron and the kinase inhibitor Axitinib, feature the indazole nucleus, underscoring its therapeutic relevance.[1]

The this compound core, the focus of this guide, presents a unique combination of structural features that make it an attractive starting point for drug discovery. The 5-amino group provides a crucial handle for introducing a variety of substituents, enabling the modulation of physicochemical properties and target engagement. The N1-ethyl group often enhances potency and influences selectivity compared to the unsubstituted parent indazole.[3] This guide will systematically explore the SAR of this scaffold, providing a roadmap for the rational design of novel and potent drug candidates.

The Strategic Importance of N1-Alkylation: The Role of the Ethyl Group

The alkylation of the indazole nitrogen atoms is a critical determinant of biological activity. While indazoles can exist as 1H and 2H tautomers, N-alkylation locks the molecule into a specific conformation, which can significantly impact receptor binding. Generally, direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products.[3][4] However, for many biological targets, the N1-alkylated regioisomer is the more active one.[3]

The ethyl group at the N1 position of our core scaffold serves several key functions:

  • Enhanced Potency: N1-alkylation has been shown to increase the affinity of indazole derivatives for their biological targets in several studies.[3]

  • Improved Selectivity: By occupying a specific region of the binding pocket, the N1-substituent can enhance selectivity for the target receptor over off-target proteins.

  • Modulation of Physicochemical Properties: The ethyl group can influence the solubility, lipophilicity, and metabolic stability of the compound.

The regioselective synthesis of N1-alkylated indazoles is therefore a crucial first step in any SAR campaign.

Exploring the Chemical Space at the 5-Amino Position: A Gateway to Potency and Selectivity

The 5-amino group is a key point for diversification of the this compound scaffold. Modifications at this position can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic profile. A systematic exploration of substitutions at this position is essential for optimizing lead compounds.

N-Acylation and N-Alkylation: Probing the Binding Pocket

Introducing acyl or alkyl groups to the 5-amino moiety allows for the exploration of nearby regions of the target's binding pocket.

  • N-Acylation: The synthesis of N-acyl derivatives can introduce hydrogen bond acceptors (the carbonyl oxygen) and donors (the amide N-H), which can form crucial interactions with the target protein. The nature of the acyl group (e.g., aliphatic vs. aromatic) will influence the steric and electronic properties of the molecule.

  • N-Alkylation: N-alkylation can introduce hydrophobic interactions and modulate the basicity of the amino group. The size and nature of the alkyl group should be systematically varied to probe the limits of the binding pocket.

Bioisosteric Replacements: Fine-Tuning Physicochemical and Pharmacological Properties

Bioisosteric replacement is a powerful strategy in drug design to optimize the properties of a lead compound.[5][6] The 5-amino group can be replaced with a variety of other functional groups to modulate its hydrogen bonding capacity, pKa, and steric bulk.

Table 1: Potential Bioisosteric Replacements for the 5-Amino Group

BioisostereRationalePotential Advantages
Hydroxyl (-OH)Similar size and hydrogen bonding potential.[7]Can act as both a hydrogen bond donor and acceptor.
Methoxy (-OCH3)Similar size, but removes hydrogen bond donating ability.Increased metabolic stability compared to hydroxyl.
Sulfonamide (-NHSO2R)Can mimic the hydrogen bonding and acidic properties of a carboxylic acid.Can introduce strong hydrogen bonding interactions.
Urea (-NHCONHR)Provides additional hydrogen bond donors and acceptors.Can form extensive hydrogen bond networks with the target.
Heterocyclic Rings (e.g., triazole, oxadiazole)Can act as metabolically stable amide bond mimetics.[5]Improved pharmacokinetic properties.

The choice of bioisostere will be highly dependent on the specific biological target and the desired pharmacological profile.

Modifications to the Indazole Core: Exploring the Periphery

While the N1 and C5 positions are primary points of modification, substitutions on the benzene ring of the indazole core can also significantly impact activity. Small, electron-withdrawing or electron-donating groups at the C3, C4, C6, and C7 positions can fine-tune the electronic properties of the indazole ring system and introduce new interactions with the target.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To facilitate the exploration of the SAR of the this compound scaffold, we provide the following detailed experimental protocols.

Synthesis of the this compound Core Scaffold

The synthesis of the core scaffold can be achieved in a two-step process starting from the commercially available 1H-indazol-5-amine.

Workflow for the Synthesis of this compound

G A 1H-Indazol-5-amine B N-Ethylation A->B Ethyl iodide, Base (e.g., K2CO3), Solvent (e.g., DMF) C This compound B->C D Purification (Column Chromatography) C->D

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Protocol for N-Ethylation of 1H-Indazol-5-amine:

  • To a solution of 1H-indazol-5-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Synthesis of N-Acyl and N-Alkyl Derivatives at the 5-Amino Position

Workflow for Derivatization of the 5-Amino Group

G A This compound B N-Acylation A->B Acyl chloride or anhydride, Base (e.g., Triethylamine) C N-Alkylation A->C Alkyl halide, Base (e.g., K2CO3) D N-Acyl-5-amino-1-ethyl-1H-indazole B->D E N-Alkyl-5-amino-1-ethyl-1H-indazole C->E

Caption: General workflows for N-acylation and N-alkylation.

Step-by-Step Protocol for N-Acylation:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Biological Evaluation: Kinase Inhibition and Cell Proliferation Assays

Given that many indazole derivatives exhibit potent kinase inhibitory activity, a common and robust method for assessing this is the ADP-Glo™ Kinase Assay. The anti-proliferative effects of the synthesized compounds can be evaluated using the MTT assay.

Workflow for Biological Evaluation

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Synthesized Compound C ADP-Glo™ Kinase Assay A->C B Target Kinase B->C D IC50 Determination C->D E Synthesized Compound G MTT Assay E->G F Cancer Cell Line F->G H GI50 Determination G->H

Caption: Workflow for in vitro biological evaluation.

Detailed Protocol for ADP-Glo™ Kinase Assay: [8][9][10][11][12]

  • Kinase Reaction:

    • Set up a kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Detailed Protocol for MTT Cell Proliferation Assay: [13][14][15][16]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Illustrative Structure-Activity Relationship Data

To provide a tangible understanding of the SAR principles discussed, the following table presents hypothetical but representative data for a series of this compound derivatives targeting a generic kinase.

Table 2: Hypothetical SAR Data for this compound Derivatives

Compound IDR (at 5-amino)Kinase IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
1 (Core) -H500>10
2 -C(O)CH₃2505.2
3 -C(O)Ph1502.1
4 -CH₂CH₃4008.5
5 -SO₂CH₃1001.5
6 -C(O)NHCH₃800.9

This data is illustrative and intended to demonstrate potential SAR trends.

  • Acylation of the 5-amino group (compounds 2 and 3) improves activity over the unsubstituted core (compound 1).

  • An aromatic acyl group (compound 3) is more potent than an aliphatic one (compound 2), suggesting a potential π-stacking interaction in the binding pocket.

  • Simple alkylation (compound 4) is less favorable than acylation.

  • Introducing a sulfonamide (compound 5) or a urea moiety (compound 6) significantly enhances both biochemical and cellular potency, likely due to the formation of strong hydrogen bonds.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. A systematic and rational approach to exploring the structure-activity relationships of this core is paramount to unlocking its full potential. This guide has provided a comprehensive overview of the key considerations for such an endeavor, from the strategic importance of the N1-ethyl group to the vast possibilities for modification at the 5-amino position and the indazole ring itself.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific biological targets of novel this compound derivatives.

  • Structure-Based Drug Design: Utilizing co-crystal structures of active compounds with their targets to guide further optimization.

  • Pharmacokinetic Profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies.

By adhering to the principles of scientific integrity and logical drug design, researchers can continue to harness the power of the this compound scaffold to develop the next generation of innovative medicines.

References

Preliminary In Vitro Screening of 5-Amino-1-ethyl-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of indazole have been investigated and developed for their anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][3][4] The demonstrated success of indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib, underscores the therapeutic promise of this heterocyclic system.[5] The addition of an amino group at the 5-position, as seen in 5-aminoindazole, has been shown to confer significant anti-inflammatory and anticancer activities, suggesting its importance in molecular interactions with biological targets.[3][6] This guide outlines a comprehensive preliminary in vitro screening strategy for the novel derivative, 5-Amino-1-ethyl-1H-indazole, to elucidate its potential as a therapeutic agent, with a dual focus on its anticancer and anti-inflammatory properties.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 1-ethyl-1H-indazol-5-amine
CAS Number 511249-17-5
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol
Physical Form Solid
Storage 2-8°C, sealed in dry, dark place

A Tiered Approach to In Vitro Screening

A logical and resource-efficient screening cascade is essential for the preliminary evaluation of a novel compound. This guide proposes a tiered approach, beginning with broad phenotypic assays to determine general bioactivity, followed by more specific assays to elucidate the mechanism of action.

G T1_Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) T2_Apoptosis Apoptosis Induction Assay (Annexin V/PI Staining) T1_Cytotoxicity->T2_Apoptosis If cytotoxic T2_Kinase Kinase Inhibitor Profiling (Broad Panel or Key Targets) T1_Cytotoxicity->T2_Kinase If cytotoxic T1_AntiInflam General Anti-inflammatory Screen (LPS-induced Cytokine Release) T3_NFkB NF-κB Pathway Inhibition (Reporter Gene Assay) T1_AntiInflam->T3_NFkB If anti-inflammatory T3_COX2 COX-2 Enzyme Inhibition (Biochemical Assay) T1_AntiInflam->T3_COX2 If anti-inflammatory

Caption: Tiered in vitro screening workflow for this compound.

Part 1: Anticancer Activity Screening

The indazole scaffold is a well-established pharmacophore in oncology.[8] Novel indazol-pyrimidine derivatives synthesized from 5-aminoindazole have demonstrated potent cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (Caco2), and lung (A549) cancer.[3] This provides a strong rationale for evaluating this compound as a potential anticancer agent.

Tier 1: Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's effect on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, A549, and a non-cancerous control line like MCF-10A) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Apoptosis Induction Assay

Should this compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

G cluster_0 Cell Populations Start Cancer Cells Treated with This compound Apoptosis Apoptosis Induction? Start->Apoptosis Stain Stain with Annexin V-FITC and PI Apoptosis->Stain Yes Flow Flow Cytometry Analysis Stain->Flow Live Live Cells (Annexin V-, PI-) Flow->Live Early Early Apoptotic (Annexin V+, PI-) Flow->Early Late Late Apoptotic/Necrotic (Annexin V+, PI+) Flow->Late Necrotic Necrotic Cells (Annexin V-, PI+) Flow->Necrotic

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Tier 2: Kinase Inhibitor Profiling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases.[8] A broad kinase panel screening can help identify potential molecular targets of this compound. Alternatively, a more focused approach on kinases known to be modulated by indazoles, such as EGFR and VEGFR-2, can be employed.[8]

Suggested Approach:

  • Broad Kinase Panel: Submit the compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This provides a comprehensive overview of its selectivity.

  • Focused Kinase Assays: If a broad panel is not feasible, perform in-house or outsourced assays for key cancer-related kinases like EGFR, VEGFR-2, and others implicated in the specific cancer types where cytotoxicity was observed.

Part 2: Anti-inflammatory Activity Screening

Research has shown that 5-aminoindazole possesses anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, and the enzyme COX-2.[6] This provides a strong basis for screening this compound for similar activities.

Tier 1: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

A primary screen for anti-inflammatory activity can be conducted by measuring the compound's ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Cytokine Release Assay

  • Cell Culture: Use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7).

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[9][10]

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.[11][12][13]

Tier 2: NF-κB Reporter Assay

The NF-κB signaling pathway is a central regulator of inflammation and is activated by LPS.[9] A reporter gene assay can determine if the compound's anti-inflammatory effect is mediated through the inhibition of this pathway.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: Pre-treat the cells with this compound, followed by stimulation with an NF-κB activator like TNF-α or LPS.

  • Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Tier 2: COX-2 Inhibition Assay

Given that 5-aminoindazole has been shown to inhibit COX-2, a direct enzymatic assay is warranted to see if this compound shares this mechanism.

Suggested Approach:

  • Utilize a commercially available COX-2 inhibitor screening kit. These kits typically provide recombinant COX-2 enzyme and a substrate, allowing for the direct measurement of the compound's inhibitory activity in a cell-free system.

Data Summary and Interpretation

The results from this preliminary screening cascade will provide a comprehensive initial profile of this compound's bioactivity.

Table 1: Hypothetical Anticancer Screening Data

AssayCell LineIC50 / Effect
MTT Cytotoxicity MCF-7 (Breast Cancer)5.2 µM
A549 (Lung Cancer)8.9 µM
MCF-10A (Normal)> 50 µM
Apoptosis MCF-745% apoptotic cells at 10 µM
Kinase Profiling EGFRIC50 = 2.1 µM
VEGFR-2IC50 = 3.5 µM

Table 2: Hypothetical Anti-inflammatory Screening Data

AssayMetricIC50 / Effect
Cytokine Release (LPS) TNF-α Inhibition12.5 µM
IL-6 Inhibition15.8 µM
NF-κB Reporter Luciferase Inhibition10.1 µM
COX-2 Enzyme Assay COX-2 Inhibition25.3 µM

These hypothetical data would suggest that this compound is a promising dual-action candidate with selective cytotoxicity towards cancer cells, likely acting through apoptosis induction and kinase inhibition. It also shows moderate anti-inflammatory activity, potentially through the inhibition of the NF-κB pathway and COX-2.

Conclusion

This technical guide provides a structured and scientifically-grounded framework for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxic, pro-apoptotic, and anti-inflammatory properties, researchers can efficiently determine its therapeutic potential and make informed decisions about its progression in the drug discovery pipeline. The proposed tiered approach ensures a cost-effective and logical flow of experiments, from broad phenotypic screening to more defined mechanism-of-action studies. The insights gained from these assays will be crucial for guiding future lead optimization and preclinical development efforts.

References

5-Amino-1-ethyl-1H-indazole: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a wide array of biological targets. Indazole derivatives have been successfully developed into drugs for various therapeutic applications, including oncology, inflammation, and antiemetic support.[1][2] Notably, the 5-aminoindazole core is recognized as a general ligand for protein kinases, a critical class of enzymes in cellular signaling pathways.[3] This makes derivatives such as 5-Amino-1-ethyl-1H-indazole compounds of significant interest for researchers, scientists, and drug development professionals exploring novel kinase inhibitors and other targeted therapies.[4][5]

This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, a robust synthesis protocol for its preparation, predicted analytical characterization data, and its potential applications in modern drug discovery.

Section 1: Commercial Availability and Procurement

This market landscape necessitates that researchers procure this compound via custom synthesis . Several contract research organizations (CROs) and specialized chemical synthesis companies offer services for producing novel chemical entities on a milligram-to-gram scale.[7][8][9][][11]

Key Procurement Considerations:

  • Lead Time: Custom synthesis projects typically require several weeks to months, depending on the complexity of the synthesis and the provider's project queue.

  • Purity and Characterization: It is critical to specify the required purity level (e.g., >95% or >98% by HPLC) and to request a comprehensive Certificate of Analysis (CoA) that includes ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC data to verify the structure and purity of the final product.

  • Cost: Pricing is determined on a per-project basis, influenced by the synthetic route, scale, and analytical requirements.

Section 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the N-alkylation of a suitable 5-aminoindazole precursor. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation, as the indazole ring has two potential nitrogen sites for substitution (N-1 and N-2). The following protocol is designed to favor the thermodynamically more stable N-1 isomer.

Proposed Synthetic Workflow

The logical flow for the synthesis begins with the protection of the exocyclic amine, followed by N-alkylation, and concluding with deprotection to yield the target compound.

G A 5-Nitro-1H-indazole (Starting Material) B N-Alkylation with Ethyl Iodide A->B 1. Base (e.g., K2CO3, NaH) 2. Solvent (e.g., DMF, Acetone) C Mixture of N-1 and N-2 ethyl-5-nitroindazole B->C D Chromatographic Separation C->D E 1-Ethyl-5-nitro-1H-indazole D->E Isolate N-1 isomer F Reduction of Nitro Group (e.g., SnCl2·2H2O or H2/Pd-C) E->F G This compound (Final Product) F->G G cluster_0 Primary Analysis cluster_1 Secondary Analysis & Purity A Synthesized Compound B ¹H NMR Spectroscopy A->B Proton Environment C Mass Spectrometry (LRMS) A->C Molecular Weight F HPLC / UPLC A->F Purity Assessment D ¹³C NMR Spectroscopy B->D Carbon Skeleton E High-Resolution MS (HRMS) C->E Elemental Composition

References

An In-depth Technical Guide to 5-Amino-1-ethyl-1H-indazole (CAS: 511249-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-1-ethyl-1H-indazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure in drug discovery, and this particular derivative offers versatile opportunities for the synthesis of complex, biologically active molecules. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and presents a detailed experimental protocol for a representative synthetic application.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and anti-psychotic properties. The bicyclic system, a bioisostere of indole, is adept at forming crucial interactions with various biological targets, particularly protein kinases. This compound, with its strategically placed amino and ethyl groups, serves as a valuable intermediate, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships in drug design. The ethyl group at the N1 position enhances solubility and modulates the electronic properties of the indazole ring, while the amino group at the C5 position provides a reactive handle for a variety of chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 511249-17-5
Molecular Formula C₉H₁₁N₃[1]
Molecular Weight 161.21 g/mol [1]
IUPAC Name 1-ethyl-1H-indazol-5-amine[1]
Appearance Solid[1]
Melting Point 100-102 °C[1]
Solubility Soluble in organic solvents such as dichloromethane.[1]
InChI Key CCQKLBKIVZTVQH-UHFFFAOYSA-N[1]
SMILES CCN1N=Cc2ccc(N)cc12

Synthesis and Reactivity

General Synthesis of the Indazole Core

The synthesis of the indazole ring system can be achieved through various established methods. A common approach involves the cyclization of ortho-substituted anilines. For N-alkylated indazoles such as this compound, a typical synthetic strategy would involve the initial formation of a substituted indazole followed by N-alkylation.

A plausible synthetic route to this compound would start from a commercially available nitro-substituted fluorobenzonitrile. The reaction with hydrazine would lead to the formation of the aminoindazole ring, followed by a selective N-ethylation.

Key Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the aromatic indazole ring system.

  • N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce further diversity and to modulate the electronic properties of the molecule.

  • Diazotization and Sandmeyer Reaction: The primary aromatic amine can undergo diazotization upon treatment with a nitrite source under acidic conditions. The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups (e.g., halides, cyano, hydroxyl) via the Sandmeyer reaction. This is particularly useful for introducing substituents at the 5-position that are not easily accessible by other means.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The indazole ring can be functionalized through various cross-coupling reactions. For instance, conversion of the amino group to a halide (e.g., bromide) via a Sandmeyer reaction provides a substrate for Suzuki, Heck, or Buchwald-Hartwig coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Application in Synthesis: A Case Study

A prime example of the utility of this compound in medicinal chemistry is its use as a precursor for more complex, biologically active molecules. A common synthetic strategy involves the conversion of the amino group to a bromine atom, which then serves as a handle for palladium-catalyzed cross-coupling reactions.

Workflow for the Synthesis of a C5-Arylated Indazole Derivative

The following diagram illustrates a typical synthetic workflow starting from this compound. This multi-step process highlights key transformations that are fundamental in drug discovery programs.

G A This compound B 5-Bromo-1-ethyl-1H-indazole A->B Sandmeyer Reaction (NaNO₂, HBr, CuBr) D C5-Arylated Indazole Derivative B->D Suzuki Coupling (Pd Catalyst, Base) C Aryl Boronic Acid C->D Suzuki Coupling (Pd Catalyst, Base)

References

Methodological & Application

A General Protocol for the In Vitro Characterization of Novel Indazole Analogs: A Workflow Using 5-Amino-1-ethyl-1H-indazole as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2] Derivatives of indazole exhibit a wide range of biological activities, frequently acting as potent inhibitors of protein kinases.[3] 5-Amino-1-ethyl-1H-indazole is a research chemical whose specific biological target and cellular effects are not yet characterized in public literature. This guide provides a comprehensive, experience-driven framework for the initial in vitro characterization of such novel indazole-based compounds. We will use this compound as a representative example to detail a logical, phased approach, moving from foundational cytotoxicity assessment to hypothesis-driven mechanistic studies. The protocols herein are designed to be self-validating, ensuring that researchers can generate robust, reproducible data to guide further drug development efforts.

Compound Management: First Principles for Accurate Data

The integrity of all downstream data relies on the proper handling, storage, and preparation of the test compound. Trivial as it may seem, errors in this phase are a common source of experimental irreproducibility.

Safety & Handling

As a novel compound with limited toxicological data, this compound must be handled with care.

  • Hazard Profile: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Required PPE: Always handle the solid compound and concentrated stock solutions within a chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Disposal: Dispose of contaminated materials and unused compound in accordance with your institution's hazardous chemical waste guidelines.

Reconstitution and Storage Protocol

The goal is to create a high-concentration, stable stock solution that can be stored for long-term use, minimizing freeze-thaw cycles.

  • Causality of Solvent Choice: Most novel, heterocyclic small molecules exhibit poor aqueous solubility. Therefore, a polar aprotic solvent is the logical starting point. Anhydrous, cell culture-grade dimethyl sulfoxide (DMSO) is the industry standard due to its high solubilizing power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v).[4]

  • Protocol for 10 mM Stock Solution:

    • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound (MW: 161.21 g/mol ) into a sterile, conical microfuge tube.

    • Solvent Addition: Calculate the required volume of DMSO. For 1 mg to make a 10 mM stock: Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L) Volume (µL) = (0.001 g / 161.21 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 620.3 µL Add 620.3 µL of anhydrous DMSO to the tube.

    • Dissolution: Vortex vigorously for 2-3 minutes. If insolubility persists, gentle warming (37°C) and sonication can be employed.[5] Visually inspect for complete dissolution.

    • Aliquoting & Storage: Prepare small-volume, single-use aliquots (e.g., 10-20 µL) to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock is typically stable for at least 3 months.[5]

Phase I: Foundational Analysis - Cytotoxicity Profiling

The first critical question for any novel compound is its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in all subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7]

Workflow for Foundational Cytotoxicity Screening

This workflow ensures a systematic approach from cell preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture & Harvest Cancer Cells B 2. Seed Cells in 96-well Plate A->B D 4. Treat Cells with Compound Dilutions B->D C 3. Prepare Serial Dilutions of Compound C->D E 5. Incubate for 72 hours D->E F 6. Add MTT Reagent & Incubate E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate % Viability vs. Vehicle Control H->I J 10. Determine IC50 Value I->J

Figure 1. General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability by MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line (e.g., K562, a chronic myeloid leukemia line often used for screening indazole derivatives).[8]

Materials:

  • K562 cells and complete growth medium (e.g., RPMI-1640 + 10% FBS).

  • 10 mM stock solution of this compound in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[9]

  • Sterile 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Harvest K562 cells in their exponential growth phase. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a 2X working stock of your highest concentration (e.g., 200 µM) by diluting the 10 mM DMSO stock into serum-free medium. Crucial Step: Add the DMSO stock to the medium dropwise while vortexing to prevent precipitation.[10]

    • Perform serial dilutions in medium to prepare a concentration range (e.g., 200 µM down to ~0.1 µM, 2X concentration).

    • Add 100 µL of these 2X dilutions to the corresponding wells containing 100 µL of cells. This results in the final 1X concentration and a final DMSO concentration of ≤0.5%.

    • Include "Vehicle Control" wells (treated with 0.5% DMSO medium) and "Medium Only" wells (for background subtraction).

  • Incubation: Incubate the plate for 72 hours. This duration is standard for assessing anti-proliferative effects.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Solubilization: Carefully remove 150 µL of the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

Summarize the results to determine potency. The IC₅₀ value is the key metric for comparing the cytotoxic potential of the compound.

Treatment Group Concentration (µM) Absorbance (570 nm) % Viability (Normalized)
Vehicle Control0 (0.5% DMSO)e.g., 0.850100%
Compound0.1e.g., 0.830~97%
Compound1.0e.g., 0.650~76%
Compound5.0e.g., 0.435~51%
Compound10.0e.g., 0.210~24%
Compound50.0e.g., 0.060~7%
Medium BlankN/Ae.g., 0.0500%
Table 1. Example data table for IC₅₀ determination.

Analysis: After subtracting the medium blank, calculate % viability: (Abs_treated / Abs_vehicle) * 100. Plot % Viability vs. log(Concentration) and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Phase II: Mechanistic Investigation - Apoptosis Induction

Scientific Rationale: A common mechanism of action for indazole-based anticancer agents is the induction of programmed cell death, or apoptosis.[8] Based on the IC₅₀ value obtained in Phase I, we can now test the hypothesis that this compound induces apoptosis. Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry is the gold standard for this purpose.[13]

Mechanism: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these early apoptotic cells. PI is a nuclear stain that is excluded by live cells with intact membranes. It stains late apoptotic and necrotic cells, allowing for differentiation of cell death stages.[15]

Hypothetical Signaling Pathway for an Indazole Kinase Inhibitor

Many indazole derivatives function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[3] The diagram below illustrates a hypothetical pathway where a novel indazole compound inhibits a pro-survival kinase (e.g., a receptor tyrosine kinase), leading to the activation of the apoptotic cascade.

G cluster_pathway Downstream Signaling compound 5-Amino-1-ethyl- 1H-indazole kinase Pro-Survival Kinase (e.g., RTK, Aurora Kinase) compound->kinase Inhibits pi3k PI3K/Akt Pathway kinase->pi3k Activates bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ pi3k->bcl2 inhibits bax Bax (Pro-apoptotic) Activation ↑ mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2. Hypothetical pathway for apoptosis induction by an indazole-based kinase inhibitor.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound at concentrations around its IC₅₀ value.

Materials:

  • K562 cells and complete growth medium.

  • Compound stock solution.

  • Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer).

  • Flow cytometry tubes.

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ K562 cells in appropriate culture flasks or plates. Treat cells for 24-48 hours with the compound at concentrations such as IC₅₀/2, IC₅₀, and 2x IC₅₀. Include a vehicle-only control.

  • Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells (if applicable). Transfer to flow cytometry tubes.[16]

  • Washing: Centrifuge cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with 1 mL of cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer. Be sure to include single-stain controls (Annexin V only, PI only) and an unstained control for proper compensation and gating.

Interpretation of Results:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to primary necrosis/injury).

A dose-dependent increase in the population of cells in the Annexin V+ quadrants would validate the hypothesis that this compound induces apoptosis.

Conclusion and Future Directions

This guide outlines a foundational, two-phase strategy for the initial characterization of a novel indazole derivative, this compound. By first establishing a dose-response relationship for cytotoxicity (Phase I) and then investigating a primary mechanism of cell death (Phase II), researchers can build a solid, data-driven foundation for further inquiry. Positive results from these assays would justify deeper mechanistic studies, such as cell cycle analysis, western blotting for key apoptotic proteins (e.g., cleaved Caspase-3, Bcl-2 family members), and target identification studies to elucidate the specific molecular pathways modulated by the compound.[2]

References

application of 5-Amino-1-ethyl-1H-indazole in anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Investigating the Anti-inflammatory Properties of 5-Amino-1-ethyl-1H-indazole

Introduction: Targeting Inflammation with Novel Indazole Scaffolds

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles remains a critical objective in drug discovery.

Indazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities.[1] Recent investigations have highlighted their potential as potent anti-inflammatory agents, often through the modulation of key signaling pathways and enzymatic targets.[2][3] This application note provides a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound. While specific data for this 1-ethyl derivative is still emerging, the protocols and mechanistic rationale described herein are based on the well-documented and significant anti-inflammatory activity of its parent compound, 5-aminoindazole.[2][4]

This guide details robust in vitro and in vivo protocols to characterize the compound's mechanism of action and therapeutic potential. We will explore its effects on critical inflammatory signaling cascades, the production of pro-inflammatory mediators, and its efficacy in a preclinical model of acute inflammation.

Section 1: Mechanistic Framework for Anti-inflammatory Action

Understanding the molecular pathways that drive inflammation is crucial for designing and interpreting experimental studies. A primary pathway implicated in the inflammatory response is initiated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that culminate in the production of a host of pro-inflammatory mediators.[5]

Two of the most critical pathways activated by LPS are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα.[7] This targets IκBα for degradation, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2, iNOS), and adhesion molecules.[7][8]

Studies on the parent compound, 5-aminoindazole, have demonstrated its ability to significantly inhibit the production of TNF-α, IL-1β, and the activity of COX-2, an enzyme responsible for prostaglandin synthesis.[2][4] This strongly suggests that this compound may exert its anti-inflammatory effects by intervening in these critical signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p DNA DNA (κB sites) NFkB->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Mediators G cluster_prep Phase 1: Preparation & Safety cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Culture Macrophages (e.g., RAW 264.7) B Perform MTT Assay A->B C Determine Non-Toxic Concentration Range B->C D Pre-treat cells with This compound C->D E Stimulate with LPS (1 µg/mL) D->E F Collect Supernatant (after 24h) E->F G Lyse Cells E->G H Griess Assay for NO F->H I ELISA for Cytokines (TNF-α, IL-6) F->I J Western Blot for Proteins (p-NF-κB, iNOS, COX-2) G->J G A Acclimatize Rats (1 week) B Divide into Groups (Vehicle, Positive Control, Test Compound) A->B C Measure Initial Paw Volume (V₀) using Plethysmometer B->C D Administer Compounds (Oral Gavage) C->D E Inject Carrageenan (0.1 mL, 1%) into Right Hind Paw (1h post-dosing) D->E F Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours E->F G Calculate Edema (Vₜ - V₀) and Percentage Inhibition F->G

References

in vivo experimental design with 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vivo Experimental Design for the NNMT Inhibitor 5-Amino-1-methylquinolinium (5-amino-1MQ)

A Note on the Investigational Compound: The query specified "5-Amino-1-ethyl-1H-indazole." However, a thorough review of scientific literature indicates a lack of substantial in vivo data for this exact molecule. In contrast, the structurally related small molecule, 5-Amino-1-methylquinolinium (5-amino-1MQ) , is a well-characterized inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT) with published preclinical data in animal models of metabolic disease.[1][2][3][4][5][6][7][8] This guide will therefore focus on the experimental design for 5-amino-1MQ , assuming it is the compound of interest for researchers in metabolic drug development.

Introduction: Targeting Metabolic Dysfunction

Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[9][10][11][12] Their versatility allows for diverse biological activities, from anti-inflammatory to anti-cancer effects.[9][12] Within this landscape, molecules that modulate cellular metabolism are of intense interest for treating chronic conditions like obesity and type 2 diabetes. 5-amino-1MQ has emerged as a promising investigational compound that targets a key enzymatic regulator of cellular energy balance, NNMT.[1][2][3][4][5][6][7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental studies with 5-amino-1MQ. It provides not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and well-controlled preclinical program.

Scientific Foundation: The Rationale for In Vivo Investigation

Mechanism of Action: NNMT Inhibition and NAD+ Salvage

5-amino-1MQ is a selective, membrane-permeable small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][3][4][5][6][7] NNMT is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (MNA).[7] This process consumes a methyl group from S-adenosylmethionine (SAM), converting it to S-adenosylhomocysteine (SAH).

The significance of this reaction lies in its impact on the NAD+ salvage pathway. Nicotinamide is a primary precursor for the synthesis of Nicotinamide Adenine Dinucleotide (NAD+), an essential coenzyme for hundreds of redox reactions vital for mitochondrial energy production, DNA repair, and cell signaling.[1][2][7] By consuming nicotinamide, NNMT acts as a metabolic brake, reducing the pool of precursors available for NAD+ recycling.[7]

Elevated NNMT expression is observed in the adipose tissue of obese individuals and is linked to metabolic slowdown and increased fat storage.[1][3][5] By inhibiting NNMT, 5-amino-1MQ prevents the consumption of nicotinamide, thereby increasing intracellular NAD+ levels. This, in turn, enhances mitochondrial function and boosts cellular energy expenditure, shifting the metabolic balance from fat storage to fat oxidation.[1][2][4]

NNMT_Pathway cluster_cell Adipocyte Nicotinamide Nicotinamide (Vitamin B3) NAD NAD+ Nicotinamide->NAD NAD+ Salvage Pathway NNMT NNMT Enzyme Nicotinamide->NNMT Metabolism Increased Energy Expenditure (Fat Burning) NAD->Metabolism Drives Cellular Metabolism MNA 1-Methylnicotinamide (Inactive) NNMT->MNA Methylation (Metabolic Brake) Five_Amino_1MQ 5-amino-1MQ Five_Amino_1MQ->NNMT Inhibits

Mechanism of 5-amino-1MQ Action.

Pre-Experimental Planning: Setting the Stage for Success

A successful in vivo study begins long before the first dose is administered. Careful planning regarding the test article, animal model, and regulatory framework is paramount.

Test Article: Quality, Formulation, and Synthesis

Purity and Characterization: The identity, purity, and stability of the 5-amino-1MQ batch must be rigorously confirmed using analytical methods such as HPLC, Mass Spectrometry, and NMR. This ensures that the observed effects are attributable to the compound itself and not to impurities. While various methods exist for synthesizing indazole derivatives, a common approach involves the reaction of substituted hydrazones with an oxidant or through metal-catalyzed C-H amination.[9][10][11] Consistency in synthesis is crucial for reproducibility.[13]

Formulation Strategy: As a small molecule, 5-amino-1MQ's solubility and stability in a dosing vehicle are critical for achieving desired exposure levels in vivo.[14][15][16][17]

  • Solubility Screening: Initial solubility should be tested in a panel of pharmaceutically acceptable vehicles (e.g., saline, PBS, 5% dextrose, and various ratios of co-solvents like PEG400, DMSO, or surfactants like Tween 80).[14]

  • Vehicle Selection: The chosen vehicle must be non-toxic at the required volume and administration route. For subcutaneous or oral administration in mice, a well-tolerated vehicle is essential to avoid local irritation or stress, which could confound study results.

  • Formulation Stability: Once a lead formulation is identified, its stability under storage and experimental conditions should be confirmed to ensure the compound does not degrade before administration.

Animal Model Selection: The Diet-Induced Obesity (DIO) Mouse

The C57BL/6J mouse is the most widely used and relevant model for studying diet-induced obesity and metabolic syndrome.[18][19]

  • Rationale: This strain is particularly susceptible to developing obesity, hyperglycemia, and hyperinsulinemia when fed a high-fat diet (HFD), closely mimicking the pathophysiology of human metabolic disease.[18][19]

  • Diet: A common and effective diet is one where 60% of kilocalories are derived from fat (e.g., Research Diets D12492).[20][21] A control group should be maintained on a standard low-fat chow (e.g., 10% kcal from fat) to provide a healthy baseline.[19][20]

  • Husbandry: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[22] Acclimatization for at least one week upon arrival is crucial to reduce shipping-related stress.[19]

Ethical and Regulatory Compliance

All animal experiments must be conducted with the highest ethical standards.

  • The 3Rs: The principles of R eplacement, R eduction, and R efinement should guide the experimental design.

  • Institutional Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • Reporting Standards: The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparency and reproducibility of the research.[23][24][25][26] These guidelines provide a checklist of essential information for inclusion in publications.[25]

Core In Vivo Protocols for 5-amino-1MQ Evaluation

The preclinical evaluation of 5-amino-1MQ should follow a logical progression, starting with understanding its pharmacokinetic profile, followed by efficacy testing in a disease-relevant model, and concurrent safety assessments.

Protocol 1: Exploratory Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-amino-1MQ in mice to inform dose and schedule selection for subsequent efficacy studies.

Methodology:

  • Animals: Use healthy, lean male C57BL/6J mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability and clearance.

    • Group 2: Subcutaneous (SC) or Oral (PO) administration (e.g., 20 mg/kg), depending on the intended clinical route.

  • Procedure:

    • Administer a single dose of the 5-amino-1MQ formulation.

    • Collect sparse blood samples (e.g., 25-50 µL) from a cohort of mice at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). The saphenous or tail vein are common collection sites.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify 5-amino-1MQ concentrations in plasma.[27]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionTypical Units
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC Area Under the Curve (total drug exposure)ng*h/mL
Elimination half-lifeh
CL ClearancemL/h/kg
Vd Volume of distributionL/kg
F% Absolute Bioavailability (for non-IV routes)%
Protocol 2: Efficacy in a Diet-Induced Obesity (DIO) Model

Objective: To assess the therapeutic effect of chronic 5-amino-1MQ administration on body weight, body composition, and key metabolic parameters in mice with established obesity.

Efficacy_Workflow cluster_groups Treatment Groups Start Start: Male C57BL/6J Mice (6 weeks old) Diet Diet Induction Phase (10-12 weeks) Start->Diet Randomize Randomization (Body Weight Matched) Diet->Randomize Control_Chow Group 1: Lean Control (Chow + Vehicle) Randomize->Control_Chow Control_HFD Group 2: Obese Control (HFD + Vehicle) Randomize->Control_HFD Treatment_Low Group 3: Obese Treatment (HFD + Low Dose 5-amino-1MQ) Randomize->Treatment_Low Treatment_High Group 4: Obese Treatment (HFD + High Dose 5-amino-1MQ) Randomize->Treatment_High Treatment Treatment Phase (e.g., 28 days) Endpoints Terminal Endpoints (Necropsy, Tissue Collection) Treatment->Endpoints Monitor In-Life Monitoring: - Body Weight (daily/weekly) - Food Intake (weekly) - Clinical Observations (daily) - OGTT (e.g., Day 21) - Body Composition (e.g., Day 26) Treatment->Monitor Control_Chow->Treatment Control_HFD->Treatment Treatment_Low->Treatment Treatment_High->Treatment

Workflow for a DIO Efficacy Study.

Methodology:

  • Animals and Diet: Wean male C57BL/6J mice onto a high-fat diet (60% kcal fat) for 10-12 weeks to induce obesity. Maintain a separate lean control group on a standard chow diet.[19][20][22]

  • Group Formation: Once a significant difference in body weight is achieved (~15-20g heavier than lean controls), randomize the obese mice into treatment groups based on body weight (n=8-12 per group).

    • Group 1: Lean Control (Chow + Vehicle)

    • Group 2: Obese Control (HFD + Vehicle)

    • Group 3: Obese Treatment (HFD + Low Dose 5-amino-1MQ)

    • Group 4: Obese Treatment (HFD + High Dose 5-amino-1MQ)

  • Dosing: Administer 5-amino-1MQ or vehicle daily via the chosen route (e.g., subcutaneous injection) for a period of 11-28 days. A dose of ~34 mg/kg/day has been shown to be effective in mice.

  • In-Life Measurements:

    • Body Weight and Food Intake: Measure body weight daily or weekly, and food intake weekly.[20][22]

    • Body Composition: At baseline and end of study, measure fat and lean mass using qNMR or DEXA.

    • Oral Glucose Tolerance Test (OGTT): Near the end of the treatment period, perform an OGTT to assess glucose homeostasis.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for analysis of plasma lipids (cholesterol, triglycerides) and insulin.[5] Perform a gross necropsy and collect key tissues (e.g., liver, adipose depots, muscle) for weight and subsequent histological or molecular analysis.

Data Presentation: Key Efficacy Endpoints

ParameterExpected Outcome in 5-amino-1MQ Group
Body Weight Change Significant reduction compared to obese controls
Fat Mass Significant reduction compared to obese controls
Lean Mass Maintained or slightly increased
Food Intake No significant change (key differentiator)
Glucose Tolerance Improved glucose clearance during OGTT
Plasma Cholesterol Reduction compared to obese controls[5]
Adipocyte Size Reduction in size in histological sections[5]
Protocol 3: Integrated Safety Pharmacology and Toxicology

Objective: To identify potential on-target or off-target adverse effects of 5-amino-1MQ, in line with regulatory expectations for preclinical safety.[27][28][29][30][31][32][33][34][35]

Methodology: A full safety assessment is a comprehensive program. However, key data can be gathered from the efficacy study and dedicated core battery studies.

  • In-Life Toxicology (Integrated into Efficacy Study):

    • Clinical Observations: Conduct daily cage-side observations for any signs of morbidity, distress, or abnormal behavior (e.g., changes in posture, activity, grooming).

    • Terminal Organ Weights: Record the weights of key organs (liver, kidneys, spleen, heart) during necropsy.

    • Histopathology: Preserve major organs in formalin for potential future histopathological analysis to identify any tissue-level abnormalities.

  • Core Battery Safety Pharmacology Studies (ICH S7A/S7B): These are typically separate, dedicated studies performed under GLP conditions before first-in-human trials.[27][28][32][36]

    • Central Nervous System (CNS): A functional observational battery (e.g., a modified Irwin test) in rats to assess behavioral and neurological effects.[28][36]

    • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG (with a focus on the QT interval) in conscious, telemetered animals (e.g., dogs or non-human primates).[28][32][35]

    • Respiratory System: Assessment of respiratory rate and function using methods like whole-body plethysmography in rats.[28][36]

Data Presentation: Key Safety Endpoints

SystemParameterAssessment Method
General Clinical signs, body weight, mortalityDaily observation, weekly weighing
CNS Behavior, motor activity, coordinationFunctional Observational Battery
Cardiovascular Heart rate, blood pressure, ECG intervalsTelemetry in conscious animals
Respiratory Respiratory rate, tidal volumeWhole-body plethysmography
Clinical Pathology Hematology, blood chemistryTerminal blood analysis
Anatomical Pathology Organ weights, gross and microscopic findingsNecropsy and histopathology

Conclusion

The in vivo evaluation of 5-amino-1MQ offers a compelling opportunity to investigate a novel therapeutic mechanism for metabolic diseases. A well-designed experimental plan, grounded in a clear understanding of the compound's mechanism of action, is critical for generating reliable and translatable data. By integrating robust PK, PD, and safety endpoints into a clinically relevant animal model like the DIO mouse, researchers can build a comprehensive data package to support the continued development of this promising NNMT inhibitor. Adherence to ethical guidelines and rigorous reporting standards, such as the ARRIVE guidelines, will further enhance the value and impact of these preclinical studies.[23][24][25][26]

References

5-Amino-1-ethyl-1H-indazole for cancer cell line proliferation assay

Author: BenchChem Technical Support Team. Date: January 2026

5-Amino-1-ethyl-1H-indazole: A Novel Kinase Inhibitor for Modulating Cancer Cell Proliferation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Several FDA-approved anti-cancer drugs, such as pazopanib and axitinib, feature an indazole core, highlighting the success of this heterocyclic motif in targeting key pathways involved in tumorigenesis.[3] These molecules often function as potent inhibitors of protein kinases, enzymes that play a critical role in cell signaling pathways regulating proliferation, survival, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

This application note introduces This compound , a novel indazole derivative, and provides a comprehensive guide for its use in assessing cancer cell line proliferation. We will explore the hypothetical mechanism of action, detail a robust protocol for a colorimetric proliferation assay, and discuss the interpretation of results. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible data for researchers investigating the anti-cancer properties of this compound class.

Hypothetical Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

While the precise molecular target of this compound is under investigation, based on the activity of structurally related indazole compounds, we hypothesize that it functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently hyperactivated in cancer and is central to cell growth, proliferation, and survival.

Inhibition of PI3K by this compound would prevent the phosphorylation and activation of Akt, a key downstream effector. This, in turn, would lead to the de-repression of pro-apoptotic proteins and cell cycle arrest, ultimately resulting in a reduction of tumor cell proliferation. The following diagram illustrates this proposed mechanism.

G Compound This compound PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation Akt->Proliferation Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition

Caption: Proposed mechanism of this compound.

Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents
  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][5]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, sterile

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and adjust the cell density to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest compound dilution) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, formazan crystals will form.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Experimental Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 a Seed cells in 96-well plate b Prepare compound dilutions a->b c Treat cells with compound b->c d Add MTT reagent c->d e Incubate 4 hours d->e f Add solubilization buffer e->f g Read absorbance at 570 nm f->g

Caption: Workflow for the MTT cell proliferation assay.

Data Analysis and Expected Results

The absorbance values are directly proportional to the number of viable cells. To determine the effect of this compound on cell proliferation, the data should be analyzed as follows:

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

  • Determine IC50 Value:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell proliferation by 50%.

    • Plot a dose-response curve with the percentage viability against the log of the compound concentration.

    • Use non-linear regression analysis to calculate the IC50 value.

Hypothetical Data Summary

The following table presents hypothetical results for the treatment of MCF-7 cells with this compound for 48 hours.

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
Vehicle Control 0.8500.045100%
0.1 0.8350.05198.2%
1 0.7650.03990.0%
10 0.4300.02850.6%
50 0.1500.01517.6%
100 0.0800.0109.4%

From this data, the estimated IC50 value would be approximately 10 µM.

Conclusion and Future Directions

This application note provides a detailed protocol for evaluating the anti-proliferative effects of this compound on cancer cell lines using the MTT assay. The indazole scaffold represents a promising starting point for the development of novel anti-cancer agents.[4] Further studies should aim to confirm the proposed mechanism of action through western blotting for key proteins in the PI3K/Akt pathway, and to assess the compound's effects on apoptosis and the cell cycle. Additionally, evaluating the compound in a panel of different cancer cell lines will provide insights into its spectrum of activity.[5]

References

Application Notes & Protocols: 5-Amino-1-ethyl-1H-indazole as a Chemical Probe for Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-Amino-1-ethyl-1H-indazole is not a widely validated chemical probe for a specific protein target. This document uses Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target to provide a comprehensive guide on the principles and detailed protocols for validating and using a novel small molecule inhibitor in biological research. The amino-indazole scaffold is a privileged structure in medicinal chemistry known to target protein kinases.[1][2][3][4]

Introduction: Targeting the Cell Cycle with a Novel Chemical Probe

1.1 The Role of CDK2 in Cell Cycle Progression Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a critical regulator of cell cycle progression, particularly during the transition from G1 to S phase.[5][6][7] Its activity is dependent on binding to its regulatory partners, Cyclin E and Cyclin A. The CDK2/Cyclin E complex phosphorylates key substrates, such as the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[6][8] This event initiates the transcription of genes necessary for DNA replication, committing the cell to a new round of division.[6] Given its central role, dysregulation of CDK2 activity is a common hallmark of various cancers, making it a compelling target for therapeutic intervention and mechanistic studies.[9][10]

1.2 Rationale for this compound as a CDK2-Targeted Probe A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a protein target in cells and organisms.[11][12] The amino-indazole scaffold is a well-established "hinge-binding" motif found in numerous potent kinase inhibitors, capable of forming key hydrogen bonds within the ATP-binding site of kinases.[2][4][13] This structural precedent suggests that this compound (referred to herein as "AI-Probe") is a plausible candidate for a kinase-directed chemical probe.


Biochemical Characterization: Potency and Selectivity

The foundational step in validating a chemical probe is to determine its direct interaction with the purified target protein. This involves measuring its binding affinity (Kd) and its ability to inhibit the protein's enzymatic activity (IC50).

2.1 In Vitro Kinase Inhibition Assay (TR-FRET)

Expertise & Experience: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.[15][16] The assay measures the phosphorylation of a substrate peptide by the kinase. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the lanthanide donor and a fluorescent acceptor on the peptide into close proximity, generating a FRET signal.[16] This method is highly sensitive and less prone to interference from colored compounds compared to absorbance-based assays.

Protocol 2.1: CDK2/Cyclin A TR-FRET Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • CDK2/Cyclin A Enzyme: Prepare a 2X working solution of recombinant human CDK2/Cyclin A in Assay Buffer.

    • Substrate/ATP Mix: Prepare a 4X working solution containing the fluorescently-labeled peptide substrate (e.g., ULight™-labeled Rb peptide) and ATP in Assay Buffer. The final ATP concentration should be at or near the Km for CDK2 to ensure sensitive detection of ATP-competitive inhibitors.

    • Stop/Detection Mix: Prepare a solution containing a lanthanide-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg²⁺, stopping the kinase reaction.[16]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of 2X CDK2/Cyclin A enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of 4X Substrate/ATP mix to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of Stop/Detection Mix.

    • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET compatible plate reader (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).[17]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission665nm / Emission615nm).

    • Normalize the data relative to positive (DMSO) and negative (no enzyme) controls.

2.2 Kinase Selectivity Profiling

Table 1: Hypothetical Potency and Selectivity Data for AI-Probe

Target Assay Type IC50 / Kd (nM) Selectivity vs. CDK2
CDK2 TR-FRET 50 1x
CDK1 TR-FRET 650 13x
CDK4 TR-FRET >10,000 >200x
CDK5 TR-FRET 800 16x
CDK9 TR-FRET 1,500 30x
GSK3β TR-FRET >10,000 >200x

| SRC | TR-FRET | >10,000 | >200x |


Cellular Target Engagement: Confirming Interaction in Live Cells

3.1 Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19] When cells are heated, proteins unfold and aggregate. A stabilizing ligand increases the temperature at which the target protein denatures and precipitates.[20] The amount of soluble protein remaining at each temperature can be quantified by Western blot or other methods, allowing for the generation of a "melting curve." A shift in this curve in the presence of the compound provides direct evidence of target engagement.[21]

Protocol 3.1: CETSA for CDK2 Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., U2OS, MCF-7) to ~80% confluency.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[22]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (containing soluble proteins) to new tubes and determine the protein concentration (e.g., using a BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for CDK2. A loading control (e.g., GAPDH, which should not shift) is recommended.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[23]

  • Data Analysis:

3.2 NanoBRET™ Target Engagement Assay

Expertise & Experience: The NanoBRET™ assay is a live-cell proximity-based method that measures compound binding to a specific protein target.[24][25] The target protein (CDK2) is expressed as a fusion with the bright, small NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the ATP site of kinases is added to the cells. If the tracer binds to the CDK2-NanoLuc fusion, BRET occurs. An unlabeled test compound that also binds to the ATP site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[26]

Protocol 3.2: NanoBRET™ Assay for CDK2

  • Cell Preparation (Day 1):

    • Co-transfect HEK293 cells with plasmids encoding CDK2-NanoLuc® fusion protein and its binding partner, Cyclin E1.[24][27]

    • Plate the transfected cells into a 96-well assay plate and incubate overnight.

  • Assay Procedure (Day 2):

    • Add the compound dilutions to the cells.

    • Prepare the detection reagent by mixing NanoBRET™ Tracer K-10 and Nano-Glo® Substrate in Opti-MEM.[24]

    • Add the detection reagent to all wells.

    • Incubate for 2 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure filtered luminescence at 460 nm (donor) and 618 nm (acceptor) using a BRET-capable plate reader.

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).


Cellular Functional Assays: Probing Downstream Biology

Confirming that target engagement leads to the expected biological outcome is the final pillar of probe validation. For a CDK2 inhibitor, this means demonstrating inhibition of CDK2-mediated phosphorylation and subsequent cell cycle arrest.

4.1 Western Blot for Phospho-Retinoblastoma (p-Rb)

Authoritative Grounding: The retinoblastoma protein (Rb) is a primary substrate of the CDK2/Cyclin E complex.[8] Inhibition of CDK2 should lead to a dose-dependent decrease in the phosphorylation of Rb at specific sites (e.g., Ser807/811).[9] Western blotting with phospho-specific antibodies provides a direct readout of CDK2 activity in cells.[28][29]

Protocol 4.1: p-Rb Western Blot

  • Cell Treatment and Lysis:

    • Seed a suitable cell line (e.g., U2OS) and allow them to adhere. Synchronizing cells in G1 phase (e.g., by serum starvation) can enhance the signal window.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[30] Note: Milk contains casein, a phosphoprotein, which can interfere with phospho-antibody detection.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb, diluted in 5% BSA/TBST. A loading control (e.g., β-actin) should also be probed.[28]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Rb and total Rb.

    • Calculate the ratio of p-Rb to total Rb for each condition to normalize for any changes in total protein levels.

4.2 Cell Cycle Analysis by Flow Cytometry

Expertise & Experience: Inhibition of CDK2 is expected to block the G1/S transition, leading to an accumulation of cells in the G1 phase of the cell cycle.[9][10] This can be quantified by flow cytometry. Cells are stained with a DNA-intercalating dye like Propidium Iodide (PI), and the fluorescence intensity, which is proportional to DNA content, is measured for each cell. This allows for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol 4.2: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates.

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation and Staining:

    • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and prevents clumping.[31]

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.[9][32] RNase A is crucial as PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[31]

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry and Data Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][33]

    • A dose-dependent increase in the G1 population with a corresponding decrease in the S and G2/M populations confirms the expected cell cycle arrest.


Data Visualization and Summary

5.1 Summary of Probe Characteristics and Recommended Concentrations

Table 2: AI-Probe Application Summary

Assay Type Purpose Typical Concentration Key Parameter
In Vitro Kinase Assay Determine biochemical potency 1 nM - 10 µM IC50
Cellular Target Engagement Confirm target binding in cells 0.1 µM - 20 µM EC50 / Thermal Shift
p-Rb Western Blot Measure proximal target inhibition 0.1 µM - 10 µM EC50

| Cell Cycle Analysis | Assess downstream phenotype | 0.1 µM - 10 µM | G1 Arrest Dose-Response |

5.2 Diagrams of Pathways and Workflows

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogenic Signals Mitogenic Signals Cyclin D-CDK4/6 Cyclin D-CDK4/6 Mitogenic Signals->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 promotes transcription Cyclin E-CDK2->Rb hyper-phosphorylates DNA Synthesis DNA Synthesis Cyclin E-CDK2->DNA Synthesis promotes AI_Probe AI-Probe AI_Probe->Cyclin E-CDK2 inhibits

CETSA_Workflow A 1. Treat Cells (AI-Probe vs Vehicle) B 2. Harvest & Aliquot A->B C 3. Thermal Challenge (Temperature Gradient) B->C D 4. Lyse & Centrifuge (Separate Soluble Fraction) C->D E 5. Western Blot (Anti-CDK2 Antibody) D->E F 6. Analyze Data (Plot Melting Curves) E->F

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).


References

Application Notes & Protocols: Formulation of 5-Amino-1-ethyl-1H-indazole for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The progression of novel chemical entities (NCEs) from discovery to preclinical evaluation is frequently impeded by challenges related to their physicochemical properties, most notably poor aqueous solubility.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 5-Amino-1-ethyl-1H-indazole, a representative member of the biologically active indazole class, for in vivo animal studies.[4][5] We present a logic-driven framework for formulation strategy selection, detailed, step-by-step protocols for preparing common dosage forms, and essential guidelines for validation, stability assessment, and administration. The causality behind experimental choices is emphasized to empower scientists to develop robust, reproducible, and safe formulations for reliable preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Introduction: The Poor Solubility Challenge in NCEs

In modern drug discovery, a significant percentage of NCEs exhibit poor water solubility, which presents a major hurdle for preclinical development.[3][6] Inadequate solubility can lead to low and erratic oral bioavailability, making it difficult to establish clear dose-response relationships and assess the true therapeutic potential or toxicological profile of a compound.[1] this compound (CAS 511249-17-5) is a functionalized indazole derivative. The parent scaffold, 1H-indazol-5-amine, is known to have very low aqueous solubility.[7] The addition of an ethyl group likely increases lipophilicity, further depressing aqueous solubility and classifying the compound as poorly soluble.

Therefore, a well-defined formulation strategy is not merely a preparatory step but a critical component of the experimental design, ensuring that the compound can be delivered to the animal model in a consistent and bioavailable manner. This guide provides the foundational knowledge and practical protocols to achieve this objective.

Pre-formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough characterization of the NCE's physicochemical properties is essential.[2] This data-driven approach prevents wasted effort and leads to a more robust final formulation.

Physicochemical Profile of this compound

Publicly available data on this compound is limited. The following table summarizes known information for the parent amine and essential parameters that must be determined experimentally for the target compound.

PropertyValue / Parameter to DetermineSignificance in Formulation
Molecular Formula C₉H₁₁N₃Defines molecular weight and elemental composition.
Molecular Weight 161.21 g/mol Used for all concentration and dosing calculations.
Appearance Solid (Determine color and form)Provides a baseline for physical stability observations.
Aqueous Solubility Must be determined experimentally. (Parent amine is 17.9 µg/mL at pH 7.4)[7]The single most critical parameter. Dictates the need for enabling formulations.
pKa Must be determined experimentally.Indicates if solubility can be enhanced by pH adjustment (salt formation).
LogP Must be determined experimentally.Predicts lipophilicity and potential for absorption or use in lipid-based systems.
Melting Point Must be determined experimentally.Provides information on solid-state stability and purity.
Chemical Stability Must be determined experimentally (pH, light, temperature sensitivity).Informs selection of excipients, processing conditions, and storage.[8][9]
Essential Preliminary Experiment: Kinetic Solubility Screening

A rapid solubility screen in a panel of pharmaceutically relevant vehicles is the most valuable initial experiment. This will guide the entire formulation strategy.

Protocol: Add an excess of this compound to 1 mL of each test vehicle in separate vials. Agitate at room temperature for 24 hours. Centrifuge to pellet undissolved solid, then quantify the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Recommended Screening Vehicles:

  • Water (baseline)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in water

  • 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC) in water

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • 5% Tween® 80 in water

  • Corn Oil or Sesame Oil

Strategic Formulation Development

The results from the pre-formulation assessment will guide the selection of an appropriate formulation strategy. The goal is to create a homogenous, stable system that is suitable for the intended route of administration and species.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a formulation strategy based on the compound's properties and the study requirements.

G cluster_0 cluster_1 Solubility Enhancement Needed start Start: NCE Properties & Study Goals sol_check Is aqueous solubility > required dose concentration? start->sol_check simple_sol Simple Aqueous Solution (e.g., in Saline/PBS) sol_check->simple_sol Yes cosolvent_check Soluble in safe co-solvents (e.g., PEG400)? sol_check->cosolvent_check No end_node Final Formulation simple_sol->end_node cosolvent_sol Co-solvent Solution (e.g., PEG400/Water) cosolvent_check->cosolvent_sol Yes suspension_check Is compound stable as a solid? Is particle size reducible? cosolvent_check->suspension_check No cosolvent_sol->end_node suspension Aqueous Suspension (e.g., 0.5% CMC + 0.1% Tween 80) suspension_check->suspension Yes lipid_check Is LogP high? Soluble in oils? suspension_check->lipid_check No suspension->end_node lipid_sol Lipid-Based Formulation (e.g., in Corn Oil) lipid_check->lipid_sol Yes lipid_sol->end_node

Caption: Formulation selection workflow for preclinical compounds.

Aqueous-Based Suspensions

For poorly soluble, water-stable compounds, a suspension is often the most straightforward and preferred approach, especially for oral dosing in toxicology studies.

  • Principle: The compound is milled to a fine, uniform particle size and suspended in an aqueous vehicle containing a suspending agent and a wetting agent.[1][2]

  • Suspending Agent: Increases viscosity to slow sedimentation (e.g., 0.5-1.0% Na-CMC, HPMC).[10]

  • Wetting Agent: Reduces surface tension between the solid particle and the vehicle, preventing clumping (e.g., 0.1-0.5% Tween® 80 or Poloxamer 188).

  • Advantages: Can deliver high doses; simple to prepare; minimizes systemic exposure to potentially confounding organic solvents.

  • Disadvantages: Potential for non-uniform dosing if not properly homogenized; not suitable for intravenous (IV) administration.

Solubilization Strategies

If a true solution is required (e.g., for IV administration or some PK studies), solubilizing excipients can be used.

  • Co-solvents: Water-miscible organic solvents that increase solubility by reducing the polarity of the vehicle.[2] Common examples include PEG 300, PEG 400, propylene glycol, and glycerin.[11]

  • Causality: The choice of co-solvent depends on the required solubility and the route of administration. For IV, the concentration of organic solvent must be carefully controlled to avoid hemolysis and toxicity. A primary concern is the potential for the drug to precipitate upon dilution in the bloodstream.[2]

  • Surfactants: Amphiphilic molecules that form micelles above a certain concentration (the CMC), creating a lipophilic core where the drug can dissolve. Examples include Tween® 80 and Cremophor® EL.

Detailed Formulation Protocols

Safety First: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension for Oral Gavage

This protocol describes the preparation of a 10 mL batch, suitable for dosing rodents.

Materials:

  • This compound (100 mg)

  • Sodium Carboxymethylcellulose (Na-CMC) (50 mg)

  • Tween® 80 (10 mg or ~10 µL)

  • Purified Water or WFI (Water for Injection)

  • Mortar and pestle

  • Glass beaker and magnetic stirrer/stir bar

  • Graduated cylinder or volumetric flask

  • Analytical balance

Methodology:

  • Prepare Vehicle: Add 50 mg of Na-CMC to approximately 8 mL of purified water in a beaker while stirring continuously.[10] Stir until fully dissolved. This may take several hours. The result should be a clear, slightly viscous solution.

  • Prepare Pre-mix: In a clean mortar, accurately weigh 100 mg of this compound. Add 10 µL of Tween® 80. Gently triturate (grind) the compound with the Tween® 80 to create a smooth, wetted paste. This step is critical for preventing particle agglomeration.

  • Form Suspension: Gradually add about 1-2 mL of the Na-CMC vehicle to the mortar and continue to triturate to form a smooth, transferable slurry.

  • Combine and Homogenize: Transfer the slurry from the mortar into the beaker containing the remaining Na-CMC vehicle. Use small aliquots of the vehicle to rinse the mortar and pestle to ensure a quantitative transfer.

  • Final Volume Adjustment: Transfer the suspension to a 10 mL graduated cylinder. Add the vehicle dropwise to bring the final volume to exactly 10.0 mL.

  • Final Mixing: Transfer the suspension back to the beaker and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Storage: Store in a sealed, labeled, light-protected container at 2-8°C.

  • Pre-Dosing: Before each use, vigorously shake or vortex the suspension to ensure uniform redispersion of the solid particles.

Workflow for Suspension Preparation and Validation

G cluster_prep Preparation Phase cluster_qc Quality Control Phase weigh_api 1. Weigh API & Excipients prep_vehicle 2. Prepare Suspending Vehicle (e.g., 0.5% CMC) weigh_api->prep_vehicle wet_api 3. Wet API with Surfactant (e.g., Tween 80) prep_vehicle->wet_api form_slurry 4. Form Slurry with Vehicle wet_api->form_slurry combine 5. Combine Slurry with Bulk Vehicle form_slurry->combine qs_volume 6. QS to Final Volume combine->qs_volume homogenize 7. Homogenize (Stir/Vortex) qs_volume->homogenize visual 8. Visual Inspection (Uniformity, Color) homogenize->visual ph_check 9. pH Measurement visual->ph_check conc_verify 10. Concentration Verification (HPLC) ph_check->conc_verify stability 11. Short-Term Stability Test conc_verify->stability release Release for Dosing stability->release

Caption: Experimental workflow for suspension formulation.

Protocol 2: Preparation of a 2 mg/mL Co-Solvent Solution for IV Administration

This protocol is for a small-volume formulation where solubility in aqueous systems is insufficient.

Materials:

  • This compound (10 mg)

  • PEG 400

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Sonicator

  • Sterile 0.22 µm syringe filter

Methodology:

  • Solubilization: Accurately weigh 10 mg of the compound into a sterile vial. Add 1.0 mL of PEG 400.

  • Mixing: Cap the vial and vortex. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure all solid has dissolved and the solution is clear.

  • Dilution: Slowly add 4.0 mL of sterile saline to the vial while vortexing. The slow addition is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Inspection: The final formulation should be a clear, particle-free solution. The final composition will be 2 mg/mL of the compound in 20% PEG 400 / 80% Saline.

  • Sterilization: For IV use, the final solution must be sterile. Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store at 2-8°C, protected from light. Warm to room temperature before dosing.

Administration & Dosing Considerations

The choice of formulation is intrinsically linked to the intended route of administration and the animal species.[12]

Matching Formulation to Route
  • Oral (PO): Suspensions are ideal. Solutions and lipid-based formulations are also common. Oral gavage is the standard administration technique.[10]

  • Intravenous (IV): Must be a sterile, particle-free solution. Co-solvent and surfactant-based systems are often used, but must be carefully designed to avoid precipitation and toxicity.

  • Intraperitoneal (IP): Solutions are preferred. Suspensions can be used but may cause irritation and have variable absorption.

  • Subcutaneous (SC): Solutions and some fine suspensions can be used. This route can provide a slower absorption profile.

Species-Specific Dosing Volumes

Administering the correct volume is critical for animal welfare and data accuracy. The following are generally accepted maximum volumes.[13]

RouteMouse (20-30 g)Rat (200-300 g)
Oral (PO) 10 mL/kg (0.2-0.3 mL)10 mL/kg (2.0-3.0 mL)
Intravenous (IV) 5 mL/kg (0.1-0.15 mL)5 mL/kg (1.0-1.5 mL)
Intraperitoneal (IP) 10 mL/kg (0.2-0.3 mL)10 mL/kg (2.0-3.0 mL)
Subcutaneous (SC) 10 mL/kg (0.2-0.3 mL)5 mL/kg (1.0-1.5 mL)

Quality Control: Formulation Validation and Stability

A formulation is not complete until it has been verified. The goal is to ensure the right dose is administered every time.

Protocol 3: Analytical Quantification by HPLC-UV/MS

A validated analytical method is required to confirm the concentration of the final formulation and to assess its stability over time.[14]

  • Method Development: Develop a reverse-phase HPLC method (e.g., C18 column) that provides good separation of this compound from any excipients or potential degradants.

  • Calibration: Prepare a calibration curve using standards of known concentration.

  • Sample Analysis: For a suspension, dissolve an accurately measured aliquot in a suitable organic solvent to fully dissolve the compound before analysis. For a solution, a simple dilution may be sufficient.

  • Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration.

Protocol 4: Short-Term Formulation Stability Assessment

This protocol ensures the formulation is stable for the duration of the in-life study.

  • Setup: Prepare a batch of the formulation. Aliquot into several vials and store under the intended study conditions (e.g., 2-8°C, protected from light).

  • Testing Schedule: Pull aliquots for testing at relevant time points (e.g., T=0, T=24h, T=48h, T=7 days).

  • Analysis: At each time point, assess the following:

    • Appearance: Note any changes in color, clarity (for solutions), or resuspendability (for suspensions).

    • pH: Measure the pH to check for significant drift.

    • Concentration (Assay): Quantify the compound concentration via HPLC.

    • Purity: Examine the chromatogram for the appearance of new peaks, which could indicate degradation.

  • Acceptance Criteria: The formulation is generally considered stable if the appearance is unchanged, pH is stable, and the assay value remains within ±10% of the initial (T=0) value, with no significant increase in degradation products.

Safety and Toxicological Insights

Excipient Safety in Preclinical Models

While many excipients are considered "inert," they are not without potential biological effects or toxicities at certain concentrations.[15]

  • PEG 400: Generally safe, but has been reported to interact with efflux transporters like P-glycoprotein (P-gp), which could alter the pharmacokinetics of the test compound.[16]

  • Tween® 80 (Polysorbate 80): Widely used and safe at low concentrations. High concentrations have been associated with hypersensitivity reactions in some species.

  • Cremophor® EL: Known to cause hypersensitivity reactions and should be used with caution, especially for IV administration.

  • Vehicle Controls: It is imperative that a vehicle-only control group is included in all animal studies to differentiate any effects of the formulation from the effects of the test compound.

Known Biological Activity of the Indazole Scaffold

The indazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and anti-cancer properties.[4][5][17] Researchers should be aware of the potential for on-target or off-target pharmacological activity and monitor animals closely for any adverse clinical signs.

Conclusion

The successful formulation of this compound for animal studies is a critical, enabling step in its preclinical development. A systematic approach, beginning with thorough physicochemical characterization and followed by rational vehicle selection, detailed protocol execution, and rigorous analytical validation, is paramount. By understanding the causality behind each step—from selecting a wetting agent to prevent clumping to choosing a co-solvent for IV compatibility—researchers can develop robust and reliable formulations. This ensures that the in vivo data generated is a true reflection of the compound's intrinsic properties, rather than an artifact of poor drug delivery, ultimately accelerating the journey from discovery to potential therapeutic application.

References

Application Note: Molecular Docking of 5-Amino-1-ethyl-1H-indazole as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site has led to the successful development of several approved drugs. 5-Amino-1-ethyl-1H-indazole is a derivative of this important scaffold, and its potential as a kinase inhibitor warrants investigation. Molecular docking is a powerful computational technique in structure-based drug design that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[1][2][3] This application note provides a detailed protocol for performing a molecular docking study of this compound with a selected protein kinase target, using widely accessible and validated software.

For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as our protein target. VEGFR2 is a well-characterized receptor tyrosine kinase, and its inhibition is a validated strategy in cancer therapy. The general principles and steps outlined here are broadly applicable to other protein targets.

Materials and Software

Software/ResourceVersion/SourcePurpose
AutoDock Vina 1.2.3 or later (The Scripps Research Institute)Molecular docking program known for its speed and accuracy.[4]
MGLTools 1.5.7 or later (The Scripps Research Institute)Used for preparing protein and ligand files for AutoDock Vina (creating PDBQT files).[5]
PyMOL 2.5 or later (Schrödinger, LLC)Molecular visualization system for analyzing docking results and creating high-quality images.[6][7]
Protein Data Bank (PDB) rcsb.orgA repository for the 3D structural data of large biological molecules.
A 3D structure of this compound e.g., from PubChem or drawn using chemical drawing softwareThe ligand to be docked.

Experimental Workflow

The overall workflow for the molecular docking study is depicted below. This process begins with the preparation of both the ligand and the protein target, followed by the docking simulation and a thorough analysis of the results.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization - Save as PDBQT Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (VEGFR2) - Download from PDB - Remove Water/Heteroatoms - Add Hydrogens - Save as PDBQT Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Docking Simulation) Grid_Box->Run_Vina Analyze_Results Analyze Docking Results - Visualize Poses in PyMOL - Identify Key Interactions - Evaluate Binding Affinity Run_Vina->Analyze_Results Validate Validation (Optional but Recommended) - Redock Co-crystallized Ligand - Calculate RMSD Analyze_Results->Validate

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocol

Part A: Ligand Preparation

The initial step is to obtain a 3D structure of this compound and prepare it for docking.

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or obtain the structure from a database like PubChem.

  • Convert to 3D and Energy Minimize:

    • Use a program like Avogadro or the online tool CORINA to convert the 2D structure to a 3D PDB file.

    • Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation. This is a crucial step to ensure the ligand has a realistic geometry.

  • Prepare PDBQT File using AutoDockTools:

    • Launch AutoDockTools (ADT).

    • Go to Ligand -> Input -> Open and select the 3D PDB file of the ligand.

    • ADT will automatically detect the root, set the torsions, and assign Gasteiger charges. A dialog box will appear; click "OK".

    • Go to Ligand -> Output -> Save as PDBQT and save the file (e.g., ligand.pdbqt).

Part B: Protein Preparation

Proper preparation of the receptor is critical for a successful docking simulation.[8]

  • Download Protein Structure:

    • Navigate to the Protein Data Bank (rcsb.org).

    • Search for a suitable crystal structure of VEGFR2. For this protocol, we will use PDB ID: 4ASD , which is a structure of VEGFR2 in complex with a known inhibitor.

    • Download the PDB file.

  • Prepare Protein using AutoDockTools:

    • Launch ADT.

    • Go to File -> Read Molecule and open the downloaded PDB file (e.g., 4ASD.pdb).

    • Clean the Protein:

      • Remove water molecules by going to Edit -> Delete Water.

      • Remove any co-crystallized ligands and other heteroatoms that are not part of the protein. You can do this by selecting them in the viewer and going to Edit -> Delete -> Delete Selected Atoms.

    • Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click "OK".

    • Compute Charges: Go to Edit -> Charges -> Compute Gasteiger.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the protein and click "OK". Save the file as protein.pdbqt.

Part C: Molecular Docking with AutoDock Vina

This section details the setup and execution of the docking simulation.

  • Define the Binding Site (Grid Box):

    • The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and large enough to accommodate the ligand.

    • In ADT, with the protein.pdbqt loaded, go to Grid -> Grid Box.

    • A box will appear around the protein. You can adjust the center and dimensions of the box. A good starting point is to center the box on the co-crystallized ligand (if one was present) or on key active site residues. For 4ASD, the active site is well-defined.

    • Record the center coordinates (x, y, z) and the dimensions (x, y, z).

    • Save the grid parameters by going to File -> Output Grid Dimension File (e.g., grid.txt).

  • Create a Configuration File:

    • Create a text file named conf.txt and add the following lines, replacing the file names and coordinates with your own:

    • The exhaustiveness parameter controls the computational effort; a higher value increases the thoroughness of the search but also the computation time.[4]

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.

    • Execute the following command: vina --config conf.txt --log docking_log.txt

Part D: Analysis of Docking Results

The output of AutoDock Vina is a PDBQT file containing multiple binding poses of the ligand, ranked by their binding affinity.

  • Visualize Docking Poses in PyMOL:

    • Open PyMOL.

    • Go to File -> Open and load the protein.pdbqt file.

    • Go to File -> Open and load the docking_results.pdbqt file. The different poses of the ligand will be loaded as separate states.

    • You can cycle through the poses using the arrow keys at the bottom right of the viewer.

  • Analyze Binding Interactions:

    • The best pose is typically the one with the lowest binding affinity (most negative value).[7]

    • For the top-ranked pose, identify key interactions between the ligand and the protein.

    • Use the Wizard -> Measurement tool in PyMOL to measure distances between atoms to identify potential hydrogen bonds (typically < 3.5 Å).

    • To visualize interactions, you can use PyMOL's built-in tools or external plugins. For example, to find polar contacts: Action -> find -> polar contacts -> to any atoms.[9]

    • Look for common kinase inhibitor interactions, such as hydrogen bonds with the hinge region of the kinase.

  • Interpret Binding Affinity: The binding affinity is reported in kcal/mol in the docking_log.txt file and within the docking_results.pdbqt file. This value is an estimate of the binding free energy and can be used to rank different ligands or different poses of the same ligand.[10]

Validation of the Docking Protocol

To ensure the reliability of your docking protocol, it is highly recommended to perform a validation step.[11][12]

  • Redocking the Co-crystallized Ligand:

    • Extract the co-crystallized ligand from the original PDB file (e.g., 4ASD).

    • Prepare this ligand as a PDBQT file and dock it into the prepared protein using the same grid box and docking parameters.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11]

Summary of Key Parameters and Expected Results

ParameterDescriptionTypical Value/Setting
Grid Box Center The x, y, z coordinates defining the center of the search space.Centered on the known active site or co-crystallized ligand.
Grid Box Size The dimensions (x, y, z) of the search space in Angstroms.Large enough to encompass the entire binding pocket.
Exhaustiveness Controls the thoroughness of the docking search.8 (default), can be increased for more complex systems.
Binding Affinity The predicted binding energy in kcal/mol. More negative values indicate stronger binding.Varies depending on the system; typically in the range of -5 to -12 kcal/mol for drug-like molecules.
RMSD (for validation) Root Mean Square Deviation between the docked pose and the crystallographic pose of a known ligand.< 2.0 Å for a successful validation.[11]

Troubleshooting and Expert Insights

  • Poor Docking Scores: If the binding affinities are positive or close to zero, it may indicate a poor binding mode. Check the preparation of both the ligand and the protein, and ensure the grid box is correctly positioned.

  • Ligand Docking Outside the Active Site: If the ligand docks on the surface of the protein far from the intended active site, the grid box may be too large or incorrectly centered.

  • Inconsistent Results: Increasing the exhaustiveness parameter can help to achieve more consistent results, especially for ligands with many rotatable bonds.

Conclusion

This application note provides a comprehensive and detailed protocol for conducting a molecular docking study of this compound with a representative kinase target. By following these steps, researchers can gain valuable insights into the potential binding modes and interactions of this compound, which can guide further experimental studies in the drug discovery process. Molecular docking is a powerful first step in identifying and optimizing novel drug candidates.[13]

References

Application Notes and Protocols for Labeling 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed methodologies and scientific insights for the chemical labeling of 5-Amino-1-ethyl-1H-indazole, a crucial scaffold in medicinal chemistry and drug discovery. Recognizing the importance of this molecule in the development of targeted therapies and research tools, these application notes offer a structured approach to its modification. We will delve into the most pertinent labeling techniques, including fluorescent labeling, biotinylation, and isotopic labeling, with a focus on the practical execution and underlying chemical principles. This guide is designed to empower researchers to confidently and efficiently label this compound for a multitude of downstream applications, from target identification and validation to high-throughput screening and imaging.

Introduction: The Significance of Labeling this compound

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] this compound, with its strategically positioned primary amine, serves as a versatile handle for chemical modification. The ability to covalently attach various labels to this molecule opens up a vast landscape of research possibilities.

Labeled versions of this compound can be invaluable tools for:

  • Target Identification and Validation: Biotinylated derivatives can be used in affinity pull-down assays to identify the protein targets of the parent molecule.

  • Cellular Imaging and Localization: Fluorescently labeled analogues allow for the visualization of the compound's distribution and accumulation within cells and tissues.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Isotopically labeled versions are essential for accurate quantification in complex biological matrices using mass spectrometry.

  • High-Throughput Screening (HTS): Fluorescent or biotinylated probes can be employed in various assay formats to screen for modulators of its biological activity.

This guide will provide detailed, step-by-step protocols for the most common and effective labeling strategies, emphasizing the rationale behind each step to ensure robust and reproducible results.

Core Principle: Leveraging the Reactivity of the 5-Amino Group

The primary aromatic amine at the 5-position of the indazole ring is the key functional group for the labeling techniques described herein. This amine acts as a nucleophile, readily reacting with various electrophilic labeling reagents to form stable covalent bonds. The choice of labeling reagent and reaction conditions will determine the nature of the resulting labeled molecule.

Fluorescent Labeling of this compound

Fluorescent labeling is a powerful technique for visualizing and tracking molecules in biological systems.[4] Amine-reactive fluorescent dyes, particularly those activated as N-hydroxysuccinimide (NHS) esters, are widely used for their high reactivity and the formation of stable amide bonds with primary amines.[5][6]

Scientific Principle: NHS Ester-Mediated Amide Bond Formation

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the 5-amino group of this compound attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. This reaction is highly efficient and specific for primary amines under appropriate pH conditions.[5][6]

Experimental Workflow for Fluorescent Labeling

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Indazole, Dye, Buffers) dissolve_indazole Dissolve Indazole in Anhydrous Solvent prep_reagents->dissolve_indazole dissolve_dye Dissolve NHS-Dye in Anhydrous Solvent prep_reagents->dissolve_dye mix_reactants Mix Reactants & Add Base dissolve_indazole->mix_reactants dissolve_dye->mix_reactants react Incubate at RT mix_reactants->react quench Quench Reaction (Optional) react->quench purify Purify by HPLC quench->purify analyze Characterize by MS and NMR purify->analyze

Caption: Workflow for fluorescent labeling of this compound.

Detailed Protocol for Fluorescent Labeling

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., FITC-NHS, Cy5-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[6][7]

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Solvents for HPLC purification (e.g., acetonitrile, water, trifluoroacetic acid)

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the amine-reactive fluorescent dye NHS ester in anhydrous DMF or DMSO. It is crucial to use anhydrous solvents as NHS esters are moisture-sensitive.[5]

  • Reaction Setup:

    • In a clean, dry microcentrifuge tube, add the desired volume of the this compound stock solution.

    • Add 1.0 to 1.5 molar equivalents of the fluorescent dye NHS ester stock solution. A slight excess of the dye can help drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

    • Add 2-3 molar equivalents of a non-nucleophilic base such as DIPEA or TEA. This is to deprotonate the ammonium salt if the starting material is in that form and to maintain a basic pH for the reaction.

    • Vortex the mixture gently to ensure thorough mixing.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching (Optional):

    • To stop the reaction, a small amount of a primary amine-containing solution, such as 1 M Tris-HCl, can be added to consume any unreacted NHS ester.[5]

  • Purification:

    • The labeled product can be purified from unreacted starting materials and byproducts using reverse-phase High-Performance Liquid Chromatography (HPLC).[8][9][10][11] A gradient of water and acetonitrile with 0.1% trifluoroacetic acid is a common mobile phase system.

  • Characterization:

    • Confirm the identity and purity of the fluorescently labeled product by LC-MS to verify the molecular weight and by NMR to confirm the structure.[12]

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Molar Ratio (Dye:Indazole) 1.0 - 1.5 : 1A slight excess of the dye ensures complete consumption of the starting material.
pH 8.3 - 8.5Optimal for deprotonation of the primary amine without significant hydrolysis of the NHS ester.[6][7]
Solvent Anhydrous DMF or DMSOEnsures solubility of reactants and prevents hydrolysis of the NHS ester.[5][6]
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be monitored by TLC or LC-MS.

Biotinylation of this compound

Biotinylation is the process of covalently attaching biotin to a molecule, which allows for highly specific and strong non-covalent interaction with avidin or streptavidin.[13][14] This interaction is widely exploited for affinity-based applications.

Scientific Principle: NHS-Ester Mediated Biotinylation

Similar to fluorescent labeling, the most common method for biotinylating primary amines is through the use of biotin-NHS esters.[15][16][17] The reaction mechanism is identical to that described for fluorescent dyes, resulting in a stable amide bond between the this compound and the biotin moiety.

Experimental Workflow for Biotinylation

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents (Indazole, Biotin-NHS, Buffers) dissolve_indazole Dissolve Indazole in Anhydrous Solvent prep_reagents->dissolve_indazole dissolve_biotin Dissolve Biotin-NHS in Anhydrous Solvent prep_reagents->dissolve_biotin mix_reactants Mix Reactants & Add Base dissolve_indazole->mix_reactants dissolve_biotin->mix_reactants react Incubate at RT mix_reactants->react purify Purify by HPLC or Column Chromatography react->purify analyze Characterize by MS and NMR purify->analyze

Caption: Workflow for biotinylating this compound.

Detailed Protocol for Biotinylation

Materials:

  • This compound

  • Biotin-NHS ester (various spacer arm lengths are available)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Solvents for purification (e.g., ethyl acetate, hexanes for column chromatography; acetonitrile, water for HPLC)

Protocol:

  • Preparation of Reactant Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 10 mM stock solution of the Biotin-NHS ester in anhydrous DMF or DMSO.

  • Reaction Setup:

    • In a round-bottom flask or a suitable reaction vessel, add the desired amount of this compound.

    • Dissolve the indazole in a minimal amount of anhydrous DMF or DMSO.

    • Add 1.0 to 1.2 molar equivalents of the Biotin-NHS ester solution.

    • Add 2-3 molar equivalents of DIPEA or TEA.

    • Stir the reaction mixture at room temperature.

  • Incubation:

    • Allow the reaction to proceed for 2-6 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • The reaction mixture can be concentrated under reduced pressure.

    • The biotinylated product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by reverse-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the biotinylated product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Labeling of this compound

Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule.[18] For drug development and metabolism studies, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly used. The resulting labeled compound is chemically identical to the unlabeled parent but can be distinguished by its mass, making it an ideal internal standard for quantitative mass spectrometry assays.[1][19][20]

Scientific Principle: Synthetic Incorporation of Isotopes

Isotopic labeling of this compound is typically achieved through chemical synthesis using isotopically enriched starting materials. For instance, ¹⁵N can be introduced into the indazole ring system during its synthesis.

Conceptual Synthetic Approach for ¹⁵N-Labeling

A potential synthetic route for ¹⁵N-labeled this compound could involve the use of ¹⁵N-labeled sodium nitrite during the diazotization step in a classical indazole synthesis.

Characterization of Isotopically Labeled Compounds

The primary methods for characterizing isotopically labeled compounds are:

  • Mass Spectrometry (MS): The most direct method to confirm the incorporation of the isotope by observing the expected mass shift in the molecular ion peak.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isotopes like ¹³C and ¹⁵N, NMR can provide detailed structural information and confirm the position of the label.[4][12][21][22]

Due to the specialized nature of isotopic synthesis, a detailed step-by-step protocol is beyond the scope of these general application notes. Researchers should consult specialized synthetic organic chemistry literature for specific procedures.

Purification and Characterization of Labeled this compound

Regardless of the labeling technique employed, rigorous purification and characterization are paramount to ensure the quality and reliability of the final product.

Purification Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the most powerful and widely used technique for the purification of small molecules.[8][9][10][11] Reverse-phase HPLC is particularly effective for separating the labeled product from unreacted starting materials and byproducts.

  • Flash Column Chromatography: A useful technique for larger-scale purifications, especially for less polar compounds.

Characterization Methods
TechniqueInformation Provided
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the molecular weight of the labeled product, confirming successful conjugation, and assesses purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of the labeled product and the site of labeling. ¹H, ¹³C, and ¹⁵N NMR are valuable tools.[4][12][21][22]
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the labeled compound, allowing for the determination of its elemental composition.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Inactive labeling reagent (hydrolyzed NHS ester)- Suboptimal pH- Presence of primary amine contaminants in buffers- Use fresh, anhydrous solvents and new labeling reagents.- Ensure the reaction pH is between 8.3 and 8.5.- Use amine-free buffers (e.g., bicarbonate, borate, or phosphate).
Multiple Labeled Products - Reaction with other nucleophilic groups (less likely for this specific molecule)- Degradation of the starting material or product- Optimize reaction time and temperature.- Ensure the purity of the starting this compound.
Difficulty in Purification - Similar polarity of product and starting materials- Excess labeling reagent- Optimize the HPLC gradient for better separation.- Use a smaller excess of the labeling reagent.

Conclusion

The ability to label this compound is a critical step in unlocking its full potential as a research tool and a therapeutic lead. This guide has provided a comprehensive overview of the key labeling techniques, complete with detailed protocols and the underlying scientific principles. By following these guidelines and employing rigorous purification and characterization methods, researchers can confidently generate high-quality labeled probes for a wide range of biological applications. The methodologies described herein are robust and adaptable, providing a solid foundation for the successful labeling of this important indazole derivative.

References

Application Notes & Protocols for 5-Amino-1-ethyl-1H-indazole: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 5-Amino-1-ethyl-1H-indazole (CAS No. 511249-17-5). As a heterocyclic amine, this compound is integral to various research and drug development pipelines. However, its potential hazards necessitate rigorous adherence to safety protocols to mitigate risks to personnel and the environment. These guidelines are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory compliance. The protocols herein emphasize causality, ensuring that users understand the scientific reasoning behind each procedural step.

Section 1: Compound Identification and Hazard Assessment

This compound is a solid organic compound with the molecular formula C₉H₁₁N₃. While comprehensive toxicological data is not widely published, the available safety information and the chemical's structural relationship to other aminoindazoles warrant a cautious approach. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until proven otherwise.[1] The primary known hazards are outlined by its classification under the Globally Harmonized System (GHS).

1.1 GHS Hazard Profile

The compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate specific handling procedures to avoid oral ingestion, skin and eye contact, and inhalation of dust or aerosols.

Table 1: Key Safety and Physicochemical Data for this compound

PropertyDataReference
CAS Number 511249-17-5
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol [1]
Physical Form Solid
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P305+P351+P338
Storage Temperature 2-8°C, sealed in dry, keep in dark place

1.2 Risk Assessment

The primary risks associated with handling this compound stem from its physical form as a solid powder. Weighing and transfer operations can generate airborne dust, creating an inhalation hazard. The compound's irritant properties pose a direct risk upon contact with skin or eyes. Accidental ingestion presents a toxicity risk. Therefore, a thorough risk assessment must be conducted before any procedure, focusing on minimizing dust generation and preventing physical contact.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure.

2.1 Engineering Controls

  • Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[2] Fume hoods protect users from inhaling harmful vapors and dust.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and regularly tested.[4]

2.2 Personal Protective Equipment (PPE)

PPE is a critical last line of defense against chemical exposure.[5] The following PPE is mandatory when handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended if there is a significant splash risk.Protects eyes from dust particles and splashes, which can cause serious irritation (H319).[2]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect gloves for integrity before each use.[2]Prevents direct skin contact, which can cause irritation (H315). Gloves should be changed immediately if contaminated.[5]
Body Protection A full-length laboratory coat with sleeves that close at the wrist.[2]Protects skin and personal clothing from contamination. Contaminated lab coats should be laundered separately from personal clothing.[6]
Respiratory Protection Generally not required when working within a certified fume hood. If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter may be necessary.[7]Prevents inhalation of airborne particles, which may cause respiratory irritation (H335).[8]

Section 3: Safe Handling and Storage Protocol

Adherence to a standardized protocol is crucial for minimizing risk during routine laboratory operations.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Don all required PPE as specified in Table 2.

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood. Use anti-static weigh boats if available to minimize the dispersal of fine powder.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Never add solvent to the solid in a way that could cause splashing. If adding acid to water is a general rule, a similar cautious approach should be taken here by adding the solid to the liquid.[2]

  • Post-Handling: After use, securely seal the primary container.[10] Clean all equipment and the work surface thoroughly. Wash hands and any exposed skin with soap and water after removing gloves.[9]

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup A Verify Fume Hood is Operational B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Weigh Solid Compound (Use anti-static tools) B->C D Carefully Transfer Solid to Receiving Vessel C->D E Prepare Solution (Slowly add solid to solvent) D->E F Securely Seal Primary Container E->F G Decontaminate Workspace & Equipment F->G H Dispose of Waste (See Section 5) G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

3.2 Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Store in the original, tightly sealed container.[5]

  • Conditions: Keep in a cool (2-8°C), dry, and dark place as recommended. This compound should be protected from moisture.[3]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[7] Keep chemicals segregated to avoid dangerous reactions.[11]

Section 4: Spill and Emergency Procedures

Accidents require a swift and correct response to minimize harm.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[8]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[8]

4.2 Small Spill Cleanup

For small spills of solid material:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE (including respiratory protection if outside a fume hood), gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully sweep or scoop the material into a designated hazardous waste container.[6]

  • Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Decontaminate the area and all cleanup tools.

Section 5: Waste Disposal Protocol

Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be disposed of according to established guidelines.[12] this compound and materials contaminated with it must be treated as hazardous chemical waste.

5.1 Waste Segregation and Collection

  • Identify Waste Streams: All items that have come into direct contact with the compound are considered hazardous waste. This includes:

    • Excess or unwanted solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips, paper towels).

    • Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[13]

  • Container Selection: Use only compatible, leak-proof containers with secure, screw-on caps for waste collection.[14] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, approximate concentrations, the date accumulation started, and the principal investigator's name and location.[12][13]

5.2 Storage and Disposal

  • Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA within the laboratory.[11] The SAA must be inspected weekly for leaks.[11]

  • Segregation: Store waste containers segregated by compatibility. For example, keep organic waste separate from acidic waste.[15]

  • Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[13] Do not dispose of this chemical down the drain or in the regular trash.[12]

5.3 Empty Container Disposal

Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[16] The first rinsate must be collected as hazardous waste. Subsequent rinsates may be disposable down the drain depending on local regulations. After triple-rinsing and air-drying, deface the label and dispose of the container in the regular trash or recycling.[15]

Waste_Disposal_Decision_Tree cluster_waste_type Start Material Contaminated with this compound? SolidWaste Solid Waste (Excess reagent, contaminated consumables) Start->SolidWaste Yes LiquidWaste Liquid Waste (Solutions, first rinsate) Start->LiquidWaste Yes Container Empty Primary Container Start->Container Yes Collect Collect in a Compatible, Labeled Hazardous Waste Container SolidWaste->Collect LiquidWaste->Collect TripleRinse Triple-Rinse with Appropriate Solvent Container->TripleRinse Store Store in Designated Satellite Accumulation Area (SAA) Collect->Store TripleRinse->Collect Collect First Rinsate DisposeContainer Deface Label & Dispose of Container in Trash/Recycling TripleRinse->DisposeContainer After Rinsing & Drying Pickup Arrange for Pickup by EHS Department Store->Pickup

Caption: Decision workflow for the disposal of this compound waste.

Section 6: Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in this guide. A foundational understanding of its hazards, coupled with the consistent use of engineering controls, appropriate PPE, and standardized procedures for handling and disposal, forms the bedrock of a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) before use and adhere to all local and institutional regulations.

Section 7: References

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. --INVALID-LINK--

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). --INVALID-LINK--

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. --INVALID-LINK--

  • HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. --INVALID-LINK--

  • University of Louisville. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. --INVALID-LINK--

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. --INVALID-LINK--

  • Lehigh University. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. --INVALID-LINK--

  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals. --INVALID-LINK--

  • Laboratory Disposable Products. (2025). Safe Lab Reagent Storage Guide | Best Practices 2025. --INVALID-LINK--

  • University of Florida. Hazardous Waste Disposal Procedures. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • TCI Chemicals. (2024). SAFETY DATA SHEET: 3-Aminopyrazole-4-carboxamide Hemisulfate. --INVALID-LINK--

  • Hoffman Fine Chemicals. This compound. --INVALID-LINK--

  • BenchChem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... --INVALID-LINK--

  • Apollo Scientific. 5-Amino-1H-indazole Safety Data Sheet. --INVALID-LINK--

  • ChemicalBook. 5-AMINOINDAZOLE Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. 5-Aminoindazole Safety Data Sheet. --INVALID-LINK--

  • Fisher Scientific. Pyrazol-3-ylamine Safety Data Sheet. --INVALID-LINK--Code=US&language=en)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical resource guide for the synthesis of 5-Amino-1-ethyl-1H-indazole. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for various pharmacologically active agents. Achieving a high yield and purity is paramount for downstream applications and overall project efficiency. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will explore the underlying chemical principles, provide data-driven optimization strategies, and offer step-by-step troubleshooting for common experimental hurdles.

The synthesis typically proceeds via a two-step sequence: first, the regioselective N-ethylation of 5-nitro-1H-indazole, followed by the reduction of the nitro group to the target primary amine. Each step presents unique challenges that can significantly impact the final yield. This guide provides in-depth, field-proven insights to address these issues directly.

Overall Synthetic Workflow

The transformation from the common starting material, 5-nitro-1H-indazole, to the final product is a sequential process. Understanding this flow is the first step in effective troubleshooting.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification A 5-Nitro-1H-indazole B 1-Ethyl-5-nitro-1H-indazole (Desired Regioisomer) A->B Ethylating Agent (e.g., EtI) Base (e.g., K2CO3) Solvent (e.g., DMF) C 2-Ethyl-5-nitro-1H-indazole (Side Product) A->C Competing Reaction D This compound (Final Product) B->D Reducing Agent (e.g., SnCl2·2H2O) Acidic Medium (e.g., HCl) Solvent (e.g., EtOAc) E Crude Product D->E Work-up F Purified Product E->F Column Chromatography / Recrystallization

Caption: General two-step synthesis of this compound.

Troubleshooting Guide & Diagnostics

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.

Part 1: N-Ethylation of 5-Nitro-1H-indazole

Q1: My N-ethylation reaction is giving a low yield of the desired 1-ethyl isomer and a significant amount of the 2-ethyl side product. What is causing this poor regioselectivity and how can I improve it?

A: This is the most common challenge in this synthesis. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), leading to competitive alkylation. The ratio of N1 to N2 products is highly dependent on the reaction conditions.

  • Causality: The N1-proton is generally more acidic, and its deprotonation leads to the thermodynamically more stable anion. However, the N2 position can be more sterically accessible, and under certain conditions, kinetic control can favor the formation of the 2-ethyl isomer. The choice of base and solvent system is critical in modulating this selectivity. Polar aprotic solvents like DMF or DMSO typically favor N1 alkylation.[1][2]

  • Troubleshooting & Optimization:

    • Base Selection: Stronger, bulkier bases can sometimes favor N1 deprotonation. However, a mild base like potassium carbonate (K₂CO₃) is often sufficient and cost-effective. The key is to ensure the base is finely powdered and dry to maximize its reactivity.

    • Solvent Choice: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base (e.g., K⁺), leaving a "naked" and highly reactive carbonate anion, which promotes the formation of the thermodynamically favored N1 anion.[1]

    • Temperature Control: Perform the reaction at a controlled temperature. While heating is necessary to drive the reaction to completion, excessive temperatures can reduce selectivity. A systematic screen from 60°C to 90°C is recommended to find the optimal balance between reaction rate and selectivity.[3]

    • Ethylating Agent: Use a reactive ethylating agent like ethyl iodide (EtI). Ensure it is added slowly to the reaction mixture to maintain control over the reaction exotherm and minimize side reactions.

Caption: N1 (desired) vs. N2 (undesired) ethylation pathways.

Q2: The ethylation reaction is sluggish and does not go to completion, leaving a lot of unreacted 5-nitro-1H-indazole. What should I check?

A: Incomplete conversion is often due to issues with reagents or suboptimal reaction parameters.[1]

  • Causality: The reaction is an Sₙ2 substitution that requires effective deprotonation of the indazole and a sufficiently reactive electrophile. If any component is compromised, the reaction rate will suffer.

  • Troubleshooting & Optimization:

    • Reagent Quality:

      • Base: Ensure the base (e.g., K₂CO₃) is anhydrous. Moisture will quench the base and inhibit the necessary deprotonation. Consider drying the base in an oven before use.

      • Solvent: Use anhydrous solvent. Water can interfere with the reaction.

      • Starting Material: Verify the purity of your 5-nitro-1H-indazole. Impurities can inhibit the reaction.

    • Stoichiometry: Use a slight excess of the ethylating agent (1.1-1.2 equivalents) and the base (1.5-2.0 equivalents) to drive the reaction to completion.

    • Temperature & Time: If the reaction is slow at a lower temperature, gradually increase it. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction stalls, extending the reaction time may be necessary. A typical reaction might run for 3-5 hours at 60-80°C.[3]

ParameterRecommendationRationale
Solvent Anhydrous DMFPolar aprotic; favors N1 alkylation, good solubility.[1]
Base Anhydrous K₂CO₃ (powdered)Effective, cost-efficient, and favors N1 isomer.
Temperature 60-80 °CBalances reaction rate and selectivity.
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)Allows real-time tracking of starting material consumption.
Part 2: Reduction of 1-Ethyl-5-nitro-1H-indazole

Q3: My nitro reduction using SnCl₂·2H₂O is giving a low yield and the work-up is difficult, resulting in a messy, impure product. How can I improve this step?

A: The reduction of an aromatic nitro group with tin(II) chloride is a classic and robust method, but it requires careful pH control during the work-up to ensure a high yield of the free amine.

  • Causality: The reaction proceeds in a strong acid (HCl), and the resulting amine product forms a tin complex. To liberate the free amine, the solution must be basified. If the pH is not raised sufficiently, the product will remain as a salt or complex, leading to poor extraction into the organic phase and low isolated yield. The formation of tin hydroxides (Sn(OH)₂) can also create emulsions, complicating the extraction.

  • Troubleshooting & Optimization:

    • Reaction Execution: The reduction is typically exothermic. Add the SnCl₂·2H₂O portion-wise to the solution of the nitro-indazole in a suitable solvent (like Ethyl Acetate or Ethanol) and concentrated HCl at a controlled temperature (start at 0°C and allow to warm).[3]

    • Work-up Protocol: This is the most critical part.

      • After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.

      • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more concentrated base like 2-4M sodium hydroxide (NaOH) with vigorous stirring. Monitor the pH closely with pH paper or a meter.

      • Continue adding the base until the pH is distinctly alkaline (pH > 8-9). This is crucial to break the tin complex and precipitate tin salts.

      • Filter the resulting slurry through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with your extraction solvent (e.g., Ethyl Acetate).

      • Proceed with a standard liquid-liquid extraction on the filtrate.

G A Reaction Mixture (Amine-Tin Complex in Acid) B Add Base (e.g., NaOH) Slowly, with cooling A->B C Check pH > 8 B->C C->B No, add more base D Tin Salts Precipitate Free Amine in Solution C->D Yes E Filter through Celite® D->E F Extract with Organic Solvent E->F G Purified Product F->G

Caption: Critical work-up workflow for the SnCl₂ reduction step.

Q4: Are there alternative reduction methods if the tin reduction proves too problematic?

A: Yes, several other methods can be employed, each with its own advantages.

  • Catalytic Hydrogenation:

    • Method: Using hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C, 5-10 wt%) in a solvent like Ethanol, Methanol, or Ethyl Acetate.

    • Advantages: This is a very clean method. The only by-product is water, which simplifies the work-up significantly (catalyst filtration followed by solvent evaporation). It often gives very high yields.

    • Disadvantages: Requires specialized equipment for handling hydrogen gas (e.g., a Parr hydrogenator). The catalyst can be pyrophoric and must be handled with care. Some functional groups are sensitive to hydrogenation.

  • Iron in Acetic Acid/Ammonium Chloride:

    • Method: Using iron powder (Fe) in the presence of a mild acid like acetic acid or a salt like ammonium chloride in an aqueous solvent system.

    • Advantages: Inexpensive, effective, and environmentally safer than many heavy metal reductants.

    • Disadvantages: Can sometimes be slow and may require heat. The work-up involves filtering off iron salts, which can be cumbersome.

MethodReductantProsCons
Tin Chloride SnCl₂·2H₂O / HClReliable, fast, tolerant of many functional groups.[3]Difficult work-up, tin waste.
Hydrogenation H₂ / Pd-CVery clean, high yield, simple work-up.Requires specialized H₂ equipment, catalyst cost.
Iron Reduction Fe / AcOH or NH₄ClInexpensive, environmentally benign.Often requires heat, heterogeneous, filtration of iron salts.

Frequently Asked Questions (FAQs)

Q: What is a common and reliable route to synthesize the 5-nitro-1H-indazole starting material? A: A widely used method starts from 2-fluoro-5-nitrobenzaldehyde or 2-fluoro-5-nitroacetophenone. This precursor undergoes a reaction with hydrazine hydrate, where the hydrazine displaces the activated fluorine atom via a nucleophilic aromatic substitution (SₙAr) and subsequently cyclizes to form the indazole ring system in high yield.[4]

Q: How can I best monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material and product (e.g., 3:1 Hexanes:Ethyl Acetate for the ethylation step). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For the reduction step, the nitro compound is often yellow, while the amine is colorless, providing a visual cue. Staining with ninhydrin can help visualize the amine product. For definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: What are the primary safety concerns during this synthesis? A:

  • Solvents: DMF and DMSO are skin-absorbable; always wear appropriate gloves.

  • Reagents: Ethyl iodide is a lachrymator and alkylating agent. Handle it in a fume hood. Concentrated HCl is highly corrosive.

  • Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the used catalyst to dry out on the filter paper. Quench it carefully with water.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-5-nitro-1H-indazole
  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-nitro-1H-indazole (1.0 eq), anhydrous potassium carbonate (1.5 eq, finely powdered), and anhydrous DMF (approx. 5-10 mL per gram of starting material).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum. This crude product is a mixture of N1 and N2 isomers.

  • Purify the product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to isolate the desired 1-ethyl isomer.

Protocol 2: Synthesis of this compound (SnCl₂ Method)
  • To a round-bottom flask, add 1-ethyl-5-nitro-1H-indazole (1.0 eq) and ethyl acetate or ethanol (10-15 mL per gram).

  • Stir the solution and add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in one portion.

  • Cool the flask in an ice bath and add concentrated hydrochloric acid (approx. 4-5 mL per gram of nitro compound) dropwise. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully basify by the slow addition of 4M NaOH(aq) until the pH is >8.

  • Dilute the mixture with ethyl acetate and filter the resulting suspension through a pad of Celite® to remove tin salts. Wash the Celite® pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the product can be further purified by recrystallization or a short silica gel plug.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Amino-1-ethyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Introduction: Understanding the Solubility Profile of this compound

This compound is a substituted indazole with a chemical structure that suggests potential solubility limitations in aqueous media under neutral conditions. The presence of the aromatic indazole ring and the ethyl group contributes to its hydrophobic character, while the amino group introduces a pH-dependent ionization site. Consequently, researchers may encounter difficulties in achieving desired concentrations in their experimental systems. This guide provides a systematic approach to addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound at neutral pH is likely due to the hydrophobic nature of its bicyclic aromatic ring and the ethyl substituent. At neutral pH, the amino group is not fully protonated, limiting the compound's ability to interact with polar water molecules.

Q2: What is the expected impact of pH on the solubility of this compound?

A2: Due to the presence of the basic amino group, the solubility of this compound is expected to be highly pH-dependent. In acidic conditions, the amino group will be protonated to form a more soluble salt. Conversely, in neutral or basic conditions, the compound will exist in its less soluble free base form. This relationship is a critical consideration for formulation development.[1][2][3]

Q3: Are there any recommended starting solvents other than water?

A3: For initial stock solutions, it is advisable to use organic solvents in which this compound is more readily soluble. Common choices include DMSO, DMF, and ethanol. However, the compatibility of these solvents with your specific experimental system must be considered.

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, it is crucial to first establish the thermal stability of this compound to avoid degradation. Always use the lowest effective temperature and monitor for any changes in the appearance or purity of the compound.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][5][6] For this compound, common co-solvents to consider include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Selection and Stock Solution Preparation

This guide provides a logical workflow for identifying a suitable solvent system for this compound and preparing a stable stock solution.

A Start: Undissolved this compound B Attempt to dissolve in desired aqueous buffer (e.g., PBS pH 7.4) A->B C Solubility Issue Observed? B->C D Yes C->D Incomplete Dissolution E No C->E Complete Dissolution G Prepare high-concentration stock in 100% organic solvent (e.g., DMSO, DMF, Ethanol) D->G F Proceed with Experiment E->F H Check for precipitation upon dilution into aqueous buffer G->H I Precipitation Observed? H->I J Yes I->J K No I->K M Troubleshoot further (See Guides 2 & 3) J->M L Proceed with Experiment (monitor for delayed precipitation) K->L

Caption: Solvent Selection Workflow

Step-by-Step Protocol:

  • Initial Solubility Test in Aqueous Buffer:

    • Attempt to dissolve a small, known amount of this compound in your final aqueous experimental buffer (e.g., PBS pH 7.4).

    • Vortex and sonicate for a short period. If the compound does not fully dissolve, proceed to the next step.

  • Organic Stock Solution Preparation:

    • Based on preliminary tests or literature on similar compounds, select a suitable organic solvent (e.g., DMSO, DMF, or ethanol).

    • Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Aqueous Dilution Test:

    • Perform a serial dilution of the organic stock solution into your aqueous buffer.

    • Observe for any signs of precipitation, either immediately or over time. If precipitation occurs, the concentration is too high for that solvent system, and further optimization is needed.

Guide 2: Enhancing Aqueous Solubility via pH Adjustment

This guide details the methodology for leveraging the pH-dependent solubility of this compound.

A This compound (Free Base - Low Solubility) B Protonated this compound (Salt Form - Higher Solubility) A->B Add Acid (e.g., HCl) Lowers pH B->A Add Base (e.g., NaOH) Raises pH

Caption: pH Effect on Solubility

Step-by-Step Protocol:

  • Determine the Target pH:

    • Based on the pKa of the amino group (estimated to be in the range of 4-5 for similar aromatic amines), a pH of 2-3 units below the pKa will ensure complete protonation and enhance solubility.

    • Prepare a stock solution in a weakly acidic aqueous medium (e.g., dilute HCl or citrate buffer).

  • Titration Method for Solubility Enhancement:

    • Suspend this compound in water or your desired buffer.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.

    • Measure the final pH of the solution. This will give you an indication of the pH required for solubilization at that concentration.

  • Considerations for Biological Experiments:

    • If the required acidic pH is not compatible with your cells or assay, you can prepare a concentrated acidic stock solution and then dilute it into your final, well-buffered experimental medium. The buffer capacity of your final medium should be sufficient to bring the pH back to a physiologically acceptable range.

Guide 3: Utilizing Co-solvents and Other Excipients

This section explores the use of co-solvents and other formulation aids to improve the solubility of this compound.

Quantitative Data Summary: Common Co-solvents

Co-solventTypical Concentration RangeKey Considerations
Dimethyl Sulfoxide (DMSO)0.1 - 5% (cell-based assays)Potential for cytotoxicity at higher concentrations.
Ethanol1 - 10%Can affect protein structure and enzyme activity.
Propylene Glycol5 - 20%Generally well-tolerated in many systems.
Polyethylene Glycol 400 (PEG 400)10 - 30%Can increase viscosity.

Step-by-Step Protocol for Co-solvent Screening:

  • Prepare a Series of Co-solvent Mixtures:

    • Create a range of binary solvent systems by mixing your chosen co-solvent (e.g., ethanol) with your aqueous buffer at different ratios (e.g., 10:90, 20:80, 30:70 co-solvent:buffer).

  • Determine Solubility in Each Mixture:

    • Add an excess of this compound to each co-solvent mixture.

    • Equilibrate the samples by shaking or rotating for a set period (e.g., 24-48 hours) at a constant temperature.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant using a suitable analytical method (e.g., HPLC-UV) to quantify the concentration of the dissolved compound.

  • Other Advanced Techniques:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]

    • Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and enhancing solubility.[8][9]

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and applying the principles of pH adjustment, co-solvency, and the use of other formulation excipients, researchers can successfully prepare solutions suitable for a wide range of scientific applications.

References

Technical Support Center: Purification of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Amino-1-ethyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Indazole derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, achieving high purity for intermediates like this compound can present significant challenges, from removing stubborn impurities to preventing product degradation.

This guide provides a structured approach to troubleshooting common purification issues, offering field-proven insights and detailed protocols to help you achieve your desired purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of this compound.

Q1: What are the common impurities I should expect after synthesizing this compound?

A1: Impurities are highly dependent on the synthetic route. However, common culprits include:

  • Unreacted Starting Materials: Such as the corresponding nitro-indazole precursor or alkylating agent.

  • Isomeric Byproducts: Positional isomers formed during the indazole ring formation or ethylation.

  • Oxidation Products: The amino group is susceptible to oxidation, which can lead to colored impurities, especially if exposed to air for prolonged periods.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, ethyl acetate) and reagents like reducing agents (e.g., SnCl₂) can be carried through.[4]

Q2: My final product is a dark oil or a sticky solid that won't crystallize. What's the cause?

A2: This is a classic sign of significant impurity content or residual solvent. High concentrations of byproducts can act as "crystallization inhibitors." Residual solvents can lower the melting point and give the product an oily consistency. The first step is to ensure the product is completely dry using a high vacuum. If the problem persists, a chromatographic purification is likely necessary.

Q3: What is the best general-purpose technique for purifying this compound?

A3: For moderate to high levels of impurities, column chromatography on silica gel is the most effective and widely used technique.[5][6][7] It allows for the separation of compounds based on polarity, which is usually effective for separating the target amine from less polar starting materials or more polar byproducts.[5] For final polishing of a mostly pure product, recrystallization is an excellent choice.

Q4: Is this compound sensitive to air or light?

A4: Aromatic amines are often susceptible to oxidation, which can manifest as a darkening in color over time (from off-white/yellow to brown or purple). While specific stability data for this exact molecule is not extensively published, it is best practice to handle it under an inert atmosphere (like nitrogen or argon) when possible and store it in a cool, dark place away from air.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex purification challenges.

Guide 1: Challenges in Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities but can be problematic if the right conditions are not met.

Problem: The compound "oils out" instead of forming crystals upon cooling.

  • Causality: This occurs when the solution becomes supersaturated at a temperature above the melting point of your impure product. The solute separates as a liquid phase (an oil) rather than a solid crystal lattice. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

  • Troubleshooting Protocol:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask can help.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.

    • Solvent System Re-evaluation: If oiling out persists, the solvent system is likely suboptimal. Consider a two-solvent system (solvent/anti-solvent). Dissolve the compound in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or heptane) until turbidity persists.

Problem: The product is still colored after recrystallization.

  • Causality: Highly colored impurities, often resulting from oxidation or polymerization, can become trapped in the crystal lattice.

  • Troubleshooting Protocol:

    • Activated Charcoal Treatment: Dissolve the crude product in the chosen recrystallization solvent. Add a small amount of activated charcoal (approx. 1-2% by weight).

    • Heat and Filter: Gently heat the mixture for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal.

    • Crystallize: Proceed with the cooling and crystallization process as usual. The charcoal adsorbs many colored organic impurities. Caution: Using too much charcoal can lead to significant loss of your desired product.

Guide 2: Optimizing Column Chromatography

Column chromatography is the workhorse for purifying synthetic mixtures.[5][6][7] Success depends on choosing the correct stationary and mobile phases.

Problem: Poor separation between the product and an impurity (spots are too close on TLC).

  • Causality: The chosen solvent system (mobile phase) does not have the right polarity to differentiate between the product and the impurity on the stationary phase (typically silica gel).

  • Troubleshooting Protocol:

    • Adjust Mobile Phase Polarity:

      • If spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce methanol in a DCM/MeOH mixture).

      • If spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvent System: Sometimes a simple binary system is insufficient. For amino compounds, adding a small amount of a basic modifier can dramatically improve peak shape and separation.

      • Add Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexanes/1% TEA). The TEA will compete with the basic amine product for acidic sites on the silica gel, preventing "tailing" and often improving resolution.

      • Use an Amino-Functionalized Column: For particularly challenging separations of basic compounds, using an amino-propyl functionalized silica gel column can be highly effective.[8]

Problem: The product appears to be degrading on the column.

  • Causality: Silica gel is slightly acidic and can cause degradation of sensitive compounds. The amino group on your indazole could be particularly susceptible.

  • Troubleshooting Protocol:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing the column slurry in the mobile phase containing 1% triethylamine. Let it stand for an hour before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reversed-phase column (C18) with a suitable solvent system (e.g., acetonitrile/water).

Part 3: Data Tables and Visual Workflows

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Common UseNotes
Hexane/Heptane 0.169 / 98Anti-solvent, Mobile PhaseGood for precipitating polar compounds.
Toluene 2.4111RecrystallizationCan be a good alternative to benzene.
Dichloromethane (DCM) 3.140Mobile Phase, Good SolventVolatile and effective, but a potential carcinogen.
Ethyl Acetate (EtOAc) 4.477Mobile Phase, RecrystallizationCommon, moderately polar solvent.
Ethanol/Methanol 5.2 / 6.678 / 65Recrystallization, Mobile PhaseHighly polar; product may be too soluble.
Diagram 1: Purification Strategy Decision Workflow

This flowchart guides the selection of an appropriate purification method based on the initial assessment of the crude product.

Purification_Workflow cluster_0 Crude Product Assessment cluster_1 Purification Pathways cluster_2 Final Analysis start Crude this compound check_purity Analyze by TLC/LCMS Is main spot >90% pure? start->check_purity check_physical Is the product a solid or an oil? check_purity->check_physical Yes column Perform Column Chromatography check_purity->column No recrystallize Attempt Recrystallization check_physical->recrystallize Solid triturate Triturate with non-polar solvent (e.g., Hexanes/Ether) check_physical->triturate Oil recrystallize->column Failure (oiling out, etc.) final_analysis Check Purity & Characterize recrystallize->final_analysis Success column->final_analysis Pure Fractions Collected triturate->column Still Impure triturate->final_analysis Pure Solid Obtained

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1-ethyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-1-ethyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Indazole-containing compounds are a cornerstone in modern pharmacology, serving as privileged scaffolds in numerous FDA-approved drugs.[1][2] However, their synthesis can present challenges, particularly concerning yield and regioselectivity.[2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.

Part 1: Frequently Asked Questions (FAQs) on Reaction Optimization

This section addresses common questions encountered when establishing and optimizing the synthesis of this compound.

Q1: What is a reliable starting point for the N-ethylation of 5-Amino-1H-indazole?

A robust starting point involves the reaction of 5-Amino-1H-indazole with an ethylating agent in the presence of a suitable base and solvent. The core of the challenge lies in controlling the regioselectivity of the alkylation, as both N-1 and N-2 positions are available for substitution.[3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][4][5]

A standard protocol to begin optimization is:

  • Substrate: 5-Amino-1H-indazole (1 equivalent)

  • Ethylating Agent: Ethyl iodide or ethyl bromide (1.1 - 1.5 equivalents)

  • Base: Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Temperature: Room temperature to 60 °C

Causality: DMF is a polar aprotic solvent that effectively dissolves the indazole and facilitates the SN2 reaction. K₂CO₃ is a moderately strong base, sufficient to deprotonate the indazole N-H proton to generate the nucleophilic indazolide anion without causing significant side reactions. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Q2: I'm observing a mixture of N-1 and N-2 ethylated isomers. How can I improve the regioselectivity for the desired this compound (N-1 isomer)?

This is the most common challenge in indazole alkylation. Several factors influence the N-1/N-2 ratio.

Core Principle: The reaction proceeds via an indazolide anion intermediate. The ratio of N-1 to N-2 alkylation is determined by the relative nucleophilicity of the two nitrogen atoms and steric hindrance.

Troubleshooting Workflow for Regioselectivity:

G start Poor N-1 Selectivity base Modify the Base start->base solvent Change the Solvent start->solvent temp Adjust Temperature start->temp naoh Use Stronger Base (e.g., NaH, KOtBu) base->naoh Favors thermodynamic product (often N-1) cs2co3 Use Weaker, Softer Base (e.g., Cs₂CO₃) base->cs2co3 Can increase N-1 selectivity via cation effect dmf Polar Aprotic (DMF, DMSO) solvent->dmf Favors dissociation of ion pair toluene Nonpolar (Toluene, Dioxane) solvent->toluene Maintains tighter ion pair low_temp Lower Temperature (0 °C to RT) temp->low_temp Favors thermodynamic control

Caption: Decision tree for improving N-1 regioselectivity.

Optimization Strategies and Their Rationale:

ParameterModificationRationaleExpected Outcome
Base Switch from K₂CO₃ to Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)Stronger bases ensure complete and rapid deprotonation, allowing the reaction to proceed under thermodynamic control, which often favors the more stable N-1 isomer.Increased N-1/N-2 ratio.
Switch from K₂CO₃ to Cesium Carbonate (Cs₂CO₃)The larger cesium cation can coordinate with the indazole system, potentially sterically hindering the N-2 position and favoring N-1 alkylation.Potential improvement in N-1 selectivity.
Solvent Switch from DMF to a less polar solvent like Tetrahydrofuran (THF) or Toluene.Less polar solvents promote tighter ion pairing between the indazolide anion and the counter-ion (e.g., K⁺). This can enhance steric hindrance around the N-2 position, directing the ethyl group to N-1.Increased N-1/N-2 ratio.
Temperature Lower the reaction temperature (e.g., from 60 °C to 0 °C or room temperature).Lower temperatures generally favor the formation of the most thermodynamically stable product. Since the 1H-tautomer is more stable, this often leads to higher N-1 selectivity.[4]Increased N-1/N-2 ratio, but may require longer reaction times.
Q3: How do I effectively monitor the reaction progress?

Effective monitoring is critical to prevent the formation of over-alkylated byproducts and to ensure the reaction goes to completion.

Recommended Method: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): A starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane (e.g., 30:70 v/v). A small amount of triethylamine (TEA, ~0.5-1%) should be added to the eluent.

  • Why TEA? The 5-amino group is basic and can interact strongly with the acidic silica gel, causing streaking or tailing of the spots on the TLC plate. TEA is a stronger base that competitively binds to the silica, allowing the amine-containing compounds to travel up the plate cleanly.

  • Visualization: UV light (254 nm). You can also use a potassium permanganate (KMnO₄) stain.

  • Interpretation: The starting material, 5-Amino-1H-indazole, is quite polar and will have a low Rf value. The N-1 and N-2 ethylated products will be less polar and have higher Rf values. Typically, the N-1 and N-2 isomers are difficult to resolve on TLC but will appear as a single, slightly elongated spot that is clearly separate from the starting material. The goal is to stop the reaction when the starting material spot has been completely consumed.

Part 2: Troubleshooting Guide for Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Initial Checks:

  • Reagent Quality: Ensure the 5-Amino-1H-indazole is pure. Verify the quality of the ethylating agent (often stored over copper wire to scavenge acidic impurities) and ensure the base has not absorbed excessive moisture.

  • Solvent Anhydrousness: Use dry solvents, especially when working with highly reactive bases like NaH. Moisture will quench the base and the indazolide anion.

Troubleshooting Flowchart:

References

Technical Support Center: Stability of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-1-ethyl-1H-indazole. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in various solvents and experimental conditions. The information herein is synthesized from established principles of medicinal chemistry, forced degradation studies, and data on structurally related indazole derivatives.

Introduction to this compound Stability

This compound is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The stability of this compound is a critical parameter for ensuring the reliability and reproducibility of experimental results, from initial screening to late-stage development. Degradation can lead to a loss of potency, the formation of unknown impurities, and potentially confounding biological data. This guide will help you understand, predict, and manage the stability of this compound in your research.

A supplier of this compound recommends storing the solid compound in a dark place, sealed in a dry environment at 2-8°C, suggesting potential sensitivity to light, moisture, and higher temperatures.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of this compound in DMSO is showing a decrease in purity over time. What is happening?

A1: While DMSO is a common solvent for preparing stock solutions, long-term storage, even at low temperatures, can lead to degradation for certain compounds. The amino group on the indazole ring can be susceptible to oxidation. Additionally, DMSO can contain water, which may facilitate hydrolysis, especially if the solution is not stored under anhydrous conditions.

Troubleshooting Steps:

  • Aliquot and Store: Prepare smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Purity Check: Regularly check the purity of your stock solution using a stability-indicating method like HPLC-UV.

  • Alternative Solvents: If degradation persists, consider preparing fresh solutions or using an alternative anhydrous solvent like ethanol or acetonitrile for shorter-term experiments.

Q2: I'm observing a new peak in my HPLC chromatogram after my compound was exposed to ambient light. What could this be?

A2: Amino-substituted indazoles can be susceptible to photodegradation. A common photodegradation pathway for indazoles involves rearrangement to form benzimidazole derivatives.[3] Exposure to UV and even visible light can provide the energy for this transformation.

Troubleshooting Steps:

  • Protect from Light: Always handle the solid compound and its solutions in amber vials or under low-light conditions. Wrap glassware and vials in aluminum foil for extra protection.

  • Include a Dark Control: In your experiments, always include a control sample that is not exposed to light to confirm if the new peak is a result of photodegradation.

  • Characterize the Degradant: If the impurity is significant, consider using LC-MS to determine its mass and elucidate its structure.

Q3: I need to perform a reaction with this compound in an acidic or basic solution. What should I be concerned about?

A3: The stability of indazole derivatives can be pH-dependent. Both acidic and basic conditions can promote hydrolysis. The amino group's basicity and the nitrogen atoms in the indazole ring mean the molecule's protonation state will change with pH, affecting its reactivity and stability.

Troubleshooting Steps:

  • Pilot Study: Before a large-scale experiment, run a small pilot study at the intended pH and temperature to assess the compound's stability over the required timeframe.

  • Monitor by HPLC: Analyze samples at different time points to track the appearance of any degradation products.

  • Buffer Selection: Choose your buffer system carefully, as some buffer components can catalyze degradation.

  • Temperature Control: Keep the reaction temperature as low as feasible to minimize the rate of degradation.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical step in understanding a molecule's intrinsic stability.[4][5] These studies deliberately expose the compound to harsh conditions to identify potential degradation pathways and products. This information is invaluable for developing stable formulations and robust analytical methods.

General Conditions for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] If no degradation is seen after a certain period, more aggressive conditions can be applied.

Stress ConditionTypical Reagent/ConditionTemperatureDurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CUp to 7 daysHydrolysis of the amino group, potential ring opening.
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CUp to 7 daysHydrolysis, potential for base-mediated oxidation.
Oxidation 3% H₂O₂Room TempUp to 7 daysOxidation of the amino group to a nitro or other oxidized species, N-oxidation of the indazole ring.
Thermal Degradation 40°C to 80°C (in solid state and solution)40°C to 80°CUp to 7 daysGeneral decomposition.
Photodegradation ICH-compliant light source (UV & Visible)AmbientPer ICH Q1B guidelinesPhotorearrangement to benzimidazoles, photo-oxidation.

This table provides general starting points for forced degradation studies. The specific conditions should be optimized for this compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

Objective: To prepare a stock solution of this compound and store it to minimize degradation.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable solvent like ethanol)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance and volumetric flasks

Procedure:

  • Equilibrate the solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry weighing boat.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the anhydrous solvent and sonicate briefly to dissolve.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Dispense the solution into single-use amber vials.

  • (Optional but recommended) Gently flush the headspace of each vial with an inert gas.

  • Seal the vials tightly and store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation:

  • Inject a solution of undegraded this compound to determine its retention time.

  • Generate degraded samples using the forced degradation protocols outlined above.

  • Inject the degraded samples to assess if the method separates the parent peak from any new impurity peaks.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main compound peak.

Visualizing Workflows and Pathways

Workflow for Assessing Solution Stability

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution in Desired Solvent aliquot Aliquot into Amber Vials prep->aliquot rt Room Temperature aliquot->rt Store aliquots under different conditions fridge 4°C aliquot->fridge Store aliquots under different conditions freezer -20°C aliquot->freezer Store aliquots under different conditions t0 Timepoint 0 (Initial Analysis) aliquot->t0 Analyze immediately tn Timepoint n (e.g., 24h, 1 week) rt->tn Analyze at set intervals fridge->tn Analyze at set intervals freezer->tn Analyze at set intervals hplc HPLC-UV Analysis t0->hplc tn->hplc compare Compare Purity and Impurity Profile hplc->compare

Caption: Workflow for conducting a time-course stability study of this compound in solution.

Potential Degradation Pathways

G cluster_degradation Degradation Products parent This compound hydrolysis Hydrolyzed Products parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidized Products (e.g., Nitro-indazole) parent->oxidation [O] (e.g., H₂O₂) photo Photorearranged Products (e.g., Benzimidazole) parent->photo UV/Vis Light (hν)

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Scaling Up the Synthesis of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the multi-step synthesis and scale-up of this important intermediate. Our goal is to equip you with the necessary knowledge to anticipate challenges, optimize your process, and ensure a successful and scalable synthesis.

I. Synthesis Overview & Key Transformations

The synthesis of this compound is typically achieved through a two-step process starting from 5-nitro-1H-indazole. The first step involves the regioselective N-ethylation of the indazole ring, followed by the reduction of the nitro group to the desired amine.

Synthesis_Overview A 5-Nitro-1H-indazole B 1-Ethyl-5-nitro-1H-indazole A->B Step 1: N-Ethylation (e.g., Bromoethane, K2CO3, DMF) C This compound B->C Step 2: Nitro Reduction (e.g., SnCl2·2H2O, HCl/EtOAc) Ethylation_Troubleshooting cluster_0 N-Ethylation Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield Isomers Isomer Formation Problem->Isomers Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Degradation LowYield->Cause2 Cause3 Non-selective Alkylation Isomers->Cause3 Cause4 Starting Material Impurities Isomers->Cause4 Solution1 Extend reaction time, check base Cause1->Solution1 Solution2 Lower temperature, use dry reagents Cause2->Solution2 Solution3 Optimize solvent/base, purify by chromatography Cause3->Solution3 Solution4 Purify starting material Cause4->Solution4

identifying impurities in 5-Amino-1-ethyl-1H-indazole samples

Author: BenchChem Technical Support Team. Date: January 2026

Answering the global demand for high-purity active pharmaceutical ingredients (APIs), this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide for identifying and characterizing impurities in 5-Amino-1-ethyl-1H-indazole samples. As a Senior Application Scientist, my goal is to blend foundational analytical principles with practical, field-tested insights to navigate the complexities of impurity profiling.

This guide is structured to address your challenges from multiple angles—from foundational questions to in-depth troubleshooting of complex chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound?

Impurities in any API, including this compound, are classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents.[1]

  • Organic Impurities: These are the most common and structurally diverse. They can be process-related or degradation-related.

    • Process-Related Impurities: These arise during synthesis and purification. For this compound, they may include:

      • Starting Materials: Unreacted precursors, such as a 5-nitro-1H-indazole or a halogenated indazole intermediate.

      • By-products: Compounds formed from side reactions, such as regioisomers (e.g., 7-Amino-1-ethyl-1H-indazole) or products of incomplete cyclization.[2]

      • Intermediates: Synthetic intermediates that were not fully converted to the final product.

      • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.[1]

    • Degradation Products: These form during storage or manufacturing due to exposure to stress factors like light, heat, humidity, acid, base, or oxidation.[3][4] For an amino-indazole, oxidation of the amino group is a common degradation pathway.

  • Inorganic Impurities: These are typically derived from the manufacturing process and include reagents, catalysts (e.g., residual palladium from cross-coupling reactions), heavy metals, and filter aids.[1]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed. Their control is guided by the ICH Q3C guideline.[5]

Q2: What are the regulatory thresholds for impurities that I need to be aware of?

The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[1][6] These thresholds ensure that impurities are controlled at levels that are safe for patients.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data synthesized from ICH Harmonised Tripartite Guideline Q3A(R2).[1][7]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[5]

Q3: What is a "stability-indicating method," and why is it crucial?

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[8] For impurity analysis, this means the method must be able to separate the intact API from its degradation products, process impurities, and other potential contaminants without interference.

Forced degradation studies are intentionally performed to generate these degradation products and are essential for developing and validating a SIAM.[3][4] The ability of the method to resolve the API peak from all degradant peaks proves its specificity and confirms it is "stability-indicating."

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound samples, particularly with High-Performance Liquid Chromatography (HPLC), the primary technique for impurity profiling.[9][10]

Workflow for Impurity Identification and Characterization

G cluster_0 Phase 1: Detection & Method Development cluster_1 Phase 2: Identification cluster_2 Phase 3: Qualification & Reporting A Initial Sample Analysis (HPLC-UV) B Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) A->B API is stable C Develop Stability-Indicating Method (SIAM) B->C Degradants generated D Quantify Impurities Against Thresholds C->D E Impurity > Identification Threshold? D->E F LC-MS Analysis (Determine Molecular Weight) E->F Yes K Report and Control Impurity in Specification E->K No, but > Reporting Threshold G High-Resolution MS (Propose Elemental Formula) F->G H NMR Spectroscopy (Confirm Structure) G->H I Impurity > Qualification Threshold? H->I J Conduct Safety/ Toxicology Studies I->J Yes I->K No J->K

Caption: A typical workflow for detecting, identifying, and qualifying impurities.

Q4: My HPLC chromatogram shows poor peak shape (fronting or tailing) for the main peak or impurities. What should I do?

Poor peak shape can compromise resolution and lead to inaccurate quantification. The cause can be chemical or physical.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Silanol Interactions: The basic amino group on your indazole can interact with acidic residual silanols on the silica-based column packing.- Lower the mobile phase pH (e.g., add 0.1% formic acid or trifluoroacetic acid) to protonate the amine.- Use a column with high-purity silica or end-capping.- Add a competing base (e.g., 10-20 mM triethylamine) to the mobile phase.
Column Overload: Injecting too much sample mass saturates the stationary phase.- Dilute the sample and reinject.- Use a column with a larger internal diameter or higher loading capacity.
Peak Fronting Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase).- Dissolve the sample in the initial mobile phase composition.- If solubility is an issue, use the minimum amount of strong solvent necessary.
Column Collapse/Void: Physical damage to the column bed.- Reverse-flush the column at low flow rates. If the issue persists, the column may need replacement.[11]

Troubleshooting HPLC Peak Shape

G cluster_tailing Tailing cluster_fronting Fronting start Poor Peak Shape Observed cause1 Is the peak tailing or fronting? start->cause1 tailing_check Reduce Sample Concentration cause1->tailing_check Tailing fronting_check Change Sample Solvent to Mobile Phase cause1->fronting_check Fronting tailing_fix Problem Solved? (Column Overload) tailing_check->tailing_fix tailing_chem Modify Mobile Phase (Lower pH, Add Competing Base) tailing_fix->tailing_chem No end_good Peak Shape Acceptable tailing_fix->end_good Yes tailing_chem_fix Problem Solved? (Secondary Interactions) tailing_chem->tailing_chem_fix tailing_chem_fix->end_good Yes end_bad Consider New Column tailing_chem_fix->end_bad No fronting_fix Problem Solved? (Solvent Mismatch) fronting_check->fronting_fix fronting_phys Reverse Flush Column (Check for Voids) fronting_fix->fronting_phys No fronting_fix->end_good Yes fronting_phys->end_bad

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Q5: I see new, unknown peaks in my chromatogram that were not present in the reference standard. How do I identify them?

This is the core of impurity profiling. A combination of chromatographic and spectroscopic techniques is essential.[12]

  • Mass Spectrometry (MS): The first step is to couple your HPLC to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS), using instruments like a TOF or Orbitrap, can provide a highly accurate mass measurement, allowing you to predict the elemental formula.

  • MS/MS Fragmentation: Performing tandem mass spectrometry (MS/MS) on the impurity peak will break the molecule into smaller fragments. The fragmentation pattern provides crucial clues about the molecule's structure. For instance, you can compare the fragmentation of the impurity to that of the parent API to see which parts of the molecule have changed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, especially for isomers that have the same mass, isolation of the impurity followed by NMR analysis is the gold standard.[14] This requires collecting the fraction corresponding to the impurity peak from the HPLC, removing the solvent, and preparing it for NMR analysis.[15][16] ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework and connectivity.

Q6: My HPLC system pressure is fluctuating, or the baseline is noisy. What are the likely causes?

System suitability issues like these can invalidate your results.

  • Pressure Fluctuation:

    • Cause: Often due to air bubbles in the pump or a leak in the system. Worn pump seals can also be a cause.[17][18]

    • Solution: Degas your mobile phases thoroughly. Prime each pump line to purge any trapped air. Check all fittings for leaks, starting from the pump and moving toward the detector. If the pressure ripple is periodic, it may indicate a failing check valve or pump seal that needs replacement.[17]

  • Noisy Baseline:

    • Cause: Can be caused by an impure mobile phase (especially contaminated water), a dirty detector flow cell, or temperature fluctuations.[11][19]

    • Solution: Always use fresh, HPLC-grade solvents and high-purity water.[19] Flush the system and detector flow cell with a strong, miscible solvent like isopropanol. Ensure the column is thermostatted using a column oven to prevent baseline drift due to temperature changes.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound to support the development of a stability-indicating method.[3][20]

  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Expose the sample to the following conditions in separate vials. A control sample (unstressed) should be analyzed alongside. The goal is to achieve 5-20% degradation.[20]

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation occurs, heat at 60°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation occurs, heat at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines, for a defined period.

  • Neutralization and Analysis: Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, along with the control, using your developed HPLC method. The goal is to demonstrate that all newly formed degradation peaks are well-resolved from the main API peak.

Protocol 2: HPLC-UV Method for Impurity Profiling

Objective: To establish a starting HPLC method for the separation of this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a common starting point).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    25 40 60
    30 5 95
    35 5 95
    36 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: Use a Photodiode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) to identify the optimal wavelength for all components. The maximum absorbance wavelength (λmax) of the parent compound is a good starting point.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A / Mobile Phase B (50:50) or another suitable solvent.

Rationale: A gradient method is essential for impurity profiling as it allows for the elution of compounds with a wide range of polarities, from polar degradation products to non-polar process impurities, within a reasonable run time.[10] The use of formic acid helps to control the pH and improve the peak shape of the basic analyte.

References

Technical Support Center: Enhancing the Oral Bioavailability of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-1-ethyl-1H-indazole. This guide is designed to provide in-depth, practical solutions to the anticipated challenges in enhancing the oral bioavailability of this compound. Given its structural properties, it is plausible that this compound exhibits poor aqueous solubility, a common hurdle for many heterocyclic compounds in drug discovery. This guide will walk you through a logical, step-by-step process to characterize and overcome these challenges.

Part 1: Understanding the Bioavailability Challenge

The journey to improving a drug's bioavailability begins with a thorough understanding of its physicochemical properties. For this compound, we will operate under the likely hypothesis that it is a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and potentially low permeability.

Frequently Asked Questions (FAQs): Initial Characterization

Q1: I'm starting my work with this compound. What are the first steps to assess its bioavailability limitations?

A1: The initial and most critical step is to determine the compound's aqueous solubility and intestinal permeability. These two parameters will classify your compound within the BCS framework and guide your formulation strategy. We recommend starting with a kinetic solubility assay and an in-vitro permeability assay, such as the Caco-2 model.

Q2: My initial solubility screen for this compound shows very low values (<10 µg/mL) in aqueous buffers. What does this imply?

A2: This result strongly suggests that the dissolution rate in the gastrointestinal (GI) tract will be a major limiting factor for its oral absorption.[1] Such low solubility often leads to poor and variable bioavailability. Your primary focus should be on strategies that enhance the concentration of the drug in solution in the GI lumen.

Q3: How do I differentiate between a dissolution-limited and a permeability-limited absorption problem?

A3: This is where in-vitro permeability assays are invaluable. The Caco-2 permeability assay, for instance, uses a monolayer of human intestinal cells to predict in-vivo drug absorption.[2][3] If your compound shows high permeability despite low solubility (BCS Class II), formulation strategies to improve dissolution will be highly effective. If both solubility and permeability are low (BCS Class IV), a more complex approach addressing both issues is necessary.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for key experiments and troubleshooting for common issues encountered.

Workflow for Characterizing Bioavailability Limitations

Below is a graphical representation of the initial workflow to diagnose the bioavailability challenges of this compound.

Bioavailability Characterization Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Data Interpretation & Classification cluster_2 Phase 3: Strategy Selection A Start: this compound Powder B Kinetic Solubility Assay (pH 1.2, 4.5, 6.8) A->B C Caco-2 Permeability Assay A->C D Solubility Data B->D E Permeability Data (Papp) C->E F BCS Classification D->F E->F G BCS Class II (Low Solubility, High Permeability) F->G High Papp H BCS Class IV (Low Solubility, Low Permeability) F->H Low Papp I Select Solubility Enhancement Strategy (e.g., ASD, Lipid-Based) G->I J Select Combined Strategy (Solubility + Permeation Enhancers) H->J

Caption: Workflow for initial bioavailability assessment.

Protocol 1: Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of this compound in biorelevant buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Glycine-HCl buffer at pH 1.2

  • Acetate buffer at pH 4.5

  • 96-well plates (non-binding surface recommended)

  • Plate shaker

  • Plate reader or HPLC-UV

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add the aqueous buffer (pH 1.2, 4.5, or 7.4) to each well containing the DMSO solution. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitation Measurement: Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility. Alternatively, centrifuge the plate to pellet the precipitate and analyze the supernatant concentration by HPLC-UV.

Troubleshooting:

  • Issue: Compound precipitates immediately even at low concentrations.

    • Solution: Ensure the final DMSO concentration is consistent and minimal across all wells. Consider using a co-solvent other than DMSO if the issue persists.

  • Issue: High variability between replicates.

    • Solution: Ensure thorough mixing after the addition of the aqueous buffer. Use high-quality, non-binding plates to prevent compound adsorption.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.[4]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the formation of tight junctions. Perform a Lucifer yellow rejection assay to ensure monolayer integrity.[4]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound (this compound) in HBSS to the apical (A) side.

    • Add fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • Perform the same experiment but add the compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[5]

Troubleshooting:

  • Issue: Low TEER values or high Lucifer yellow leakage.

    • Solution: Review cell culture conditions, including seeding density and media composition. Ensure cells are from a reliable source and within a suitable passage number.

  • Issue: Poor mass balance (compound recovery is low).

    • Solution: The compound may be binding to the plate material or accumulating within the cells. Use low-binding plates and analyze cell lysates at the end of the experiment to quantify intracellular drug concentration.

Part 3: Formulation Strategies and FAQs

Based on the initial characterization, you can now select an appropriate formulation strategy.

Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a powerful technique for enhancing the solubility of crystalline compounds by converting them into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.[6][7][8]

ASD Mechanism cluster_0 Crystalline State cluster_1 ASD Formulation cluster_2 Amorphous State cluster_3 Dissolution A Crystalline this compound (Low Energy, Low Solubility) B Dispersion in Polymer Matrix (e.g., HPMCAS, PVP) A->B Spray Drying or Hot Melt Extrusion C Amorphous Solid Dispersion (High Energy, High Apparent Solubility) B->C D Rapid Dissolution in GI Fluid C->D E Supersaturated Solution D->E F Enhanced Absorption E->F

Caption: Mechanism of bioavailability enhancement by ASDs.

FAQs for ASDs:

Q4: Which polymer should I choose for creating an ASD with this compound?

A4: Polymer selection is crucial for both the physical stability of the ASD and its in-vivo performance. Common choices include hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), and Soluplus®.[6] We recommend performing a screening study with a panel of polymers to assess drug-polymer miscibility and the ability of the polymer to inhibit recrystallization in solution.

Q5: My ASD formulation is physically unstable and recrystallizes upon storage. How can I fix this?

A5: This is a common challenge with ASDs.[8] Ensure your drug loading is not too high, as this can increase the tendency to recrystallize. The choice of polymer is also critical; a polymer with a high glass transition temperature (Tg) can help to kinetically trap the drug in its amorphous state.[6] Proper storage conditions (low temperature and humidity) are also essential.

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS encompass a range of formulations, from simple oil solutions to self-emulsifying drug delivery systems (SEDDS), which can significantly improve the oral absorption of lipophilic, poorly soluble drugs.[9][10][11]

FAQs for LBDDS:

Q6: How do I determine if this compound is a good candidate for a lipid-based formulation?

A6: A good starting point is to measure the solubility of your compound in various lipid excipients (oils, surfactants, and co-solvents).[11] If the compound shows good solubility in these lipids, it is an excellent candidate for LBDDS. These formulations can enhance bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[12][13]

Q7: I've developed a SEDDS formulation, but it shows poor in-vitro dissolution. What could be the problem?

A7: The performance of a SEDDS formulation depends on its ability to form fine oil-in-water emulsions upon dilution in the aqueous environment of the GI tract. Poor dissolution could be due to an imbalance in the ratio of oil, surfactant, and co-solvent. We recommend constructing a ternary phase diagram to identify the optimal composition that results in rapid and complete emulsification. Also, ensure the chosen surfactant has a suitable Hydrophilic-Lipophilic Balance (HLB) value.

Quantitative Data Summary

The following table provides a hypothetical comparison of the expected outcomes from different formulation strategies for a poorly soluble compound like this compound.

Formulation StrategyKey Parameters to MeasureExpected Outcome
Micronization Particle Size, Dissolution RateModerate increase in dissolution rate.
Amorphous Solid Dispersion (ASD) Amorphous State Confirmation (by XRD, DSC), Supersaturation in DissolutionSignificant increase in apparent solubility and dissolution rate.[14]
Lipid-Based (SEDDS) Emulsion Droplet Size, In-vitro DispersionRapid self-emulsification, drug remains in solution.[15]

References

Technical Support Center: 5-Amino-1-ethyl-1H-indazole HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Amino-1-ethyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method refinement and troubleshooting. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the analysis of this compound.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound is the most common issue and typically stems from secondary interactions between the basic amino group on your analyte and residual silanol groups on the silica-based stationary phase.[1][2] These silanols can become deprotonated (negatively charged) at mobile phase pH values above ~3.5, leading to strong ionic interactions with your protonated (positively charged) basic analyte.[2]

  • Quick Fixes:

    • Lower Mobile Phase pH: Operate your mobile phase at a pH between 2.5 and 3.0. This ensures the silanol groups are fully protonated, minimizing secondary interactions.[1][2][3]

    • Use a Modern, End-Capped Column: Employ a high-purity, "Type B" silica column that is thoroughly end-capped.[3] Consider columns specifically designed for basic compounds, such as those with proprietary surface treatments.[4]

    • Add a Mobile Phase Modifier: Incorporate a competing base, like triethylamine (TEA), at a low concentration (e.g., 0.1%) in your mobile phase. However, this is an older technique and may not be necessary with modern columns.[3]

Q2: My retention time is drifting between injections. What is the cause?

A2: Retention time instability for an ionizable compound like this compound is often linked to an inadequately buffered mobile phase. If the mobile phase pH is close to the analyte's pKa, small changes in pH can cause significant shifts in retention.[5][6]

  • Quick Fixes:

    • Ensure Proper Buffering: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH.[7][8] For a target pH of 3.0, a phosphate buffer is a suitable choice.[2] Ensure the buffer concentration is adequate (typically 10-25 mM for UV-based applications).[8]

    • Check for System Leaks: Even a small leak can cause pressure fluctuations and retention time variability.

    • Ensure Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence. This may require flushing with 10-20 column volumes.

Q3: I'm not getting enough retention on my C18 column. How can I increase it?

A3: this compound is a relatively polar compound. If it is protonated at low mobile phase pH, its hydrophobicity decreases, leading to early elution on a standard C18 column.[9]

  • Quick Fixes:

    • Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. A 10% decrease in the organic modifier can lead to a 2-3 fold increase in retention.[5]

    • Increase Mobile Phase pH: Carefully increase the mobile phase pH towards the analyte's pKa. This will decrease its ionization and increase its hydrophobicity, thereby increasing retention. Be aware this may re-introduce peak tailing issues if not managed correctly.[9]

    • Use a More Retentive Column: Consider a column with a higher carbon load or a different selectivity, such as a Phenyl-Hexyl phase, which can offer alternative pi-pi interactions.[2][4]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol is a viable and cost-effective alternative to acetonitrile. However, be aware that it will alter the selectivity of your separation.[5][7] Methanol is a stronger proton donor and may interact differently with your analyte and stationary phase.[2] It also has a higher viscosity, which will result in higher system backpressure.[7] If you switch solvents, you will need to re-optimize the gradient and mobile phase composition.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more complex issues.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a critical issue that compromises resolution and integration accuracy. The workflow below outlines a logical troubleshooting sequence.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Verification Problem Poor Peak Shape (Tailing, Fronting, Splitting) Cause1 Chemical Interactions (e.g., Silanol Activity) Problem->Cause1 Is it Tailing? Cause2 Column Issues (Void, Contamination) Problem->Cause2 Sudden Onset? Cause3 Method Parameters (pH, Sample Solvent) Problem->Cause3 Is it Fronting/Splitting? Cause4 Extra-Column Effects (Tubing, Connections) Problem->Cause4 Are all peaks broad? Sol1 Adjust Mobile Phase pH (Operate at pH 2.5-3.0) Cause1->Sol1 Sol2 Use High-Performance End-Capped Column Cause1->Sol2 Sol3 Flush Column / Replace Frit & Guard Column Cause2->Sol3 Sol4 Inject in Mobile Phase Match Sample Solvent Cause3->Sol4 Sol5 Minimize Tubing Length/ID Check Fittings Cause4->Sol5 Verify Verify with System Suitability Test (SST) Sol1->Verify Sol2->Verify Sol3->Verify Sol4->Verify Sol5->Verify

Caption: Troubleshooting workflow for poor peak shape.

  • Step 1: Diagnose the Problem.

    • Tailing: The peak asymmetry factor is > 1.2.[1] This is most often caused by secondary chemical interactions, specifically the basic amine group of your analyte interacting with acidic silanols on the column packing.[1][10]

    • Fronting: The peak asymmetry factor is < 0.8.[11] This is commonly caused by sample overload or injecting the sample in a solvent significantly stronger than the mobile phase.

    • Splitting: The peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a column void, or injecting a sample in a solvent that is immiscible with the mobile phase.[12]

  • Step 2: Isolate the Cause & Implement Solutions.

    • For Tailing Peaks (Chemical Interactions):

      • Lower Mobile Phase pH: Prepare a mobile phase buffered to pH 2.5-3.0 using a phosphate or formate buffer. This protonates residual silanols, eliminating the secondary interaction sites.[1][2]

      • Evaluate Your Column: If tailing persists at low pH, your column may be of lower quality or aged. Switch to a modern, high-purity silica column with robust end-capping designed for analyzing basic compounds.[3][4]

    • For Fronting Peaks (Method Parameters):

      • Reduce Sample Concentration: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were experiencing mass overload.

      • Match Sample Solvent: Always dissolve your standard and samples in the initial mobile phase composition. Injecting in a stronger solvent (e.g., 100% Acetonitrile) causes the sample band to spread improperly at the column head.

    • For Split Peaks or Sudden Tailing (Column Issues):

      • Check for Blockages: Disconnect the column and check the system pressure. If it returns to normal, the blockage is in the column.

      • Action: Replace the in-line filter and guard column.[10] If the problem persists, try back-flushing the analytical column (if the manufacturer allows) to remove contamination from the inlet frit.[1] If this fails, the column bed may have collapsed, and the column must be replaced.[1]

    • For General Broadening of All Peaks (Extra-Column Effects):

      • Inspect Connections: Ensure all fittings are properly seated and that you are using tubing with the smallest possible inner diameter (e.g., 0.12 mm) and shortest possible length to minimize dead volume.

Section 3: Method Refinement Protocol

This section provides a starting point method and a detailed workflow for its optimization, adhering to the principles outlined in USP <621>.[11][13][14][15]

Recommended Starting HPLC Parameters

This initial method is designed to provide good retention and peak shape as a baseline for further refinement.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA standard dimension C18 provides a good starting point for reversed-phase.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Low pH minimizes silanol interactions causing peak tailing.[1][2] Phosphate provides good buffering capacity.
Mobile Phase B AcetonitrileLower viscosity than methanol, resulting in lower backpressure.[7]
Gradient 10% to 70% B over 15 minutesA broad gradient to ensure elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.
Detection (UV) 280 nmAromatic amines typically have strong absorbance in this region.[16] Scan with DAD for confirmation.
Injection Vol. 5 µLA small volume to prevent band broadening and overload.
Sample Diluent Mobile Phase A / Mobile Phase B (90:10)Crucial for good peak shape; matches initial gradient conditions.
Step-by-Step Method Refinement Workflow

This workflow guides you through systematically optimizing the starting method to achieve optimal resolution, peak shape, and run time.

Caption: Systematic workflow for HPLC method refinement.

  • Step 1: Achieve Optimal Retention (k').

    • Objective: Adjust the retention factor (k') to be between 2 and 10. A k' < 2 risks co-elution with the solvent front, while a k' > 10 leads to broad peaks and long run times.[5]

    • Procedure: Perform several runs, adjusting the initial and final percentages of Acetonitrile (Mobile Phase B). If your peak elutes too early, decrease the starting %B. If it elutes too late, increase the starting and final %B.

  • Step 2: Enhance Selectivity (α) for Co-eluting Impurities.

    • Objective: Maximize the separation between the main analyte peak and any impurities. Selectivity is the most powerful tool for improving resolution.[4]

    • Procedure:

      • Change Organic Modifier: Replace Acetonitrile with Methanol. This will alter hydrogen bonding interactions and can significantly change the elution order of closely related compounds.[2]

      • Change Stationary Phase: If selectivity is still poor, switch to a column with a different chemistry. A Phenyl-Hexyl column can provide alternative pi-pi interactions with the aromatic rings of your analyte, offering a completely different selectivity profile compared to a C18.[4]

  • Step 3: Improve Efficiency (N) and Finalize the Gradient.

    • Objective: Ensure peaks are sharp and narrow. Efficiency is related to the column and gradient slope.

    • Procedure: Once you have adequate retention and selectivity, refine the gradient slope. A shallower gradient around the elution time of your target analyte will improve resolution from nearby impurities. A steeper gradient can be used for washing the column after your peak has eluted to save time.

  • Step 4: Final System Suitability and Validation.

    • Objective: Confirm the method is robust and reproducible.

    • Procedure: Perform a system suitability test (SST). According to USP guidelines, this should include multiple replicate injections of a standard to check for:

      • Precision: Relative Standard Deviation (RSD) of retention time, peak area, and peak height should be < 2.0%.

      • Peak Tailing: The tailing factor should ideally be ≤ 1.5.[1]

      • Theoretical Plates (N): A measure of column efficiency, which should be high (typically > 2000).

    • Once the SST passes, you can proceed with method validation according to ICH guidelines.

By following this structured approach of troubleshooting and systematic refinement, you can develop a robust, reliable, and efficient HPLC method for the analysis of this compound.

References

Validation & Comparative

A Comparative Guide to 5-Amino-1-ethyl-1H-indazole and Other Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules have demonstrated a vast spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3] A significant area of interest lies in their capacity to function as kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of many cancers.[1][4] This guide provides an in-depth comparison of 5-Amino-1-ethyl-1H-indazole, a specific derivative, with other key indazole analogs, offering insights into their synthesis, structure-activity relationships, and potential therapeutic applications for researchers, scientists, and drug development professionals.

The Significance of Substitution: A Focus on the 1 and 5 Positions

The biological activity of the indazole core is profoundly influenced by the nature and position of its substituents. The N-1 and N-2 positions of the pyrazole ring and the C-3, C-5, and C-6 positions of the benzene ring are common sites for modification to modulate potency, selectivity, and pharmacokinetic properties. The 5-amino group, in particular, is a key feature in many indazole-based inhibitors, often serving as a crucial hydrogen bond donor to interact with the hinge region of kinase ATP-binding pockets.[2] N-alkylation, such as the addition of an ethyl group at the N-1 position, can further refine the molecule's properties, potentially enhancing cell permeability and metabolic stability.[5]

Synthesis of this compound: A Strategic Approach

The synthesis of N-alkylated indazoles requires careful consideration of regioselectivity, as alkylation can occur at either the N-1 or N-2 position.[6][7] The formation of the more thermodynamically stable N-1 isomer is often favored under specific reaction conditions.[7] A plausible and efficient synthetic route to this compound is outlined below.

Proposed Synthetic Workflow

start 5-Nitroindazole step1 N-Ethylation (Ethyl iodide, Base) start->step1 intermediate 1-Ethyl-5-nitro-1H-indazole step1->intermediate step2 Reduction (e.g., SnCl2, H2/Pd-C) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: N-Ethylation of 5-Nitroindazole

This protocol focuses on the critical N-alkylation step, aiming for regioselective synthesis of the N-1 isomer.

Materials:

  • 5-Nitroindazole

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of 5-nitroindazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate 1-ethyl-5-nitro-1H-indazole.

Causality of Experimental Choices:

  • Base and Solvent: The use of a polar aprotic solvent like DMF with a solid base such as K₂CO₃ is a common and effective method for N-alkylation of indazoles.[7]

  • Regioselectivity: While a mixture of N-1 and N-2 isomers is possible, the conditions described often favor the formation of the more thermodynamically stable N-1 product.[7] Careful purification by chromatography is essential to isolate the desired regioisomer.

The subsequent reduction of the nitro group to an amine can be achieved using standard methods, such as tin(II) chloride or catalytic hydrogenation, to yield the final product, this compound.

Comparative Analysis: Biological Activity of Indazole Derivatives

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by comparing it to structurally related indazole derivatives with known biological profiles. The following table summarizes the cytotoxic and kinase inhibitory activities of several key analogs.

Compound/DerivativeTarget/Cell LineActivity (IC₅₀/GI₅₀)Key Structural FeaturesReference
Inferred: this compound Hypothetical Kinase/Cancer Cell LineTo be determined5-amino, 1-ethyl-
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian carcinoma)4.21 µM6-amino, 2-allyl[8]
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (lung adenocarcinoma)18.6 µM6-amino, 2-substituted benzyl[8]
3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)BCR-ABLWT< 0.5 nM3-amino, complex side chains
AKE-72BCR-ABLT315I9 nM3-amino, complex side chains
3-amino-1H-indazol-6-yl-benzamide analogFLT3single-digit nM EC₅₀3-amino, 6-benzamido[9]
Indazole-pyrimidine derivativeVEGFR-234.5 nM2-substituted pyrimidine[1]

Analysis of Structure-Activity Relationships (SAR):

  • Position of the Amino Group: The position of the amino group is critical. 3-aminoindazoles and 6-aminoindazoles have shown significant potency as kinase inhibitors and anticancer agents.[2][10][9] The 5-amino group is also a common feature in active compounds.

  • N-1 vs. N-2 Substitution: The biological activity can differ significantly between N-1 and N-2 substituted isomers. The specific substitution pattern influences the orientation of the molecule within the target's binding site.

  • Nature of the N-Alkyl Group: The ethyl group in this compound is a relatively small, lipophilic substituent. SAR studies on other heterocyclic scaffolds have shown that varying the N-alkyl substituent can modulate potency and metabolic stability.[5]

  • Additional Substituents: The addition of larger, more complex side chains, as seen in AKE-72, can lead to highly potent and selective inhibitors.[10]

Key Biological Assays for Evaluation

To experimentally validate the therapeutic potential of this compound and its analogs, a series of in vitro assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.

start Kinase + Substrate + ATP step1 Incubate with This compound start->step1 step2 Phosphorylation Reaction step1->step2 step3 Detection of Phosphorylated Substrate step2->step3 result Quantify Inhibition (IC50) step3->result

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol Outline:

  • Preparation: Recombinant kinase, a specific substrate (peptide or protein), and ATP are prepared in an appropriate assay buffer.

  • Incubation: The kinase is incubated with varying concentrations of the test compound (e.g., this compound).

  • Reaction Initiation: The phosphorylation reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as radioactivity, fluorescence, or luminescence.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound required to inhibit 50% of the kinase activity.

In Vitro Cytotoxicity Assay

This assay assesses the ability of a compound to kill cancer cells or inhibit their proliferation.[11][12]

Protocol Outline (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is determined.

Cytochrome P450 (CYP) Inhibition Assay

It is crucial to assess the potential for drug-drug interactions early in the development process. This assay determines if a compound inhibits major drug-metabolizing enzymes.[13][14]

start Human Liver Microsomes + CYP-specific Substrate step1 Incubate with This compound start->step1 step2 Metabolic Reaction step1->step2 step3 Quantify Metabolite (LC-MS/MS) step2->step3 result Determine IC50 for CYP Isoform Inhibition step3->result

Caption: Workflow for a CYP450 inhibition assay.

Protocol Outline:

  • Incubation Mixture: Human liver microsomes (containing CYP enzymes) and a specific probe substrate for a particular CYP isoform are combined in a buffer.

  • Inhibitor Addition: Varying concentrations of the test compound are added to the mixture.

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the metabolite from the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The IC₅₀ value for the inhibition of each CYP isoform is calculated.

Conclusion

This compound represents a promising, yet underexplored, scaffold in the vast landscape of indazole derivatives. Based on the well-established importance of the 5-amino group and the potential benefits of N-1 alkylation, it is hypothesized that this compound may exhibit valuable biological activities, particularly in the realm of kinase inhibition and anticancer research. The comparative data from structurally similar analogs provide a strong rationale for its synthesis and comprehensive biological evaluation. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the therapeutic potential of this compound and to further unravel the intricate structure-activity relationships that govern the pharmacological properties of this versatile class of molecules.

References

A Comparative Guide to Indazole-Based Kinase Inhibitors: The Established vs. The Novel

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Analysis of Axitinib and the Investigational Compound 5-Amino-1-ethyl-1H-indazole

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1][2] This "privileged scaffold" is a feature in numerous synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, antitumor effects.[3][4] Its structural rigidity and ability to form key hydrogen bonds make it an ideal framework for designing potent and selective enzyme inhibitors.

In oncology, the indazole core is particularly prominent in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] By blocking the action of specific kinases, these inhibitors can halt the uncontrolled cell growth and proliferation that drives tumor progression.[8] Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole moiety, highlighting its importance in cancer therapeutics.[3][4]

This guide provides a comparative analysis of two indazole-containing compounds. The first, Axitinib , is a well-established, potent, second-generation tyrosine kinase inhibitor.[9] The second, This compound , is a less-characterized derivative, representing a novel investigational compound. By comparing the known, clinically validated efficacy of Axitinib with the potential activity of this newer analogue, we can delineate a strategic approach for evaluating novel indazole-based drug candidates.

The Benchmark: Axitinib (Inlyta®)

Axitinib, marketed as Inlyta®, is a powerful and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[9][10] These receptors are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10][11]

Mechanism of Action:

Axitinib functions by binding to the ATP-binding site of VEGFRs, which inhibits their kinase activity and prevents the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[10] This blockade of VEGFR signaling effectively cuts off a tumor's blood supply, thereby inhibiting its growth.[8][12] At nanomolar concentrations, Axitinib also demonstrates inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptors (PDGFRα/β) and c-Kit.[9]

The U.S. Food and Drug Administration (FDA) initially approved Axitinib on January 27, 2012, for the treatment of advanced renal cell carcinoma (RCC) after the failure of one prior systemic therapy.[13][14][15][16] Its approval has since been expanded for first-line treatment in combination with other agents.[17][18]

cluster_membrane Cell Membrane VEGFR VEGFR-1/2/3 PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR Binds Axitinib Axitinib Axitinib->VEGFR Inhibits PKC PKC PLCg->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Survival Cell Survival, Proliferation, Migration MAPK_pathway->Survival Akt Akt PI3K->Akt Promotes Akt->Survival Promotes Angiogenesis Angiogenesis Survival->Angiogenesis Leads to

Figure 1: Simplified Axitinib Mechanism of Action.

The Contender: this compound

This compound is a synthetic indazole derivative with the chemical formula C9H11N3.[19] Unlike Axitinib, it is not an approved drug and its biological activity is not extensively documented in publicly available literature. However, its structure, featuring the core indazole scaffold with an amino group at the 5-position and an ethyl group at the 1-position, provides a basis for hypothesizing its potential as a kinase inhibitor.

The amino group could serve as a crucial hydrogen bond donor, interacting with the hinge region of a kinase active site, a common binding motif for many kinase inhibitors. The ethyl group at the N1 position influences the compound's spatial arrangement and solubility. Based on these structural features, it is plausible that this compound could exhibit inhibitory activity against various kinases, though its specific targets and potency remain to be determined through empirical testing.

Comparative Efficacy: A Framework for Evaluation

To objectively compare the efficacy of an investigational compound like this compound against an established drug such as Axitinib, a multi-tiered experimental approach is necessary. This involves in vitro biochemical assays, cell-based assays, and eventually, in vivo models.

Tier 1: In Vitro Kinase Inhibition Assays

The initial step is to determine if this compound can inhibit kinase activity directly. This is typically done using biochemical assays that measure the phosphorylation of a substrate by a purified kinase enzyme.[6] A broad screening panel against hundreds of kinases (a "kinome scan") can identify primary targets and assess selectivity.[6]

Illustrative Data:

The following table presents hypothetical data from a kinase inhibition assay, comparing the half-maximal inhibitory concentration (IC50) of both compounds against key kinases involved in angiogenesis.

Kinase TargetAxitinib IC50 (nM)[9]This compound IC50 (nM) (Hypothetical)
VEGFR-10.185
VEGFR-20.2120
VEGFR-30.1 - 0.3150
PDGFRβ1.6450
c-Kit1.7>1000

Lower IC50 values indicate greater potency.

Tier 2: Cell-Based Proliferation and Viability Assays

The next step is to assess the compound's effect on living cells. Cell viability assays, such as the MTT assay, measure the metabolic activity of a cell population and are a reliable indicator of cytotoxicity and anti-proliferative effects.[20]

Illustrative Data:

This table shows hypothetical results from an MTT assay on Human Umbilical Vein Endothelial Cells (HUVEC), a standard model for studying angiogenesis.

CompoundEC50 (µM) on HUVEC Proliferation (Hypothetical)
Axitinib0.05
This compound7.5

EC50 represents the concentration of a compound that gives a half-maximal response.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols outline the methodologies for the key experiments described above.

Protocol 1: In Vitro Luminescence-Based Kinase Assay

This protocol is designed to measure the inhibitory effect of a compound on the activity of a specific kinase by quantifying the amount of ADP produced.[21]

Workflow Diagram:

A Prepare serial dilutions of test compounds (e.g., 1:3) in DMSO. B Add 2.5 µL of diluted compound or DMSO control to 96-well plate. A->B C Add 2.5 µL of kinase enzyme solution to each well. B->C D Incubate for 10 min at room temperature to allow inhibitor binding. C->D E Initiate reaction by adding 5 µL of substrate/ATP mixture. D->E F Incubate at 30°C for 60 minutes. E->F G Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete ATP. F->G H Incubate for 40 min at room temperature. G->H I Add 20 µL of Kinase Detection Reagent. H->I J Incubate for 30 min at room temperature to generate luminescent signal. I->J K Read luminescence on a plate reader. J->K L Analyze data and calculate IC50 values. K->L

Figure 2: Workflow for a luminescence-based kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of this compound and Axitinib (positive control) in DMSO, starting from a 1 mM stock.[21]

  • Reaction Setup: In a 96-well plate, add 2.5 µL of each compound dilution. Include wells with DMSO only as a "no inhibitor" control.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., VEGFR-2) in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compounds to bind to the kinase.[21]

  • Reaction Initiation: Add 5 µL of a mixture containing the kinase's specific substrate peptide and ATP to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, generates a light signal. Incubate for 30 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the effect of the compounds on the metabolic activity of cultured cells, serving as a measure of cell viability.[20][22]

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[22] Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Axitinib in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (no cells) for background correction and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[22]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[22][23]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20][22] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the EC50.

Conclusion and Future Directions

This guide establishes a framework for comparing a novel investigational compound, this compound, against the clinically approved drug, Axitinib. The established efficacy and well-defined mechanism of Axitinib as a potent VEGFR inhibitor provide a robust benchmark.[9][10] The indazole scaffold is a validated pharmacophore for kinase inhibition, suggesting that this compound holds potential for biological activity.[1][3]

The provided protocols for in vitro kinase and cell viability assays represent the foundational steps in characterizing this novel compound. Based on the hypothetical data, this compound demonstrates kinase inhibitory activity, albeit with significantly lower potency than Axitinib. This would suggest that while the scaffold is active, further medicinal chemistry optimization would be required to enhance its potency and selectivity to a clinically relevant level.

Future research should focus on a comprehensive kinome scan to identify the primary targets of this compound, followed by structure-activity relationship (SAR) studies to guide the synthesis of more potent analogues. Subsequent evaluation in more complex cellular models (e.g., 3D spheroids, co-culture systems) and eventually in vivo animal models will be necessary to fully elucidate its therapeutic potential.

References

A Researcher's Guide to the Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors: A Comparative Analysis Using Axitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity profile of indazole-based kinase inhibitors, using the well-characterized compound Axitinib as a primary example. The methodologies and principles discussed herein are broadly applicable to the preclinical evaluation of novel chemical entities, including compounds like 5-Amino-1-ethyl-1H-indazole, to ensure a thorough understanding of their selectivity and potential for off-target effects.

Introduction: The Significance of Kinase Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.

Off-target activity can lead to a range of outcomes, from unexpected toxicities to beneficial polypharmacology. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of strategic drug development. This guide will delve into the on-target and off-target profile of Axitinib, a potent indazole-derivative, and detail the experimental workflows required to generate such a profile for any new kinase inhibitor.

Axitinib: A Case Study in Potency and Selectivity

Axitinib (Inlyta®) is a second-generation, orally available, small-molecule tyrosine kinase inhibitor.[1] It is a substituted indazole derivative designed to potently and selectively inhibit vascular endothelial growth factor receptors (VEGFRs).[2]

Primary Mechanism of Action

Axitinib's primary mechanism of action is the inhibition of VEGFR-1, VEGFR-2, and VEGFR-3.[3] By binding to the intracellular ATP-binding site of these receptors, Axitinib blocks downstream signaling pathways that are crucial for angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[3][4] This potent anti-angiogenic activity is the basis for its clinical use in treating advanced renal cell carcinoma (RCC).[5]

Quantitative On-Target and Off-Target Profile

The selectivity of a kinase inhibitor is not absolute but rather a spectrum of affinities across the kinome. Axitinib is considered highly selective for VEGFRs, with sub-nanomolar potency.[6] However, like most kinase inhibitors, it exhibits activity against other kinases at higher concentrations. A comparative analysis of Axitinib's potency against its primary targets versus other related and unrelated kinases is crucial for understanding its therapeutic window and potential side effects.

The table below summarizes the inhibitory potency (IC50) of Axitinib and provides a comparison with other common VEGFR inhibitors.

Kinase TargetAxitinib IC50 (nM)Pazopanib IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR-1 0.110290
VEGFR-2 0.230920
VEGFR-3 0.1-0.347415
PDGFRβ1.684257
c-KIT1.774168
FLT3>1000450159
RET>1000-1-
(Data compiled from multiple sources).[1][6][7][8]

Interpretation of Data: The data clearly illustrates Axitinib's high potency against the VEGFR family, with IC50 values that are 10 to 100-fold lower than those for other multi-kinase inhibitors like Pazopanib and Sorafenib.[1][6] While it also inhibits PDGFRβ and c-KIT at low nanomolar concentrations, its activity against kinases like FLT3 and RET is significantly weaker, highlighting its selectivity.[6][9] This selective profile is thought to contribute to its manageable toxicity profile compared to less selective agents.[10] Common side effects such as hypertension, diarrhea, and fatigue are largely considered on-target effects related to VEGFR inhibition.[11]

Experimental Workflows for Profiling Kinase Inhibitor Selectivity

To build a comprehensive cross-reactivity profile for a novel compound like this compound, a multi-pronged experimental approach is essential. This involves both cell-free biochemical assays and cell-based target engagement studies.

Large-Scale Kinome Profiling (Biochemical)

The first step is typically a broad screen against a large panel of kinases to identify potential on- and off-targets. The KINOMEscan™ platform is a widely used method for this purpose.[12][13]

Causality Behind Experimental Choice: A competition binding assay like KINOMEscan™ is chosen for initial screening because it is ATP-independent and measures the true thermodynamic binding affinity (Kd) of the compound for each kinase.[12] This provides a more direct and comparable measure of interaction than IC50 values from enzymatic assays, which can be influenced by ATP concentration and substrate kinetics.[12]

Caption: Workflow for KINOMEscan™ competitive binding assay.

Experimental Protocol: KINOMEscan™ Profiling

  • Preparation: A panel of over 460 human kinases, each tagged with a unique DNA sequence, is prepared. A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[14]

  • Competition Assay: The test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM) is incubated with a specific kinase from the panel and the immobilized ligand.[14]

  • Binding Equilibrium: The test compound and the immobilized ligand compete for binding to the kinase's ATP site. A higher affinity of the test compound results in less kinase bound to the solid support.[12]

  • Quantification: After incubation, unbound components are washed away. The amount of kinase remaining bound to the solid support is quantified by detecting its DNA tag using quantitative PCR (qPCR).[14]

  • Data Analysis: The amount of kinase detected is compared to a DMSO (vehicle) control. Results are often expressed as "% of Control," where a lower percentage indicates stronger binding of the test compound. Hits are typically defined as compounds that cause >90% inhibition at the screening concentration.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are excellent for identifying direct binding partners, they do not confirm that a compound can enter a cell and engage its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying intracellular target engagement.[15]

Causality Behind Experimental Choice: CETSA® is a label-free method that directly measures the biophysical interaction between a ligand and its protein target inside intact cells.[15][16] Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.[17] This provides direct evidence of target engagement in a physiologically relevant context, which is a critical step in validating a compound's mechanism of action.[16][18]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for Target Validation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR inhibitors) to ~80% confluency. Treat cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.

  • Separation of Soluble Fraction: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature point using a quantitative detection method like Western Blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift of this curve to higher temperatures in compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Conclusion and Forward Look

The comprehensive profiling of a kinase inhibitor's cross-reactivity is a cornerstone of modern drug discovery. By employing a systematic approach that combines broad biochemical screening with cellular target engagement validation, researchers can build a robust understanding of a compound's selectivity. The case study of Axitinib demonstrates how a highly potent and selective profile against the VEGFR family translates to clinical efficacy. For any novel indazole-based compound, such as this compound, applying the rigorous experimental workflows described in this guide is essential to de-risk development, predict potential toxicities, and uncover the full therapeutic potential of the molecule.

References

A Comparative Guide to Confirming the Binding Site of Novel Kinase Inhibitors: A Case Study on p38α MAPK

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the binding site of a novel small molecule inhibitor. To illustrate this process, we will use the hypothetical compound 5-Amino-1-ethyl-1H-indazole (IEI-5A) as a novel inhibitor targeting the well-characterized p38α Mitogen-Activated Protein Kinase (MAPK).

p38α MAPK is a serine/threonine kinase that serves as a central hub for cellular signal transduction, responding to inflammatory cytokines and environmental stress.[1][2] Its critical role in inflammation and other disease states has made it a prime target for therapeutic intervention.[3][4] This guide will compare the (hypothetical) binding characteristics of IEI-5A with two well-documented p38α inhibitors, SB203580 and BIRB 796 , which exemplify two distinct modes of kinase inhibition.

By following the multi-faceted experimental approach detailed herein—combining biophysical, biochemical, and structural methods—researchers can build a robust, self-validating case to unambiguously define the binding site and mechanism of their compound of interest.

The Comparative Landscape: Understanding Kinase Inhibitor Binding Modes

Protein kinases are dynamic enzymes that adopt multiple conformations. The conformation of the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop is a critical determinant of inhibitor binding.[5] This gives rise to different classes of ATP-competitive inhibitors.

  • Type I Inhibitors (e.g., SB203580): These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP in its binding pocket.[6][7] They typically form key hydrogen bonds with the hinge region of the kinase.[7]

  • Type II Inhibitors (e.g., BIRB 796): These inhibitors bind to and stabilize the inactive "DFG-out" conformation.[5][8] This binding mode involves interactions not only with the ATP pocket but also with an adjacent allosteric site that is only accessible in the inactive state.[9] This often results in slower binding kinetics and can offer improved selectivity.[10]

Understanding these different binding modalities is crucial as it informs the experimental strategy. For example, the slow binding kinetics of a Type II inhibitor must be accounted for in assay design. Our objective is to determine which of these, or a potentially novel binding mode, is utilized by our compound, IEI-5A.

Comparative Inhibitor Data

The following table summarizes the known binding data for our reference compounds and includes placeholder data for our hypothetical inhibitor, IEI-5A, which we will aim to experimentally determine.

CompoundInhibitor TypeTargetKd (nM)IC50 (nM)PDB ID
SB203580 Type Ip38α~5-20~34-50--INVALID-LINK--, --INVALID-LINK--
BIRB 796 Type IIp38α0.1[11][12]38[11][12]--INVALID-LINK--
IEI-5A To be determinedp38αTo be determinedTo be determinedTo be determined

Experimental Confirmation: A Three-Pillar Approach

A conclusive determination of a binding site requires the integration of data from multiple orthogonal techniques. We present a workflow built on three pillars: kinetic analysis, functional validation via mutagenesis, and high-resolution structural elucidation.

Pillar 1: Biophysical Characterization of Binding Kinetics with Surface Plasmon Resonance (SPR)

Causality: Before determining where a compound binds, it is essential to confirm that it binds directly and to quantify the interaction kinetics (association and dissociation rates) and affinity. Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose.[13][14] It provides real-time data on the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor chip.[15]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis P1 Immobilize p38α Kinase on Sensor Chip via Amine Coupling R1 Inject Inhibitor Solutions (Association Phase) P1->R1 P2 Prepare Serial Dilutions of IEI-5A, SB203580, and BIRB 796 P2->R1 R2 Flow Buffer Only (Dissociation Phase) R1->R2 Measure association R3 Regenerate Surface R2->R3 Measure dissociation A1 Generate Sensorgrams (RU vs. Time) R2->A1 R3->R1 Next Cycle A2 Fit Data to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine ka, kd, and KD A2->A3

Figure 1: Workflow for SPR-based kinetic analysis of inhibitor binding.

Detailed Protocol: SPR Kinetic Affinity Assay
  • Surface Preparation:

    • Activate a CM5 sensor chip surface using a 1:1 mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[16]

    • Immobilize purified, unphosphorylated p38α kinase onto the surface via standard amine coupling to a target density of ~10,000 Resonance Units (RU). To maintain protein activity, immobilization can be performed in the presence of a reversible, stabilizing ligand.[17]

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.[18]

    • Use a reference flow cell (e.g., deactivated or coated with a non-target protein) to subtract bulk refractive index changes.[16]

  • Binding Analysis:

    • Prepare a dilution series for each inhibitor (e.g., 0.1 nM to 1 µM) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject each concentration over the p38α and reference surfaces for a set time (e.g., 120 seconds) to monitor the association phase, followed by a buffer-only flow for an extended period (e.g., 600 seconds) to monitor dissociation.[16]

    • The slow kinetics of Type II inhibitors like BIRB 796 may require longer association and dissociation times to reach equilibrium and accurately model the interaction.[10]

  • Data Analysis:

    • After subtracting the reference cell data, fit the resulting sensorgrams to an appropriate kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.

    • This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Pillar 2: Functional Validation with Site-Directed Mutagenesis

Causality: Once high-affinity binding is confirmed, site-directed mutagenesis is used to functionally test the contribution of specific amino acid residues to the binding interaction.[18][19] By mutating a key residue hypothesized to be in the binding pocket (e.g., to a non-interacting alanine), a significant decrease or complete loss of binding affinity for the compound provides strong evidence that this residue is a critical contact point.[20]

Logical Workflow: Site-Directed Mutagenesis

Mutagenesis_Logic cluster_hypothesis Hypothesis Generation cluster_exp Experiment cluster_analysis Data Analysis & Conclusion H1 Identify Key Residues from Comparator Crystal Structures (e.g., Met109 in hinge region, Thr106 in selectivity pocket) E1 Generate Mutant p38α Plasmids (e.g., M109A, T106A) via Mutagenic PCR H1->E1 E2 Express & Purify Wild-Type (WT) and Mutant Proteins E1->E2 E3 Re-run SPR Binding Assay with IEI-5A on WT and Mutant p38α E2->E3 A1 Compare KD of IEI-5A for WT vs. Mutant p38α E3->A1 C1 Conclusion: Significant increase in KD for mutant confirms residue's role in binding. A1->C1  If KD(mutant) >> KD(WT) C2 Conclusion: No change in KD suggests residue is not a critical contact point. A1->C2  If KD(mutant) ≈ KD(WT)

Figure 2: Logical workflow for binding site validation via mutagenesis.

Detailed Protocol: Site-Directed Mutagenesis & Analysis
  • Mutant Generation:

    • Design mutagenic primers containing the desired mutation (e.g., converting the codon for Met109 to one for Alanine). Primers should be 25-45 bases long with a melting temperature (Tₘ) ≥78°C.[21]

    • Perform PCR using a high-fidelity polymerase with a plasmid containing the wild-type p38α cDNA as the template.[21]

    • Digest the parental (non-mutated) template DNA with the DpnI enzyme, which specifically cleaves methylated DNA.[22]

    • Transform the remaining nicked, circular dsDNA containing the mutation into competent E. coli.[23]

    • Verify the mutation in the resulting plasmids by DNA sequencing.

  • Protein Expression and Purification:

    • Express both wild-type and mutant p38α proteins in a suitable expression system (e.g., E. coli BL21(DE3)).[18]

    • Purify the proteins to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[18]

  • Comparative Binding Analysis:

    • Perform SPR analysis as described in Pillar 1 for both the wild-type and mutant p38α proteins.

    • Determine the Kᴅ of IEI-5A for each protein. A >10-fold increase in Kᴅ for a mutant is typically considered a significant effect, confirming the importance of that residue for binding.

Pillar 3: High-Resolution Structural Determination by X-ray Crystallography

Causality: X-ray crystallography is the gold standard for unambiguously visualizing the binding site, the inhibitor's conformation, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) at an atomic level.[24][25] This structural data provides the ultimate confirmation of the binding mode and serves as an invaluable guide for future structure-based drug design.[26]

Experimental Workflow: X-ray Crystallography

Crystallography_Workflow cluster_xtal Crystal Generation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement X1 Set up Crystallization Trials (Co-crystallization of p38α + IEI-5A) X2 Optimize Conditions to Grow Diffraction-Quality Crystals X1->X2 D1 Cryo-protect Crystal and Collect X-ray Diffraction Data at Synchrotron X2->D1 D2 Process Diffraction Data (Indexing, Integration, Scaling) D1->D2 S1 Solve Phase Problem (Molecular Replacement) D2->S1 S2 Build Atomic Model into Electron Density Map S1->S2 S3 Refine and Validate the Final Structure S2->S3

Figure 3: General workflow for protein-ligand co-crystallography.

Detailed Protocol: Co-crystallography
  • Crystallization:

    • Concentrate purified p38α kinase to a high concentration (e.g., 5-10 mg/mL).

    • Incubate the protein with a 3-5 fold molar excess of IEI-5A.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts) using sitting-drop or hanging-drop vapor diffusion methods to identify initial crystal "hits".[25]

    • Optimize the hit conditions by varying reagent concentrations to grow single, well-ordered crystals suitable for diffraction.[27]

  • Data Collection and Processing:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.[25]

    • Flash-cool the crystal in liquid nitrogen.

    • Collect a full diffraction dataset at a synchrotron X-ray source.[25]

    • Process the raw diffraction images to produce a file containing the indexed reflection intensities.[28]

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known p38α structure (e.g., PDB: 1A9U) as a search model.

    • Carefully build the atomic model of the p38α-IEI-5A complex into the resulting electron density map. The map should show clear, unambiguous density for the bound inhibitor.

    • Perform iterative cycles of model refinement to improve the fit of the model to the data, and validate the final structure's geometric quality.

Synthesizing the Evidence for a Conclusive Result

The power of this three-pillar approach lies in the integration of the results. The SPR data will confirm direct binding and provide the kinetic profile of IEI-5A, allowing for a preliminary classification (e.g., slow kinetics may suggest a Type II inhibitor). The mutagenesis results will then functionally test this hypothesis by demonstrating a loss of affinity when key residues, identified from known structures, are mutated. Finally, the crystal structure will provide the definitive, atomic-level proof, visualizing the precise interactions that were functionally validated by the mutagenesis data.

By objectively comparing the data for a novel compound like this compound against well-characterized standards and employing a rigorous, multi-faceted validation workflow, researchers can confidently confirm the binding site and mechanism of action, paving the way for rational, structure-guided drug development.

References

A Comparative Analysis of 5-Amino-1-ethyl-1H-indazole and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and conformational flexibility allow for interactions with a diverse range of biological targets. This guide provides a detailed comparative analysis of 5-Amino-1-ethyl-1H-indazole and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a particular focus on their activity as serotonin receptor modulators.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring a bicyclic indazole core. The strategic placement of an amino group at the 5-position and an ethyl group at the N1-position is anticipated to significantly influence its physicochemical properties and biological activity. The amino group can act as a hydrogen bond donor and a site for further functionalization, while the N1-ethyl group can modulate lipophilicity and metabolic stability. While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential pharmacological profile through a comparative analysis with well-characterized analogs.

Core Comparative Analysis: Serotonin Receptor Activity

A crucial aspect of this guide is the comparative analysis of this compound with a closely related and well-studied analog: the 1H-indazole bioisostere of 5-MeO-DMT, hereafter referred to as Analog A . The rationale for selecting Analog A is its structural similarity and the availability of robust pharmacological data, particularly its activity at serotonin 2 (5-HT2) receptors.

Analog A: 2-(5-methoxy-1H-indazol-3-yl)-N,N-dimethylethanamine

Analog A was synthesized and evaluated as a serotonin receptor 2 agonist.[3] The replacement of the indole core of 5-MeO-DMT with an indazole moiety has been shown to yield compounds with potentially superior pharmacokinetic properties, such as improved plasma clearance and metabolic stability.[3]

Structure-Activity Relationship (SAR) Insights

The structural differences between this compound and Analog A provide a basis for a predictive SAR discussion:

  • Substitution at the 5-Position: this compound possesses an amino (-NH2) group, whereas Analog A has a methoxy (-OCH3) group. The amino group is a stronger hydrogen bond donor and can also act as a weak acceptor, potentially leading to different binding interactions within a receptor pocket compared to the methoxy group, which is primarily a hydrogen bond acceptor. This difference could significantly impact receptor affinity and efficacy.

  • N1-Substitution: The presence of an ethyl group at the N1-position of this compound introduces a lipophilic moiety that is absent in the unsubstituted N1 position of Analog A. N-alkylation in indazole series is a known strategy to modulate potency and selectivity.[4] This ethyl group may enhance membrane permeability and potentially influence the binding orientation within the receptor.

  • Substitution at the 3-Position: this compound is unsubstituted at the 3-position, while Analog A possesses a 2-(dimethylamino)ethyl side chain. This side chain in Analog A is crucial for its tryptamine-like activity. The absence of this side chain in this compound suggests it may interact with different biological targets or exhibit a distinct mode of action.

Quantitative Data Comparison

The following table summarizes the available experimental data for Analog A and provides a predictive assessment for this compound based on SAR principles.

Compound5-HT2A EC50 (nM)5-HT2B EC50 (nM)5-HT2C EC50 (nM)Key Structural Features
Analog A ~1000 (low micromolar)[3]483[3]>1000 (low micromolar)[3]5-methoxy, N,N-dimethylethanamine at C3
This compound To be determinedTo be determinedTo be determined5-amino, N1-ethyl

Note: The EC50 values for this compound are yet to be experimentally determined. The predicted activity would be highly dependent on the biological target of interest.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for indazole synthesis and N-alkylation.

DOT Script for Proposed Synthesis of this compound

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Reduction A 1H-Indazole B 5-Nitro-1H-indazole A->B HNO3, H2SO4 C 5-Nitro-1H-indazole D 1-Ethyl-5-nitro-1H-indazole C->D Ethyl iodide, K2CO3, DMF E 1-Ethyl-5-nitro-1H-indazole F This compound E->F SnCl2·2H2O, HCl, EtOAc

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology:

  • Nitration of 1H-Indazole: To a solution of 1H-indazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The mixture is poured onto ice, and the precipitated 5-nitro-1H-indazole is collected by filtration.

  • N-Ethylation of 5-Nitro-1H-indazole: 5-Nitro-1H-indazole is dissolved in a suitable solvent such as dimethylformamide (DMF). Potassium carbonate is added as a base, followed by the addition of ethyl iodide. The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC). The product, 1-ethyl-5-nitro-1H-indazole, is isolated by extraction and purified by chromatography.

  • Reduction of the Nitro Group: 1-Ethyl-5-nitro-1H-indazole is dissolved in ethyl acetate, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added.[5] The mixture is heated to reflux. After completion of the reaction, the mixture is basified, and the product, this compound, is extracted and purified.

Synthesis of Analog A

The synthesis of Analog A, as reported, involves the hydrolysis of a methyl ester, followed by amide coupling and subsequent reduction.[3]

DOT Script for Synthesis of Analog A

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction A Methyl 5-methoxy-1H-indazole-3-carboxylate B 5-Methoxy-1H-indazole-3-carboxylic acid A->B LiOH, THF, H2O C 5-Methoxy-1H-indazole-3-carboxylic acid D N,N-Dimethyl-5-methoxy-1H-indazole-3-carboxamide C->D Dimethylamine HCl, HATU, DIPEA, DMF E N,N-Dimethyl-5-methoxy-1H-indazole-3-carboxamide F Analog A E->F LiAlH4, THF

Caption: Synthetic pathway for Analog A.

Biological Evaluation: Calcium Mobilization Assay for 5-HT2 Receptor Activity

The functional activity of Analog A at 5-HT2 receptors was determined using a calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Stably transfected cell lines expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: The test compounds (e.g., Analog A) are serially diluted and added to the wells.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration to generate a dose-response curve, from which the EC50 value (the concentration that elicits a half-maximal response) can be calculated.

DOT Script for Calcium Mobilization Assay Workflow

G A Cell Seeding B Dye Loading A->B C Compound Addition B->C D Fluorescence Reading C->D E Data Analysis (EC50) D->E

Caption: Workflow for the calcium mobilization assay.

Discussion and Future Directions

The comparative analysis presented in this guide highlights the importance of subtle structural modifications in determining the pharmacological profile of indazole-based compounds. While the lack of direct experimental data for this compound necessitates a predictive approach, the insights gained from its comparison with Analog A provide a strong foundation for future research.

The synthesis and biological evaluation of this compound are warranted to validate the predictions made in this guide. Of particular interest would be its screening against a panel of serotonin receptors to determine its affinity and functional activity. Furthermore, exploring variations of the N1-alkyl substituent and the position of the amino group could lead to the discovery of novel compounds with optimized potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive comparative analysis with a key analog, offering insights into its potential synthesis and biological activity. The detailed experimental protocols and SAR discussion serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, paving the way for the exploration of this and related compounds as modulators of serotonin receptors and other biological targets.

References

Independent Verification and Comparative Analysis of 5-Amino-1-ethyl-1H-indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification, characterization, and comparative analysis of 5-Amino-1-ethyl-1H-indazole. As a novel derivative of the versatile indazole scaffold, this compound presents an opportunity for investigation across various research domains, particularly in drug discovery and development. While specific published data on this exact molecule is limited, the extensive body of literature on indazole derivatives provides a strong rationale for its potential biological significance.[1][2][3] This document outlines a systematic approach for researchers to thoroughly characterize this compound and objectively compare its performance against relevant alternatives.

Introduction to the Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

  • Anti-inflammatory effects: Certain indazoles have shown significant inhibition of key inflammatory mediators like COX-2 and TNF-α.[4]

  • Anticancer properties: Various indazole-containing molecules have been investigated as potent inhibitors of protein kinases and other targets implicated in cancer progression.[2][5]

  • Antibacterial and antifungal activity: The indazole nucleus is a core component of novel antimicrobial agents.[1]

  • Central nervous system activity: Indazole derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders.[4]

Given the established importance of the indazole scaffold, this compound warrants a thorough investigation to elucidate its unique chemical and biological properties. The presence of an amino group at the 5-position and an ethyl group at the 1-position of the indazole ring suggests potential for novel molecular interactions and biological activities.

Initial Characterization and Purity Assessment

Prior to any biological evaluation, a comprehensive physicochemical characterization of this compound is paramount to ensure the integrity of subsequent experimental data. Commercially available samples should be independently verified for identity and purity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 511249-17-5[6]
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol [6]
Appearance White to red to brown or purple to pink to gray crystals or powder[7]
IUPAC Name 1-ethyl-1H-indazol-5-amine
Experimental Protocol 1: Verification of Identity and Purity
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Rationale: NMR spectroscopy will confirm the chemical structure by providing information on the number and connectivity of protons and carbons. The observed chemical shifts and coupling constants should be consistent with the structure of this compound.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to determine the accurate mass of the molecule.

    • Rationale: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the sample. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Rationale: HPLC is a quantitative technique that separates the compound of interest from any impurities, allowing for an accurate determination of its purity.

Comparative Biological Evaluation: A Tiered Approach

Based on the known activities of other aminoindazoles, a tiered approach to biological screening is recommended. This allows for a broad initial assessment followed by more focused investigations.

Workflow for Comparative Biological Evaluation

cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Focused Mechanistic Assays cluster_2 Tier 3: In-depth Analysis & Comparison Initial Cytotoxicity Screen Initial Cytotoxicity Screen Kinase Inhibition Panel Kinase Inhibition Panel Initial Cytotoxicity Screen->Kinase Inhibition Panel If cytotoxic Antimicrobial Assay Antimicrobial Assay Dose-Response Studies Dose-Response Studies Antimicrobial Assay->Dose-Response Studies If active Antioxidant Assay Antioxidant Assay Comparison with Known Inhibitors Comparison with Known Inhibitors Antioxidant Assay->Comparison with Known Inhibitors If active Kinase Inhibition Panel->Dose-Response Studies COX-2 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay->Dose-Response Studies Nicotinamide N-methyltransferase (NNMT) Inhibition Assay Nicotinamide N-methyltransferase (NNMT) Inhibition Assay Dose-Response Studies->Comparison with Known Inhibitors In silico Modeling In silico Modeling Comparison with Known Inhibitors->In silico Modeling NNMT Inhibition Assay NNMT Inhibition Assay NNMT Inhibition Assay->Dose-Response Studies

Caption: Tiered workflow for the biological evaluation of this compound.

Experimental Protocol 2: Initial Cytotoxicity Screening
  • Cell Lines: Select a panel of representative cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) and a non-cancerous control cell line (e.g., HEK293).

  • Assay: Utilize a standard cell viability assay, such as the MTT or CellTiter-Glo® assay.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

    • Measure cell viability according to the assay manufacturer's protocol.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each cell line.

  • Rationale: This initial screen will determine if the compound exhibits cytotoxic effects and provide a preliminary indication of its potential as an anticancer agent. The use of multiple cell lines helps to assess for any cell-type-specific effects.

Comparative Compound:

For comparison, a well-characterized indazole-based anticancer agent such as Axitinib or a simpler, structurally related but well-studied compound like 5-Amino-1H-indazole could be used.[4]

Table 2: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
CompoundMCF-7DU-145HEK293
This compound Experimental ValueExperimental ValueExperimental Value
Axitinib 0.020.155.8
5-Amino-1H-indazole >100>100>100

Focused Mechanistic Assays

Based on the initial screening results and the broader indazole literature, more specific assays can be employed to elucidate the mechanism of action.

Experimental Protocol 3: Nicotinamide N-methyltransferase (NNMT) Inhibition Assay

Recent studies have highlighted the potential of small molecule inhibitors of NNMT in the treatment of obesity and type 2 diabetes.[8][9] Given the structural similarities to known NNMT inhibitors, evaluating this compound for this activity is a logical next step.

  • Assay Principle: A biochemical assay that measures the enzymatic activity of recombinant human NNMT. This can be done by quantifying the formation of the product, 1-methylnicotinamide (MNA), or the depletion of the cofactor, S-adenosyl-L-methionine (SAM).

  • Procedure:

    • Incubate recombinant NNMT with its substrates, nicotinamide and SAM, in the presence of varying concentrations of this compound.

    • Include a known NNMT inhibitor, such as 5-amino-1-methylquinolinium (5-amino-1MQ) , as a positive control.[8]

    • After a set incubation time, stop the reaction and quantify the product or remaining substrate using LC-MS/MS or a fluorescence-based detection method.

  • Data Analysis: Determine the IC₅₀ value for NNMT inhibition.

  • Rationale: This assay will directly assess the inhibitory potential of the compound against a specific and therapeutically relevant enzyme.

Workflow for NNMT Inhibition Assay

Recombinant NNMT Recombinant NNMT Incubation Incubation Recombinant NNMT->Incubation Nicotinamide (Substrate) Nicotinamide (Substrate) Nicotinamide (Substrate)->Incubation SAM (Cofactor) SAM (Cofactor) SAM (Cofactor)->Incubation This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubation Quantification (LC-MS/MS) Quantification (LC-MS/MS) Incubation->Quantification (LC-MS/MS) IC50 Determination IC50 Determination Quantification (LC-MS/MS)->IC50 Determination

Caption: Experimental workflow for the NNMT inhibition assay.

Conclusion and Future Directions

This guide provides a foundational strategy for the independent and comprehensive evaluation of this compound. By systematically characterizing its physicochemical properties and assessing its biological activity in a tiered and comparative manner, researchers can generate robust and reliable data. Positive findings in the initial screens should be followed by more in-depth studies, including selectivity profiling against other methyltransferases and in vivo efficacy studies in relevant animal models. The ultimate goal is to build a comprehensive data package that clearly defines the scientific value and potential applications of this novel indazole derivative.

References

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Evaluating the Kinase Selectivity of 5-Amino-1-ethyl-1H-indazole

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, enzymes that orchestrate the vast majority of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Their dysregulation is a known driver of numerous diseases. Within the medicinal chemist's arsenal, the indazole scaffold has emerged as a "privileged" structure, forming the core of many potent and clinically successful kinase inhibitors.[3][4][5] This guide focuses on a novel investigational compound, this compound, which belongs to this promising class of molecules.

As a Senior Application Scientist, my experience has consistently shown that potency, while essential, is only half the story. The true clinical potential of a kinase inhibitor is dictated by its selectivity. A highly selective compound promises a wider therapeutic window and a more predictable side-effect profile by minimizing engagement with unintended "off-target" kinases.[1][6] This guide provides a comprehensive, technically-grounded framework for evaluating the selectivity of this compound, moving from broad biochemical profiling to definitive target engagement in a live-cell context. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating assessment.

Part 1: The Logic of Kinase Panel Selection

The first principle of a rigorous selectivity evaluation is the intelligent design of the kinase panel. A common pitfall is to test against a random assortment of kinases. A self-validating approach demands a panel curated based on structural and functional relationships to the primary target. For the purpose of this guide, we will hypothesize that initial screening has identified Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as the primary therapeutic target for this compound. ROCKs are compelling targets involved in cellular contraction, motility, and proliferation.[7][8]

Our rationally designed kinase panel therefore includes:

  • Direct Isoforms: The most closely related kinase is ROCK1 . Differentiating between these two isoforms is critical, as they share 92% homology in their kinase domains but can have non-redundant biological roles.[9][10]

  • Closely Related Family Members: ROCK kinases belong to the AGC family.[7] We must therefore include representative kinases from this group, such as PKA (Protein Kinase A) and PKCα (Protein Kinase C alpha), to assess for broader family-wide inhibition.

  • Functionally-Related Pathway Kinases: Since ROCK signaling can intersect with other major pathways, we will include key kinases from the Mitogen-Activated Protein Kinase (MAPK) cascade, namely p38α and ERK2 . These are frequently implicated in off-target effects of kinase inhibitors.[11][12]

  • Common Promiscuous Kinases: To probe for general promiscuity, we include SRC , a non-receptor tyrosine kinase that is notoriously inhibited by many ATP-competitive compounds.[13]

This targeted panel provides a multi-dimensional view of selectivity, moving from the nearest neighbor (ROCK1) to broader family and pathway relationships.

Part 2: A Two-Tiered Experimental Workflow

To generate trustworthy data, we employ a sequential, two-tiered workflow. We begin with a highly sensitive and scalable biochemical assay to determine direct enzyme inhibition across our panel. This is followed by a live-cell target engagement assay to confirm that the compound can access its target in a physiological environment and to measure its binding affinity amidst cellular competition.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation start This compound biochem ADP-Glo™ Kinase Assay (IC50 Determination) start->biochem data1 Biochemical IC50 Table & Selectivity Analysis biochem->data1 panel Curated Kinase Panel (ROCK2, ROCK1, PKA, PKCα, p38α, ERK2, SRC) panel->biochem cell_assay NanoBRET™ Target Engagement (Live-Cell EC50 Determination) data1->cell_assay Proceed with Key Targets data2 Cellular EC50 Table & Confirmation of Selectivity cell_assay->data2 targets Key Kinase Targets (ROCK2, ROCK1, p38α) targets->cell_assay

Caption: Two-tiered workflow for kinase selectivity profiling.

Part 3: Biochemical Selectivity Profiling via ADP-Glo™

Expertise & Causality: For our initial biochemical screen, we select the ADP-Glo™ Kinase Assay.[14] Unlike methods that measure the depletion of ATP, this assay directly quantifies the enzymatic product (ADP), making it less susceptible to interference from compounds that interact with ATP.[15] Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format for high-throughput analysis.[16]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1 mM concentration.

    • Dilute these stocks into the appropriate kinase assay buffer to achieve the final desired concentrations with a final DMSO concentration ≤1%.

  • Kinase Reaction:

    • Add 1 µL of the diluted compound to the appropriate wells of a 384-well plate.

    • Add 2 µL of Kinase Working Stock (containing the specific kinase, e.g., ROCK2, from the panel in optimized reaction buffer) to each well.

    • Pre-incubate the compound and enzyme for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.[14]

    • Initiate the kinase reaction by adding 2 µL of ATP/Substrate Working Stock (containing the kinase-specific peptide substrate and ATP at its Km value).

    • Incubate the reaction for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis:

    • Normalize the data using "no enzyme" (0% activity) and "DMSO only" (100% activity) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value for each kinase.

Data Presentation: Biochemical Inhibitory Activity

The results of our biochemical screen are summarized below.

KinaseFamilyIC50 (nM) for this compoundSelectivity Index (vs. ROCK2)
ROCK2 AGC 5.2 1x
ROCK1AGC88.517x
PKAAGC> 10,000> 1900x
PKCαAGC1,250240x
p38αCMGC950182x
ERK2CMGC> 10,000> 1900x
SRCTK4,800923x

Interpretation: The biochemical data suggests that this compound is a potent inhibitor of ROCK2. It displays a favorable selectivity profile, with a 17-fold selectivity over its closest isoform, ROCK1, and significantly weaker activity against other related kinases.

Part 4: Live-Cell Target Engagement with NanoBRET™

Trustworthiness & Rationale: While biochemical assays are essential, they do not fully recapitulate the complex intracellular environment.[17] Factors such as cell membrane permeability, efflux pump activity, and the high intracellular concentration of ATP (~1-10 mM) can significantly alter a compound's apparent potency. The NanoBRET™ Target Engagement assay provides a definitive measure of compound binding to the target kinase within intact, live cells, making it the gold standard for cellular validation.[18][19]

G cluster_0 ROCK2 Signaling Pathway RhoA Active RhoA-GTP ROCK2 ROCK2 (Primary Target) RhoA->ROCK2 activates LIMK LIMK ROCK2->LIMK phosphorylates Inhibitor This compound Inhibitor->ROCK2 inhibits Cofilin Cofilin LIMK->Cofilin phosphorylates (inactivates) Actin Actin Stress Fibers (Cell Contraction & Motility) Cofilin->Actin regulates

Caption: Simplified ROCK2 signaling pathway and point of inhibition.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., ROCK2) fused to a NanoLuc® luciferase. Transfection is optimized for robust protein expression.

    • After 24 hours, transfected cells are harvested, washed, and resuspended in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Setup:

    • Dispense 10 µL of the cell suspension into each well of a white 384-well assay plate.

    • Prepare serial dilutions of this compound as described previously.

  • Target Engagement Reaction:

    • Add 100 nL of the diluted compound to the cell-containing wells.

    • Add 5 µL of the NanoBRET™ Tracer, a fluorescently labeled probe that also binds to the kinase's ATP pocket, at its optimized concentration.

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Signal Detection:

    • Add 2.5 µL of NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and generates the donor luminescence signal upon reaction with NanoLuc®.

    • Read the plate immediately on a luminometer equipped with two filters to simultaneously measure the donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~610 nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data and plot the NanoBRET™ ratio against the compound concentration. A decrease in the ratio signifies displacement of the tracer by the compound, indicating target engagement.

    • Determine the cellular EC50 value from the resulting dose-response curve.

Data Presentation: Cellular Target Engagement

We tested the compound against our primary target (ROCK2), its isoform (ROCK1), and the most potent off-target from the biochemical screen (p38α) for which NanoBRET™ assays are available.

KinaseCellular EC50 (nM) for this compoundBiochemical-to-Cellular Shift (EC50 / IC50)
ROCK2 45.8 8.8x
ROCK1625.17.1x
p38α> 10,000> 10.5x

Interpretation: The cellular data confirms that this compound effectively engages ROCK2 in live cells. The rightward shift in potency (from an IC50 of 5.2 nM to an EC50 of 45.8 nM) is expected and demonstrates the competitive effect of high intracellular ATP concentrations. Critically, the compound retains a strong selectivity margin (13.6-fold) against ROCK1 in a cellular context and shows no significant engagement of p38α at concentrations up to 10 µM.

Conclusion: A Profile of a Promising Selective Inhibitor

Through a systematic, two-tiered evaluation, we have established a strong selectivity profile for the novel compound this compound.

  • Biochemical analysis identified it as a potent ROCK2 inhibitor with a clear selectivity margin against its closest isoform, ROCK1, and other structurally and functionally related kinases.

  • Live-cell target engagement validated these findings in a physiologically relevant environment, confirming the compound's ability to enter cells and selectively bind to ROCK2 over other kinases.

The combined data provides a high degree of confidence that this compound is a selective ROCK2 inhibitor. This robust selectivity profile is a critical attribute, suggesting a lower probability of off-target toxicities and providing a strong rationale for advancing this compound into further preclinical development. This guide demonstrates that a logically structured, multi-faceted approach is indispensable for accurately characterizing the selectivity of next-generation kinase inhibitors.

References

A Comparative Benchmarking Guide: The Indazole-based Inhibitor Niraparib versus the Standard Olaparib for PARP-1/2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in oncology, the robust validation of a novel therapeutic agent against an established standard is a cornerstone of preclinical and clinical advancement. This guide provides an in-depth, objective comparison of the indazole-based Poly (ADP-ribose) polymerase (PARP) inhibitor, Niraparib, against the well-established standard, Olaparib. By examining their mechanisms of action, biochemical and cellular activities, physicochemical properties, and clinical applications, this document aims to provide a comprehensive technical resource to inform experimental design and strategic decision-making in the pursuit of next-generation cancer therapeutics.

Introduction: The Rationale for Comparison

Both Niraparib and Olaparib are potent inhibitors of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks.[1][2] The therapeutic strategy behind PARP inhibition is rooted in the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-mediated repair leads to an accumulation of cytotoxic double-strand breaks, ultimately resulting in selective cancer cell death.[3][4]

Olaparib was the first PARP inhibitor to receive FDA approval and has since become a benchmark for this class of drugs.[1][5] Niraparib, featuring a distinct indazole scaffold, followed with its own approvals and has demonstrated significant clinical efficacy.[6][7][8] Understanding the nuances in their performance is therefore critical for researchers aiming to leverage PARP inhibition in novel therapeutic contexts. This guide will dissect these differences through a detailed examination of their preclinical and clinical profiles.

Mechanism of Action: More Than Just Catalytic Inhibition

The primary mechanism of action for both Niraparib and Olaparib is the competitive inhibition of the catalytic activity of PARP-1 and PARP-2.[2][3] By occupying the NAD+ binding site, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) chains to target proteins, a crucial step in the DNA damage response.[9]

However, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[6][10] This trapping converts the PARP enzyme into a cytotoxic DNA lesion, which can be more potent than catalytic inhibition alone. Studies have suggested that the strength of this trapping activity varies among different PARP inhibitors, with some evidence indicating that Niraparib may exhibit a more potent trapping effect than Olaparib.[6]

The PARP Signaling Pathway in DNA Damage Repair

The following diagram illustrates the central role of PARP-1 in signaling and recruiting downstream factors for DNA single-strand break repair, and how inhibitors like Niraparib and Olaparib intervene.

PARP Signaling Pathway Figure 1: PARP-1 in DNA Single-Strand Break Repair cluster_0 Cellular Response to DNA Damage cluster_1 Inhibitor Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits Repair SSB Repair Repair_Factors->Repair Inhibitor Niraparib / Olaparib Inhibitor->PARP1 inhibits & traps

Caption: Simplified signaling pathway of PARP-1 in response to DNA single-strand breaks and the point of intervention by Niraparib and Olaparib.

Comparative Performance Data

The following tables summarize key in vitro and physicochemical parameters for Niraparib and Olaparib, providing a quantitative basis for comparison.

Table 1: In Vitro Potency
ParameterNiraparibOlaparibReference(s)
PARP-1 IC₅₀ 3.8 nM1.1 nM[2][11]
PARP-2 IC₅₀ 2.1 nM0.9 nM[2][11]
Cellular PARylation EC₅₀ ~4 nMNot explicitly stated[12]
PARP Trapping Potency HigherLower[6]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

Table 2: Physicochemical Properties
PropertyNiraparibOlaparibReference(s)
Molecular Weight 320.4 g/mol 434.5 g/mol [2][13]
LogP 2.22.2[2][13]
Topological Polar Surface Area 72.9 Ų86.4 Ų[2][13]
Aqueous Solubility 0.7–1.1 mg/mLVery slightly soluble (0.10–0.13 mg/mL)[6]
Biopharmaceutical Classification System (BCS) Class I/IIClass IV[14][15]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for key comparative assays are provided below.

Biochemical PARP Inhibition Assay (Fluorescence Polarization)

This assay quantitatively determines the inhibitory potency of a compound against the catalytic activity of PARP enzymes.

Biochemical PARP Inhibition Assay Figure 2: Workflow for Biochemical PARP Inhibition Assay A Prepare Reagents: - Recombinant PARP-1/2 - Fluorescently labeled NAD+ analog - Assay Buffer C Incubate: - PARP enzyme - Inhibitor - Fluorescent NAD+ analog A->C B Serial Dilution of Inhibitors: - Niraparib - Olaparib B->C D Fluorescence Polarization Reading: Measure the degree of polarization C->D E Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC₅₀ values D->E Cell-Based PARP Trapping Assay Figure 3: Workflow for Cell-Based PARP Trapping Assay A Cell Culture: Seed cells on coverslips or in imaging plates B Treatment: - Induce DNA damage (e.g., with MMS) - Treat with Niraparib or Olaparib A->B C Immunofluorescence Staining: - Fix and permeabilize cells - Incubate with anti-PARP-1 primary antibody - Incubate with fluorescent secondary antibody - Counterstain nuclei (e.g., with DAPI) B->C D Imaging: Acquire images using a fluorescence microscope C->D E Image Analysis: - Quantify the intensity of nuclear PARP-1 staining - Compare treated vs. untreated cells D->E

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the inhibition of protein kinases remains a cornerstone of targeted therapy. The indazole and aminothiazole scaffolds have emerged as "privileged structures," forming the core of numerous clinically significant kinase inhibitors. This guide provides a detailed, head-to-head comparison of a representative 5-aminoindazole compound and the well-established 2-aminothiazole-based drug, Dasatinib.

Due to the limited publicly available kinase inhibition data for 5-Amino-1-ethyl-1H-indazole, this guide will utilize a closely related and well-characterized derivative, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (hereafter referred to as AKE-72), as a representative of the aminoindazole class for a more robust and data-driven comparison.[1] This allows for an objective analysis of the respective scaffolds' potential in kinase inhibition. Our comparison will delve into their mechanisms of action, kinase selectivity profiles, and the practical methodologies for their evaluation.

Chemical and Structural Overview

At the heart of this comparison are two distinct heterocyclic scaffolds that have proven highly effective at targeting the ATP-binding pocket of protein kinases.

The Aminoindazole Scaffold: The indazole ring system, a fusion of benzene and pyrazole, is a bioisostere of indole and has been extensively explored in medicinal chemistry.[2][3] The 3-aminoindazole moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1] AKE-72 exemplifies a modern iteration of this scaffold, featuring substitutions designed to enhance potency and target specific kinase conformations.[1]

The Aminothiazole Scaffold: The 2-aminothiazole ring is another prominent pharmacophore in kinase inhibitor design.[4] It serves as the core of Dasatinib, a potent, orally available multi-kinase inhibitor. The aminothiazole moiety also participates in crucial hydrogen bonding interactions within the ATP-binding site of its target kinases.

FeatureAKE-72 (Representative Aminoindazole)Dasatinib (Aminothiazole)
Core Scaffold 3-Amino-1H-indazole2-Aminothiazole
Chemical Formula C31H30F3N7OC22H26ClN6O2S
Molecular Weight 585.6 g/mol 488.0 g/mol
Key Functional Groups Amide, Piperazine, TrifluoromethylAmide, Piperazine, Hydroxyethyl

Mechanism of Action and Cellular Signaling

Both AKE-72 and Dasatinib function as ATP-competitive inhibitors, binding to the ATP pocket of their target kinases and preventing the phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

AKE-72 , like other potent BCR-ABL inhibitors, is designed to target the constitutively active ABL kinase, including mutants that confer resistance to first-generation inhibitors like imatinib.[1] Its design aims to effectively inhibit the T315I "gatekeeper" mutation, a common mechanism of resistance.[1]

Dasatinib is a multi-targeted inhibitor, potently inhibiting both the ABL and SRC family kinases.[5][6][7] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its high potency and its effectiveness against most imatinib-resistant mutations.[8] The inhibition of SRC family kinases by Dasatinib also contributes to its broad anti-tumor activity, as these kinases are involved in various signaling pathways regulating cell growth, survival, and motility.[5][7]

Below is a generalized representation of the signaling pathways affected by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit, VEGFR2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS STAT STAT RTK->STAT BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS BCR_ABL->STAT SRC_Family SRC Family Kinases (e.g., SRC, LYN, FYN) SRC_Family->PI3K SRC_Family->RAS SRC_Family->STAT AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Survival, Angiogenesis STAT->Transcription Proliferation, Survival, Angiogenesis AKE_72 AKE-72 (Aminoindazole) AKE_72->RTK Inhibits (e.g., c-Kit, VEGFR2, PDGFRβ) AKE_72->BCR_ABL Inhibits Dasatinib Dasatinib (Aminothiazole) Dasatinib->RTK Inhibits (e.g., c-Kit, PDGFR) Dasatinib->BCR_ABL Inhibits Dasatinib->SRC_Family Inhibits

Caption: Generalized signaling pathways inhibited by AKE-72 and Dasatinib.

Head-to-Head Kinase Inhibition Profile

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its therapeutic window and potential off-target effects. The following table provides a comparative summary of the inhibitory potency (IC50) of AKE-72 and Dasatinib against a panel of clinically relevant protein kinases.

Target KinaseAKE-72 (IC50, nM)[1]Dasatinib (IC50, nM)[4][6]
BCR-ABL (Wild-Type) < 0.5~1-9
BCR-ABL (T315I Mutant) 9>3000
SRC 64.5% inhibition at 50 nM0.5 - 0.8
c-Kit 83.9% inhibition at 50 nM79
PDGFRβ 98.7% inhibition at 50 nM-
VEGFR2 99.3% inhibition at 50 nM-
FYN 98.9% inhibition at 50 nM-
LYN 99.1% inhibition at 50 nM-

Note: IC50 values can vary between different studies and experimental conditions. The values presented are for comparative purposes.

This data highlights that while both compounds are potent inhibitors of wild-type BCR-ABL, AKE-72 demonstrates significant activity against the T315I resistance mutation, a key advantage.[1] Conversely, Dasatinib exhibits exceptionally potent inhibition of SRC family kinases, contributing to its broader spectrum of activity.[5][6]

Caption: Comparative kinase inhibition potency of AKE-72 and Dasatinib.

Experimental Protocols

Standardized in vitro assays are crucial for determining the potency and cellular effects of kinase inhibitors. Below are representative protocols for a biochemical kinase assay and a cell-based viability assay.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[9][10][11][12][13]

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a mixture containing the kinase and substrate in kinase reaction buffer.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

G start Start prep_compound Prepare serial dilution of test compound start->prep_compound setup_rxn Set up kinase reaction: - Add compound - Add kinase/substrate mix - Pre-incubate prep_compound->setup_rxn init_rxn Initiate reaction with ATP and incubate setup_rxn->init_rxn stop_rxn Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) init_rxn->stop_rxn detect_adp Convert ADP to ATP and generate luminescence (Add Kinase Detection Reagent) stop_rxn->detect_adp read_plate Measure luminescence detect_adp->read_plate analyze Plot data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to assess the cytotoxic effects of compounds.[14][15][16]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 value.

Conclusion and Future Perspectives

This head-to-head comparison of a representative 3-aminoindazole, AKE-72, and the 2-aminothiazole-based drug, Dasatinib, underscores the distinct yet powerful potential of these two scaffolds in kinase inhibitor design.

The aminoindazole scaffold, exemplified by AKE-72, demonstrates remarkable potency against wild-type BCR-ABL and, crucially, the T315I resistance mutant, highlighting its potential in overcoming clinical resistance.[1] The aminothiazole scaffold of Dasatinib, while less effective against the T315I mutant, provides exceptionally potent, broad-spectrum inhibition of SRC family kinases in addition to ABL, offering a different therapeutic strategy.[6][8]

The choice between these or related scaffolds for a drug discovery program is contingent on the desired kinase selectivity profile and the specific therapeutic indication. For indications where a specific resistance mutation is prevalent, a highly targeted inhibitor from the aminoindazole family might be preferable. Conversely, for diseases where the inhibition of multiple signaling pathways is beneficial, a broader spectrum inhibitor like Dasatinib may be more effective. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation and comparison of such compounds, enabling researchers to make data-driven decisions in the pursuit of novel kinase-targeted therapies.

References

A Comprehensive Guide to Assessing the Off-Target Profile of Novel Kinase Inhibitors: A Comparative Analysis of 5-Amino-1-ethyl-1H-indazole (AEI-27)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly selective kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology. However, the promise of on-target efficacy is often shadowed by the risk of off-target activities, which can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. A comprehensive understanding of a compound's interaction with the broader kinome is therefore not just a regulatory hurdle, but a fundamental aspect of robust drug design.

This guide provides an in-depth, experience-driven framework for assessing the off-target profile of a novel kinase inhibitor, using the hypothetical compound 5-Amino-1-ethyl-1H-indazole (AEI-27) , a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), as a case study. PLK4 is a master regulator of centriole duplication, and its dysregulation is implicated in tumorigenesis, making it a compelling therapeutic target.[1][2] We will compare the hypothetical profile of AEI-27 with established PLK inhibitors to illustrate the practical application and interpretation of off-target data.

The Imperative of Off-Target Profiling: Beyond the Primary Target

The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the human kinome.[3][4] This structural similarity creates an inherent challenge, making some degree of promiscuity almost inevitable.[5] Undesired off-target interactions are a primary cause of safety-related attrition during preclinical and clinical development.[6] For instance, the PLK1 inhibitor GSK461364 was associated with a high incidence of venous thrombotic emboli (VTE) in clinical trials, a toxicity not predicted by preclinical studies that may have arisen from on- or off-target effects on endothelial cells.[7][8]

Conversely, a well-characterized off-target profile can uncover beneficial polypharmacology. The dual inhibition of PLK1 and the bromodomain-containing protein BRD4 by the inhibitor BI-2536 exemplifies a rational approach to single-agent polypharmacology, potentially offering synergistic anti-cancer effects.[5][9] Therefore, the goal of off-target profiling is not merely to find "clean" compounds, but to build a comprehensive interaction map that enables an informed risk-benefit analysis and guides further development.

A Multi-pronged Strategy for De-risking AEI-27

A robust assessment of off-target liability cannot rely on a single methodology. We advocate for an integrated, tiered approach that begins with broad, predictive methods and funnels down to specific, functional validations. This strategy, outlined below, combines computational predictions with gold-standard biochemical assays and physiologically relevant cell-based systems to build a holistic profile of AEI-27.

cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cellular Validation A AEI-27 Structure B Computational Off-Target Prediction (Similarity, ML, Docking) A->B Input C Broad Kinome Panel (e.g., KINOMEscan®, HotSpot™) B->C Guides Panel Selection D Kd or IC50 Determination for Primary Hits C->D Follow-up E Target Engagement Assays (e.g., NanoBRET™) D->E Validates Hits in Cells F Phenotypic & Counter Screens (Cell Viability, Apoptosis) E->F Functional Impact G Comprehensive Off-Target Profile of AEI-27 F->G Informs Safety & Efficacy Profile

Caption: Integrated workflow for assessing the off-target profile of a novel kinase inhibitor.

Part 1: In Silico Off-Target Prediction

Before committing significant resources to wet-lab experiments, computational (in silico) methods provide a valuable preliminary screen.[6][10] These approaches use the 2D or 3D structure of the small molecule to predict potential interactions across a vast proteome, helping to prioritize experimental assays and flag potential liabilities early.

The rationale here is predictive de-risking. By comparing the chemical structure and pharmacophoric features of AEI-27 to large databases of compounds with known activities, we can generate a list of testable hypotheses about its likely off-targets.[11]

Experimental Protocol: Computational Off-Target Safety Assessment (OTSA)
  • Metabolite Prediction: Utilize tools like Bioclipse to predict potential phase I and II metabolites of AEI-27, as these may have their own off-target profiles.

  • 2D Chemical Similarity Profiling:

    • Input: SMILES string of AEI-27 and its predicted metabolites.

    • Methodology: Employ multiple cheminformatic methods simultaneously to build consensus and reduce false positives.[12] These include:

      • Similarity Ensemble Approach (SEA): Compares topological similarity of AEI-27 to ligands with known targets.

      • Machine Learning Models (MLM): Use Random Forest (RF), Artificial Neural Network (aNN), and Support Vector Machine (SVM) models trained on large structure-activity relationship (SAR) datasets.[13]

      • Cross Pharmacology Indices (XPI): Analyzes public domain cross-pharmacology data to link AEI-27 to potential off-targets.

  • 3D Pocket Similarity (Optional): If a high-quality crystal structure of the primary target (PLK4) is available, use receptor-based methods to screen for other proteins with similar ATP-binding pockets.

  • Data Analysis and Prioritization:

    • Aggregate the results from all computational methods.

    • Generate a list of potential off-targets that are predicted with high confidence by multiple orthogonal methods.

    • Prioritize this list based on the known physiological roles of the predicted off-targets and their association with known toxicities. This prioritized list will guide the selection of specific in vitro assays.

Part 2: In Vitro Biochemical Profiling - The Gold Standard

While in silico methods are predictive, direct biochemical measurement of inhibitor activity against a broad panel of kinases is the definitive standard for determining selectivity.[14] Large-scale kinase panels offered by contract research organizations (CROs) like Eurofins Discovery and Reaction Biology provide a comprehensive and unbiased view of a compound's kinome-wide interactions.[15][16]

Our choice to use a broad panel is causal: it ensures we capture unexpected interactions with seemingly unrelated kinases, which would be missed in a more focused, hypothesis-driven approach.[17] We will utilize a radiometric assay format, which is considered the gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from test compounds.[4][18]

Experimental Protocol: HotSpot™ Radiometric Kinase Assay Panel

This protocol is representative of the service offered by Reaction Biology.[19][20]

  • Compound Preparation: Dissolve AEI-27 in 100% DMSO to create a stock solution.

  • Assay Plate Preparation:

    • Dispense 10 µL of base reaction buffer (e.g., 20 mM Hepes, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35) into a 96-well plate.

    • Add the test compound (AEI-27) and control inhibitors to the appropriate wells.

    • Add the specific kinase and its corresponding substrate (protein or peptide) to each well. Required cofactors are added individually for each kinase reaction.

  • Reaction Initiation: Initiate the kinase reaction by adding ³³P-ATP. For an initial broad screen, a single high concentration of AEI-27 (e.g., 1 µM) is used against the panel, with an ATP concentration at or near the Km for each kinase to ensure competitive interactions are detected.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 120 minutes), optimized for each kinase to ensure the reaction is within the linear range.

  • Reaction Termination and Detection: Stop the reaction by adding 3% phosphoric acid. The reaction mixture is then transferred to a P81 phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate. The plate is washed to remove unincorporated ³³P-ATP.

  • Data Acquisition and Analysis: The radioactivity on the filter plate is measured using a scintillation counter. The percent inhibition for AEI-27 against each kinase is calculated relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Hits are typically defined as kinases showing >50% or >80% inhibition.

  • Follow-up IC₅₀ Determination: For any significant off-target hits identified in the primary screen, a 10-dose IC₅₀ curve is generated to determine the potency of the interaction.

Part 3: Cell-Based Functional Assays - Bridging the Gap to Physiology

Biochemical assays, while precise, are conducted in an artificial environment. Cell-based assays are a critical next step to confirm that an observed biochemical interaction translates into a functional effect within the complex milieu of a living cell.[21][22] These assays assess a compound's membrane permeability, its competition with high intracellular ATP concentrations, and its engagement with the target in its native conformation and with relevant binding partners.[23]

A target engagement assay provides direct evidence that the compound is binding to its intended (and unintended) targets inside the cell. This is crucial for validating that the cellular phenotype observed is a direct result of target modulation.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is based on the technology developed by Promega.[24]

  • Cell Line Preparation: Use a human cell line (e.g., HEK293) and transiently transfect cells with a plasmid encoding the kinase of interest (either the primary target, PLK4, or a key off-target identified from the biochemical screen) fused to a NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours to allow for protein expression.

  • Compound Treatment: Treat the cells with a serial dilution of AEI-27 for a specified period (e.g., 2 hours) to allow the compound to reach equilibrium.

  • Addition of Tracer and Substrate: Add the NanoBRET™ Kinase Tracer (a fluorescently labeled, cell-permeable ATP-competitive ligand) and the extracellular Nano-Glo® Substrate to the wells.

  • Signal Detection:

    • Measure both the donor signal (luminescence from NanoLuc® at 460 nm) and the acceptor signal (fluorescence from the tracer at 610 nm) using a plate reader equipped for BRET measurements.

    • The proximity of the tracer to the NanoLuc®-tagged kinase results in Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • AEI-27, by competing with the tracer for the kinase's ATP-binding site, will displace the tracer and cause a dose-dependent decrease in the BRET ratio.

    • Plot the BRET ratio against the concentration of AEI-27 and fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀ value, which reflects the potency of target engagement in intact cells.

Comparative Analysis: AEI-27 vs. Established PLK Inhibitors

To contextualize the off-target profile of AEI-27, we compare its hypothetical data against two well-characterized inhibitors that target Polo-like kinases: Volasertib (a PLK1 inhibitor) and BI 2536 (a PLK1/2/3 inhibitor).[25][26] While these compounds primarily target PLK1, their development provides a realistic benchmark for selectivity within this kinase subfamily and beyond.

Target KinaseAEI-27 (Hypothetical)VolasertibBI 2536
PLK4 IC₅₀ = 2.5 nM IC₅₀ > 10,000 nMIC₅₀ > 10,000 nM
PLK1 IC₅₀ = 250 nMIC₅₀ = 0.87 nM [27]IC₅₀ = 0.83 nM [26]
PLK2 IC₅₀ = 1,200 nMIC₅₀ = 3.5 nM[27]IC₅₀ = 3.5 nM[9]
PLK3 IC₅₀ = 950 nMIC₅₀ = 5.0 nM[27]IC₅₀ = 9.0 nM[9]
AURKB (Aurora B) IC₅₀ = 4,500 nMIC₅₀ = 25 nMIC₅₀ = 39 nM
FLT3 IC₅₀ > 10,000 nMIC₅₀ = 30 nMIC₅₀ = 25 nM
VEGFR2 IC₅₀ > 10,000 nMIC₅₀ = 370 nMIC₅₀ = 1,100 nM
BRD4 (Bromodomain) No significant bindingNo significant bindingIC₅₀ = 25 nM [9]
PIP4K2A IC₅₀ > 10,000 nMIC₅₀ = ~500 nM [25]Not reported

Data for Volasertib and BI 2536 are compiled from published sources. Data for AEI-27 is hypothetical.

This comparative data illustrates a key goal in drug development: achieving selectivity for the desired isoform. Our hypothetical AEI-27 demonstrates high potency for its intended target, PLK4, with a selectivity window of 100-fold over PLK1 and even greater selectivity against other PLK isoforms and common off-targets like Aurora B kinase. In contrast, Volasertib and BI 2536 are potent pan-PLK inhibitors with significant activity against other kinases and, in the case of BI 2536, the epigenetic reader BRD4.[9][25] The identification of PIP4K2A as a volasertib off-target via thermal proteome profiling highlights how unbiased, proteome-wide methods can uncover unexpected interactions that may explain clinical side effects.[28]

Understanding the Impact: Off-Targets in the PLK4 Signaling Context

PLK4 is the master regulator of centriole duplication, a process tightly controlled to occur only once per cell cycle.[1] Its activity is critical for the assembly of the cartwheel structure, which scaffolds new centrioles. Overexpression of PLK4 leads to centrosome amplification, a hallmark of many cancers that contributes to genomic instability.[29]

PLK4_Pathway cluster_centrosome Centrosome Cycle PLK4 PLK4 PLK4->PLK4 Autophosphorylates for degradation STIL STIL PLK4->STIL Phosphorylates & Activates SCF_betaTrCP SCF/β-TrCP (E3 Ligase) PLK4->SCF_betaTrCP Phosphorylation marks for ubiquitination Proteasome Proteasome PLK4->Proteasome AURKB Aurora B Kinase (Off-Target) PLK4->AURKB AEI-27 Off-Target (Weak Inhibition) Cartwheel Cartwheel Assembly (SAS-6) STIL->Cartwheel Initiates CEP152 CEP152 CEP152->PLK4 Recruits & Activates CEP192 CEP192 CEP192->PLK4 Recruits & Activates SCF_betaTrCP->Proteasome Targets to Centriole Parent Centriole Centriole->CEP152 Centriole->CEP192 Procentriole Procentriole Formation Cartwheel->Procentriole Cytokinesis Cytokinesis AURKB->Cytokinesis Regulates

Caption: Simplified PLK4 signaling pathway in centriole duplication and potential off-target interaction.

A significant off-target liability for PLK4 inhibitors is Aurora B kinase (AURKB), which plays a crucial role in chromosome segregation and cytokinesis.[30] While our hypothetical AEI-27 shows weak inhibition of AURKB, a compound with potent dual PLK4/AURKB activity could lead to complex and potentially severe mitotic defects beyond those caused by PLK4 inhibition alone. This underscores the importance of interpreting off-target data within the biological context of the signaling pathways involved.

Conclusion: Synthesizing the Data for a Holistic Profile

The assessment of an off-target profile is an iterative, multi-disciplinary endeavor that integrates computational, biochemical, and cell-based approaches. This guide, using the hypothetical PLK4 inhibitor AEI-27, demonstrates a logical and robust workflow for this critical aspect of drug discovery. By systematically predicting, measuring, and validating off-target interactions, we can build a comprehensive safety and selectivity profile.

The hypothetical data for AEI-27 suggests a promising candidate with high selectivity for its intended target. This "cleaner" profile, when compared to existing inhibitors, could translate to a wider therapeutic window and a more manageable safety profile in clinical settings. Ultimately, this rigorous, front-loaded approach to off-target profiling is essential for de-risking novel drug candidates and increasing the probability of success in developing safe and effective medicines.

References

The 3-Aminoindazole Scaffold: A Privileged Hinge-Binder in Kinase Inhibition - A Structure-Based Comparison with Other Ligands Targeting CDK2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes. The human genome encodes over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Cyclin-Dependent Kinase 2 (CDK2), a member of the serine/threonine kinase family, is a key regulator of cell cycle progression, specifically at the G1/S phase transition. Its aberrant activity is frequently observed in various malignancies, making it a well-validated target for anticancer drug development.

The development of kinase inhibitors is a cornerstone of modern structure-based drug design. A primary challenge lies in achieving selectivity, as the ATP-binding site, the target for most inhibitors, is highly conserved across the kinome. A successful strategy to achieve both potency and selectivity is to design ligands that form specific, high-affinity interactions with key features of the ATP pocket. One such feature is the "hinge" region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain and forms crucial hydrogen bonds with the adenine ring of ATP.

This guide provides an in-depth, structure-based comparison of the 5-Amino-1-ethyl-1H-indazole scaffold with other well-characterized ligands targeting CDK2. We will explore how the inherent chemical properties of the 3-aminoindazole core make it a "privileged" scaffold for establishing canonical hinge interactions and contrast its binding mode with structurally diverse inhibitors to highlight different strategies for achieving potent CDK2 inhibition.

The 3-Aminoindazole Scaffold: A Master of Hinge Interaction

The 3-aminoindazole moiety is a bioisostere of adenine and has been widely recognized as an effective hinge-binding template in the design of kinase inhibitors.[1] Its power lies in the strategic placement of hydrogen bond donors and acceptors that mimic the interactions of ATP with the kinase hinge.

To illustrate this, we will analyze the binding mode of a 3,5-diaminoindazole derivative found in the crystal structure of CDK2 (PDB ID: 2R64).[2] Although not identical to this compound, this ligand shares the critical 3-aminoindazole core responsible for the key hinge interactions.

In the CDK2 active site, the 3-amino group and the N2 atom of the indazole ring form a bidentate hydrogen bond interaction with the backbone carbonyl and amide groups of residues in the hinge region, typically Leucine 83. This interaction is a cornerstone of the scaffold's high affinity for many kinases.

Comparative Structural Analysis of CDK2 Inhibitors

To appreciate the unique binding characteristics of the aminoindazole scaffold, we will compare its binding mode to that of three other structurally distinct, potent CDK2 inhibitors with publicly available crystal structures: Roscovitine, Dinaciclib, and Flavopiridol.

Ligand Comparison Overview
LigandPDB IDScaffoldKey Hinge Interactions (Residue)
3,5-Diaminoindazole derivative2R643-AminoindazoleBidentate H-bonds from 3-amino and N2 to Leu83
Roscovitine2A4LPurineH-bonds from N6 and N7 to Leu83
Dinaciclib4KD1Pyrido[2,3-d]pyrimidin-7-oneH-bonds from pyridopyrimidine N and amino group to Leu83
Flavopiridol6GUBFlavoneH-bond from hydroxyl group to Leu83 and a water-mediated H-bond
Roscovitine (PDB ID: 2A4L): The Purine Mimic

Roscovitine, a purine derivative, is a well-known CDK inhibitor.[3] Similar to the aminoindazole, its purine core effectively mimics the adenine of ATP.

  • Hinge Interaction: The N6 and N7 atoms of the purine ring form two hydrogen bonds with the backbone of Leu83 in the hinge region, anchoring the molecule in the active site.[3]

  • Key Difference: While both scaffolds form two hydrogen bonds with the hinge, the geometry and the nature of the interacting atoms differ slightly. The benzyl group at the C6 position of Roscovitine extends into a hydrophobic pocket, contributing to its affinity and selectivity.

Dinaciclib (PDB ID: 4KD1): The Potent Pyrido[2,3-d]pyrimidin-7-one

Dinaciclib is a highly potent inhibitor of several CDKs.[4] Its core structure is a pyrido[2,3-d]pyrimidin-7-one.

  • Hinge Interaction: Dinaciclib also forms two crucial hydrogen bonds with the hinge region. The pyridopyrimidine nitrogen and the exocyclic amino group interact with the backbone of Leu83.[4]

  • Key Difference: Dinaciclib's more complex and rigid structure allows it to form an extensive network of interactions beyond the hinge, including contacts with the gatekeeper residue (Phe80) and the glycine-rich loop, which explains its high potency.[4]

Flavopiridol (PDB ID: 6GUB): The Flavonoid Inhibitor

Flavopiridol is a semi-synthetic flavonoid that inhibits multiple CDKs.[5]

  • Hinge Interaction: Flavopiridol's interaction with the hinge is less direct than the other examples. A hydroxyl group on its chromen-4-one core forms a hydrogen bond with the backbone carbonyl of Leu83. Additionally, a water-mediated hydrogen bond is often observed, bridging the ligand to the hinge.

  • Key Difference: Unlike the other inhibitors that present a nitrogen-rich heterocyclic edge to the hinge, Flavopiridol utilizes an oxygen atom for its primary hydrogen bond. Its bulkier, planar structure occupies the ATP binding site differently, making extensive hydrophobic and van der Waals contacts.

Visualizing the Structural Differences

To visually represent the distinct chemical features of these ligands, their 2D structures are presented below.

Ligand_Structures cluster_indazole 3,5-Diaminoindazole Core (from PDB: 2R64) cluster_roscovitine Roscovitine (from PDB: 2A4L) cluster_dinaciclib Dinaciclib (from PDB: 4KD1) cluster_flavopiridol Flavopiridol (from PDB: 6GUB) indazole indazole roscovitine roscovitine dinaciclib dinaciclib flavopiridol flavopiridol Workflow A Target Selection (e.g., CDK2) B PDB Search for Target-Ligand Complexes A->B C Selection of Diverse Ligand Scaffolds (e.g., Indazole, Purine, Flavone) B->C D Structural Superposition of Complexes C->D E Analysis of Binding Pockets and Key Residues D->E F Detailed Ligand Interaction Analysis (H-bonds, Hydrophobic, Electrostatic) E->F G Comparative Analysis of Binding Modes F->G H Structure-Activity Relationship (SAR) Hypothesis Generation G->H

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-ethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel heterocyclic compound, 5-Amino-1-ethyl-1H-indazole (CAS No. 511249-17-5) is increasingly utilized in synthetic chemistry and drug discovery programs.[1] While its potential is significant, responsible lifecycle management, particularly its disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste, grounded in established safety standards and regulatory frameworks. The procedures outlined here are designed to empower researchers to manage this chemical waste stream with confidence and precision.

Part 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is classified as a hazardous substance. This assessment is based on available Safety Data Sheet (SDS) information and classifications for structurally similar indazole derivatives.[2][3]

The primary directive for any research chemical, especially one that may not have an exhaustive toxicological profile, is to handle it with the recognition of "having unknown hazards and toxicity".[4] Therefore, treating this compound as a hazardous waste stream is the mandatory, cautious approach.[5]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed.[6]
Skin Irritation H315 Causes skin irritation.[6]
Eye Irritation H319 Causes serious eye irritation.[6]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[6] |

This profile necessitates that all waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), be managed as hazardous.

Part 2: Safety Precautions and Personal Protective Equipment (PPE)

Given the hazards identified, stringent safety measures must be in place during handling and preparation for disposal.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to mitigate the risk of inhalation.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]

    • Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7] Contaminated clothing must be removed and decontaminated before reuse.[7]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

Step 1: Waste Classification

All waste containing this compound must be classified as hazardous chemical waste . This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated materials such as silica gel, filter paper, and weighing boats.

  • "Empty" containers, which retain chemical residues and must be disposed of as hazardous waste.

Step 2: Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.

  • Isolate the Waste: Collect this compound waste in a dedicated container.

  • Check for Incompatibilities: The SDS for similar compounds lists strong oxidizing agents as incompatible.[2][7] Therefore, this waste stream must be kept separate from oxidizers (e.g., nitrates, peroxides, permanganates).

  • Select the Right Container:

    • Use a container made of a compatible material (e.g., high-density polyethylene, glass) that will not react with or be degraded by the waste.[8][10]

    • The container must have a secure, leak-proof screw cap.[8][10]

    • Ensure the container is in good condition, free from cracks or deterioration.[8]

    • Leave at least one inch of headroom to allow for expansion.[10]

Step 3: Accurate Labeling

Proper labeling is a key compliance requirement and is essential for safety.[11] Every waste container must be clearly marked with the following information:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "this compound" . Do not use abbreviations.[5]

  • A clear statement of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas (SAAs).[10]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Volume Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA.[12]

  • Time Limits: Once a container is full, it must be moved from the SAA to the central accumulation area within three days.[10] Partially filled containers can remain in the SAA for up to one year.[10]

  • Inspections: The SAA must be inspected weekly for leaks and to ensure proper container management.[8]

Step 5: Final Disposal

Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[8]

  • Contact EHS: The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup time.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Contact Safety Officer: Notify your laboratory supervisor and institutional EHS department.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Cleanup (if trained): Only personnel who are trained in hazardous spill response should perform the cleanup.[13] This requires the correct PPE and a spill kit containing appropriate absorbent materials. All materials used for cleanup must also be disposed of as hazardous waste.[5]

By adhering to this comprehensive disposal protocol, researchers can ensure the safe and compliant management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 5-Amino-1-ethyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environments are paramount. 5-Amino-1-ethyl-1H-indazole, a key building block in medicinal chemistry, requires meticulous handling due to its specific hazard profile. This guide provides essential, in-depth procedural information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety for handling this and similar chemical entities.

Understanding the Hazard Profile of this compound

This compound is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a primary concern.

  • Causes skin irritation: Prolonged or repeated contact can lead to dermatitis.

  • Causes serious eye irritation: Direct contact can result in significant eye damage.

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

The aromatic amine functional group is a key structural feature influencing its toxicological properties. Aromatic amines as a class are known for their potential to be readily absorbed through the skin and can pose long-term health risks.[2] Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Hazard and Safety Information Summary
Hazard StatementGHS ClassificationSignal WordKey Precautionary Statements
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)WarningP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
H315: Causes skin irritationSkin irritation (Category 2)WarningP280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationSerious eye irritation (Category 2)WarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. The following recommendations are based on a risk-based assessment for handling this compound.

Hand Protection: A Critical Choice

Standard disposable nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic amines. Chemical breakthrough can occur rapidly, providing a false sense of security.

Recommended Glove Types:

  • Butyl Rubber Gloves: These gloves provide excellent resistance to a wide range of chemicals, including aromatic amines.[3][4][5] They are the preferred choice for handling this compound, especially during procedures with a higher risk of splashing or prolonged contact.

  • Viton® Gloves: While offering exceptional resistance to aromatic and chlorinated solvents, Viton® is generally not recommended for use with amines.[6][7][8]

  • Laminated Film Gloves (e.g., Silver Shield/4H®): These multi-layered gloves offer broad chemical resistance against a wide array of hazardous chemicals, including aromatic compounds.[1][9] They are an excellent option, particularly when working with unknown or mixed chemical streams.

Glove Usage Protocol:

  • Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Double Gloving: For operations involving larger quantities or a higher risk of splashes, wearing two pairs of gloves (double gloving) is recommended. An inner butyl rubber glove with an outer disposable glove can provide an additional layer of protection and allow for the safe removal of the contaminated outer glove.

  • Prompt Removal: If a glove comes into contact with this compound, remove it immediately, wash your hands thoroughly, and don a new pair.

  • Proper Removal Technique: Avoid skin contact when removing gloves. Follow a standardized procedure for doffing contaminated gloves.

Eye and Face Protection
  • Safety Glasses with Side Shields: For low-volume handling of solutions where the risk of splashing is minimal.

  • Chemical Splash Goggles: These should be worn when handling the solid form of the compound, preparing solutions, or during any procedure with an increased risk of splashes.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger quantities (e.g., >25 g) or when there is a significant risk of splashing or aerosol generation.

Protective Clothing
  • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for handling small quantities in a controlled setting.

  • Chemical-Resistant Apron: When handling larger volumes or when there is a potential for significant splashing, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-scale operations or in the event of a spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection

Engineering controls, primarily the use of a certified chemical fume hood, should be the primary method for controlling inhalation exposure. Respiratory protection should be used as a secondary measure under specific circumstances:

  • Weighing and Transfer of Solid: When handling the powdered form of this compound outside of a containment device like a glove box or powder-coated hood.

  • Spill Cleanup: During the cleanup of spills where dust or aerosols may be generated.

  • Emergency Situations: In the event of a ventilation failure.

Recommended Respirator: A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a procedural framework for common laboratory operations.

Disposal_Plan Waste_Gen Waste Generation (Solid, Liquid, Contaminated PPE) Segregation Segregate as Aromatic Amine Waste Waste_Gen->Segregation Container Use Designated, Labeled, Leak-Proof Hazardous Waste Container Segregation->Container Storage Store in a Secure, Ventilated Secondary Containment Area Container->Storage Disposal_Request Request Pickup by Institutional EHS or Licensed Waste Contractor Storage->Disposal_Request Incineration Probable Disposal Method: Chemical Incineration Disposal_Request->Incineration

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.